4-Methoxy-2,3,6-trimethylbenzyl alcohol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-methoxy-2,3,6-trimethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-7-5-11(13-4)9(3)8(2)10(7)6-12/h5,12H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSYOJIGAZHOLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CO)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652637 | |
| Record name | (4-Methoxy-2,3,6-trimethylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54344-93-3 | |
| Record name | (4-Methoxy-2,3,6-trimethylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4-Methoxy-2,3,6-trimethylbenzyl alcohol
An In-depth Technical Guide to the Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl alcohol
Abstract
This guide provides a comprehensive technical overview of the , a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Notably, it serves as a crucial building block for the retinoid drug Acitretin, used in the treatment of severe psoriasis.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of scientifically robust synthetic strategies. The guide focuses on a reliable two-step pathway: the formylation of 2,3,5-trimethylanisole to yield the key aldehyde intermediate, followed by its selective reduction to the target benzyl alcohol. Each stage is presented with in-depth mechanistic insights, detailed experimental protocols, and critical analysis of procedural choices to ensure reproducibility and high yield.
Introduction and Strategic Overview
This compound is a polysubstituted aromatic alcohol whose structural complexity makes it a valuable synthon. Its primary utility is derived from its role as the foundational aromatic fragment in the industrial synthesis of Acitretin.[1] The synthetic challenge lies in the regioselective installation of the hydroxymethyl group onto the highly substituted and electron-rich benzene ring.
A logical retrosynthetic analysis dictates a two-stage approach. The target alcohol can be readily accessed through the reduction of the corresponding benzaldehyde, a common and high-yielding transformation in organic synthesis.[2] Therefore, the core of the synthesis is the efficient and regioselective formylation of the readily available precursor, 1-methoxy-2,3,5-trimethylbenzene (2,3,5-trimethylanisole).[3][4]
This guide will detail a robust pathway prioritizing widely accepted and scalable reactions:
-
Vilsmeier-Haack Formylation: To synthesize the key intermediate, 4-Methoxy-2,3,6-trimethylbenzaldehyde.[5][6]
-
Selective Hydride Reduction: To convert the aldehyde to the final product, this compound.
Caption: Retrosynthetic pathway for this compound.
Synthesis of Key Intermediate: 4-Methoxy-2,3,6-trimethylbenzaldehyde
The introduction of a formyl (-CHO) group onto the 2,3,5-trimethylanisole ring is the critical C-C bond-forming step. The electron-donating nature of the methoxy and three methyl groups strongly activates the ring towards electrophilic aromatic substitution, directing the incoming electrophile to the vacant position ortho to the powerful methoxy directing group (C6).
Mechanistic Rationale: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich aromatic compounds.[7] It employs a Vilsmeier reagent, an electrophilic iminium cation, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).
The mechanism proceeds as follows:
-
Formation of the Vilsmeier Reagent: DMF attacks POCl₃, leading to the formation of the highly electrophilic chloroiminium cation (the Vilsmeier reagent).
-
Electrophilic Aromatic Substitution: The electron-rich π-system of 2,3,5-trimethylanisole attacks the Vilsmeier reagent. The methoxy group directs this attack to the C6 position, leading to the formation of a resonance-stabilized cationic intermediate (sigma complex).
-
Rearomatization: A base removes the proton from the C6 position, restoring aromaticity.
-
Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde product, 4-Methoxy-2,3,6-trimethylbenzaldehyde.
This method is superior to classical Friedel-Crafts formylation (e.g., Gattermann-Koch), which often requires strong Lewis acids like AlCl₃ that can cause undesirable side reactions, such as the demethylation of the methoxy group on activated rings.[8]
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
2,3,5-Trimethylanisole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium acetate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), charge a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer with anhydrous DMF (1.5 eq).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Add POCl₃ (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Add a solution of 2,3,5-trimethylanisole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 40-45 °C and stir for 4-6 hours, monitoring progress by TLC or GC.
-
Upon completion, cool the reaction mixture back to 0-5 °C and cautiously quench by slowly adding it to a vigorously stirred beaker of crushed ice and saturated sodium acetate solution.
-
Stir the resulting mixture for 1 hour, allowing the intermediate iminium salt to fully hydrolyze.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-Methoxy-2,3,6-trimethylbenzaldehyde. The product can be purified further by vacuum distillation or column chromatography.
Data Summary: Aldehyde Synthesis
| Parameter | Value/Condition | Rationale |
| Stoichiometry | Anisole:POCl₃:DMF = 1:1.2:1.5 | A slight excess of POCl₃ and DMF ensures complete conversion of the starting material. |
| Temperature | 0-10 °C (addition), 40-45 °C (reaction) | Initial cooling controls the exothermic formation of the Vilsmeier reagent; gentle heating accelerates the electrophilic substitution. |
| Reaction Time | 4-6 hours | Sufficient time for the reaction to proceed to completion, which should be confirmed by analytical monitoring (TLC/GC). |
| Workup | Quenching with ice/aq. NaOAc | Hydrolyzes the iminium salt intermediate to the aldehyde and neutralizes acidic byproducts. |
| Expected Yield | 70-85% | Reflects a typically efficient Vilsmeier-Haack formylation on an activated aromatic substrate. |
Reduction to this compound
The final step is the conversion of the aldehyde functional group to a primary alcohol. This is a standard reduction that can be achieved with high chemoselectivity.
Mechanistic Rationale: Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) is an ideal reagent for this transformation.[2] It is a mild and selective reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards other functional groups like esters or methoxy ethers.
The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated during the workup step (typically by the solvent, e.g., methanol, or by the addition of water/acid) to yield the final benzyl alcohol.
Experimental Protocol: Sodium Borohydride Reduction
Materials:
-
4-Methoxy-2,3,6-trimethylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-Methoxy-2,3,6-trimethylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (0.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. (Note: The reaction is exothermic and generates hydrogen gas).
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC until all the starting aldehyde is consumed.
-
Cool the mixture to 0 °C again and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the sodium alkoxide. Continue adding acid until the pH is ~6-7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the remaining residue between DCM and water. Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution, and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound. The product is often a solid and can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Data Summary: Alcohol Synthesis
| Parameter | Value/Condition | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Offers high selectivity for the aldehyde, operational simplicity, and enhanced safety over stronger hydrides like LiAlH₄. |
| Stoichiometry | Aldehyde:NaBH₄ = 1:0.5 | A slight excess of hydride ensures complete reduction. Each mole of NaBH₄ can theoretically provide four hydride equivalents. |
| Solvent | Methanol | Acts as a good solvent for both the substrate and reagent and serves as a proton source for the final alkoxide. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to moderate the initial exothermic reaction. |
| Workup | Acidic quench (1 M HCl) | Neutralizes the reaction and destroys any unreacted borohydride. |
| Expected Yield | >95% | This reduction is typically a very high-yielding and clean transformation. |
Overall Synthesis Workflow and Quality Control
The two-step synthesis provides an efficient and direct route to the target molecule. Proper purification and characterization at each stage are essential for ensuring the final product's purity.
Caption: Step-by-step workflow from starting material to purified final product.
Quality Control:
-
Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress at both stages.
-
Column Chromatography: The primary method for purifying the intermediate aldehyde if vacuum distillation is not feasible.
-
Recrystallization: An effective method for purifying the final solid alcohol product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of the intermediate and final product.
-
Infrared (IR) Spectroscopy: Useful for confirming the functional group transformations (disappearance of C=O stretch at ~1680 cm⁻¹, appearance of O-H stretch at ~3300 cm⁻¹).
Conclusion
The is reliably achieved through a two-step sequence involving Vilsmeier-Haack formylation of 2,3,5-trimethylanisole followed by the selective reduction of the resulting aldehyde with sodium borohydride. This pathway employs well-established, scalable, and high-yielding reactions, making it suitable for both laboratory-scale research and larger-scale production in drug development. The procedural choices outlined in this guide are based on principles of reaction efficiency, selectivity, and operational safety, providing a solid foundation for any scientist working on the synthesis of this important molecule.
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl bromide.
- University of Wisconsin-Madison. (n.d.). Grignard Reaction.
- BenchChem. (n.d.). Application Notes and Protocols for Reactions Involving 4-Methoxy-2,3,6-trimethylbenzyl Bromide.
- Biosynth. (n.d.). 4-Methoxy-2,3,6-trimethylbenzaldehyde.
- BenchChem. (n.d.). Use of 4-Methoxy-2,3,6-trimethylbenzyl bromide in the synthesis of acitretin.
- Sastrohamidjojo, H. (2018). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. IOP Conference Series: Materials Science and Engineering.
- Google Patents. (n.d.). Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
- Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole.
- BenchChem. (n.d.). 4-Methoxy-2,3,6-trimethylbenzaldehyde.
- ChemicalBook. (n.d.). 2,3,5-TRIMETHYLANISOLE.
- PubChem. (n.d.). 2,3,5-Trimethylanisole.
- Al-Masum, M., & Al-Ghamdi, A. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate.
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chemical properties of 4-Methoxy-2,3,6-trimethylbenzyl alcohol
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (MTM-OH), a pivotal building block in synthetic and medicinal chemistry. We will delve into its core chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug development. This document is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable protocols.
Introduction: Strategic Importance of MTM-OH
This compound, with CAS Number 54344-93-3, is a substituted benzyl alcohol derivative.[1][2] Its strategic importance stems from the unique electronic properties conferred by its polysubstituted aromatic ring. The presence of an electron-donating methoxy group and three methyl groups significantly activates the ring, rendering the benzylic position highly reactive and amenable to specific chemical transformations.[3]
This high degree of substitution provides steric hindrance that can influence reaction selectivity, while the electron-rich nature of the ring stabilizes cationic intermediates, a feature that is masterfully exploited in its application as a protecting group.[3] This guide will explore how these intrinsic properties make MTM-OH and its derivatives valuable tools in complex molecular synthesis.
Physicochemical Properties
A clear understanding of a compound's physical properties is fundamental to its application in a laboratory setting. The key properties of MTM-OH are summarized below.
| Property | Value | Reference |
| CAS Number | 54344-93-3 | [1][2] |
| Molecular Formula | C₁₁H₁₆O₂ | [1] |
| Molecular Weight | 180.24 g/mol | [1] |
| Appearance | Data not available; likely a solid at room temperature based on related structures like 2,4,6-Trimethylbenzyl alcohol (mp 87-89 °C).[4] | N/A |
| Solubility | Expected to be soluble in common organic solvents like DMSO, dichloromethane, and ethyl acetate. | [5] |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly informative. Key resonances would include a singlet for the benzylic CH₂ protons, a singlet for the methoxy (OCH₃) protons, and distinct singlets for the three aromatic methyl (CH₃) groups. A single proton signal for the aromatic C-H is also expected. The hydroxyl proton (OH) will appear as a broad singlet, the position of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR would show distinct signals for the benzylic carbon, the methoxy carbon, the three methyl carbons, and the six aromatic carbons, with quaternary carbons appearing at lower field strengths.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Characteristics | Reference |
| O-H Stretch (Alcohol) | 3650 - 3200 | Strong, Broad | [6] |
| C-H Stretch (Alkyl) | 2960 - 2850 | Strong | [6] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak | [7] |
| C=C Stretch (Aromatic) | 1600 - 1400 | Medium, Multiple Bands | [7] |
| C-O Stretch (Alcohol) | 1260 - 1000 | Strong | [6] |
| C-O Stretch (Aryl Ether) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) | Strong | [6] |
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), MTM-OH would be expected to show a molecular ion peak (M⁺) at m/z = 180.24. Common fragmentation patterns for benzyl alcohols include the loss of water (M-18) and alpha-cleavage, which would involve the loss of the hydroxyl group or cleavage adjacent to the aromatic ring.[8]
Chemical Synthesis and Reactivity
The utility of MTM-OH is most evident in its reactivity, particularly its role as a precursor to other valuable synthetic intermediates.
Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl Bromide
One of the most common and critical applications of MTM-OH is its conversion to 4-Methoxy-2,3,6-trimethylbenzyl bromide. This bromide is a versatile reagent for introducing the highly labile 4-methoxy-2,3,6-trimethylbenzyl (MTM) protecting group.[9]
The electron-rich nature of the MTM aromatic system makes it highly susceptible to electrophilic attack on the ring. Therefore, a selective benzylic bromination method that avoids ring bromination is required. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, steady concentration of bromine radicals, promoting selective bromination at the benzylic position.[10]
Caption: Synthesis of MTM-Br from MTM-OH via radical bromination.
-
Objective: To synthesize 4-Methoxy-2,3,6-trimethylbenzyl bromide from its corresponding alcohol.
-
Causality: The reaction is performed under anhydrous conditions to prevent hydrolysis of the product benzyl bromide back to the starting alcohol.[10] A radical initiator is used to facilitate the formation of the bromine radical from NBS.
-
Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in an anhydrous solvent such as carbon tetrachloride or acetonitrile.
-
Reagent Addition: Add N-bromosuccinimide (1.1-1.2 eq).
-
Initiation: Add a catalytic amount of a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide. Alternatively, the reaction can be initiated by shining a UV lamp on the flask.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.[10]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure benzyl bromide.[10]
-
The MTM Group in Protecting Group Chemistry
The derivative of MTM-OH, the MTM ether, serves as a robust protecting group for alcohols, particularly in multi-step synthesis. The enhanced electron-donating capacity of the MTM group, compared to the more common p-methoxybenzyl (PMB) group, allows for its cleavage under significantly milder acidic or oxidative conditions.[3] This provides a critical layer of orthogonality in complex synthetic strategies.
Cleavage Mechanisms and Protocols
The deprotection of an MTM-protected alcohol can be achieved via two primary pathways:
-
Acidic Cleavage: This proceeds through the formation of a highly stable benzylic carbocation, facilitated by the electron-rich aromatic ring. The stability of this cation allows for the use of very weak acids.[3]
-
Oxidative Cleavage: This is typically performed with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The reaction involves the formation of a charge-transfer complex between the electron-rich MTM ether and the electron-deficient DDQ, leading to hydride abstraction and subsequent hydrolysis to release the free alcohol.[3][11]
Caption: Cleavage pathways for the MTM protecting group.
Applications in Drug Discovery and Development
The structural motifs present in MTM-OH are of significant interest to medicinal chemists. The methoxy group is a common feature in many biologically active compounds, where it can improve metabolic stability and binding affinity.[12][13]
While MTM-OH itself is not an active pharmaceutical ingredient, its derivatives are explored for potential therapeutic applications. For instance, benzyl bromide derivatives are used as intermediates in synthesizing complex molecules with potential anticancer properties.[12] The core hypothesis is that the MTM moiety can act as a scaffold, allowing for the introduction of various pharmacophores. Research into derivatives of 4-Methoxy-2,3,6-trimethylbenzyl bromide suggests potential mechanisms of action including the inhibition of the NF-κB signaling pathway, a key regulator of cell survival and proliferation that is often dysregulated in cancer.[12]
Hypothetical Workflow: Cytotoxicity Screening
A primary step in evaluating the anticancer potential of new MTM-derivatives would be an in vitro cytotoxicity screen.
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molecular structure and conformation of 4-Methoxy-2,3,6-trimethylbenzyl alcohol
An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Methoxy-2,3,6-trimethylbenzyl alcohol
This guide provides a detailed exploration of the molecular structure and conformational dynamics of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with practical, field-proven methodologies to offer a comprehensive understanding of this highly substituted aromatic alcohol.
Introduction and Significance
This compound belongs to the class of substituted benzyl alcohols, a group of compounds that are pivotal intermediates in organic synthesis and are found in various natural products and pharmaceutical agents. The substitution pattern on the benzene ring—three methyl groups and a methoxy group—imposes significant steric and electronic constraints that dictate the molecule's three-dimensional structure and conformational preferences. Understanding these features is critical, as the conformation of a molecule can profoundly influence its reactivity, biological activity, and material properties. For instance, the spatial arrangement of the hydroxymethyl group relative to the bulky ortho-methyl substituents can affect its ability to participate in hydrogen bonding or interact with a biological target's active site[1]. This guide will elucidate the key structural characteristics of this molecule and detail the experimental and computational workflows used to analyze its conformational landscape.
Molecular Identity and Physicochemical Properties
A precise definition of the target molecule is foundational for any in-depth analysis. The key identifiers and properties are summarized below.
| Identifier | Value | Source |
| IUPAC Name | (4-Methoxy-2,3,6-trimethylphenyl)methanol | N/A (Standard Rules) |
| CAS Number | 54344-93-3 | [2][3][4] |
| Molecular Formula | C₁₁H₁₆O₂ | [2][3] |
| Molecular Weight | 180.24 g/mol | [2][3] |
Conformational Analysis: A Multifaceted Approach
The conformational flexibility of this compound is primarily governed by rotation around two key single bonds:
-
The C(aryl)-C(methylene) bond (φ dihedral angle).
-
The C(methylene)-O(hydroxyl) bond (χ dihedral angle).
The interplay of steric hindrance from the ortho-methyl groups (at positions 2 and 6) and electronic interactions involving the methoxy group and the π-system of the ring creates a complex potential energy surface.
Foundational Principles from Benzyl Alcohol
Studies on the parent molecule, benzyl alcohol, provide a crucial baseline. Computational and spectroscopic analyses have shown that benzyl alcohol is a highly flexible molecule with low energy barriers (less than 3 kcal/mol) between its various conformers[5]. The preferred conformations arise from a delicate balance of effects, including repulsion between the oxygen lone pairs and the benzene π-cloud, and attractive interactions between the hydroxyl proton and the π-density[5]. For substituted benzyl alcohols, particularly with ortho-substituents, steric repulsion becomes a dominant factor, significantly influencing the rotational barrier around the C(aryl)-C(methylene) bond[6][7].
Predicted Conformations of this compound
While no specific crystal structure for this compound is publicly available, we can predict its preferred conformation by extrapolating from known principles. The two methyl groups at the ortho positions (2 and 6) create a sterically crowded environment. To minimize van der Waals strain, the hydroxymethyl group is expected to orient itself away from the plane of the aromatic ring.
The most probable low-energy conformation would involve the C-O bond of the alcohol being roughly perpendicular to the plane of the benzene ring. This arrangement moves the hydroxyl group and its associated protons away from the bulky methyl groups, thus minimizing steric clash. This is consistent with findings for other ortho-substituted benzyl compounds where non-planar conformations are favored[6][7].
Caption: A typical workflow for conformational analysis.
Experimental Protocols for Synthesis and Analysis
A robust analysis requires a pure sample of the target compound. The following sections detail a plausible synthetic route and the key analytical experiment for conformational elucidation.
Protocol 1: Synthesis via Aldehyde Reduction
The most direct route to this compound is the reduction of its corresponding aldehyde, 4-methoxy-2,3,6-trimethylbenzaldehyde. This aldehyde is a known key starting material in the synthesis of the retinoid drug acitretin[8]. The reduction is a standard transformation in organic chemistry.
Objective: To synthesize this compound from 4-methoxy-2,3,6-trimethylbenzaldehyde.
Materials:
-
4-methoxy-2,3,6-trimethylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates, separatory funnel, rotary evaporator.
Procedure:
-
Dissolution: Dissolve 4-methoxy-2,3,6-trimethylbenzaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C. Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Partition the remaining aqueous residue between DCM and water. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Causality: The bicarbonate wash removes any residual acid, and the brine wash aids in removing water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel if necessary.
Protocol 2: Conformational Study by 2D NOESY NMR
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique that detects through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds[9][10]. This is ideal for determining the spatial relationships that define a molecule's conformation.
Objective: To identify the preferred solution-state conformation of this compound by mapping proton-proton spatial proximities.
Procedure:
-
Sample Preparation: Prepare a solution of the purified alcohol in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg/mL in a high-quality NMR tube.
-
1D Proton Spectrum: Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of all unique protons: the single aromatic proton, the methoxy protons, the three methyl group protons, the methylene (CH₂) protons, and the hydroxyl (OH) proton.
-
NOESY Experiment Setup:
-
Load a standard 2D NOESY pulse sequence on the NMR spectrometer.
-
Set the mixing time (τₘ). This is a critical parameter. Start with a mixing time of 300-500 ms. A range of mixing times may be necessary to build up NOE signals effectively.
-
Set appropriate spectral widths and acquisition times to ensure good resolution in both dimensions.
-
-
Data Acquisition: Acquire the 2D NOESY data. This may take several hours depending on the sample concentration and desired signal-to-noise ratio.
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions (e.g., squared sine-bell) and perform a two-dimensional Fourier transform.
-
Analyze the resulting NOESY spectrum for cross-peaks. Diagonal peaks correspond to the 1D spectrum, while off-diagonal cross-peaks indicate spatial proximity between the protons corresponding to the diagonal peaks.
-
Key Interaction to Observe: Look for a cross-peak between the methylene protons (-CH₂OH) and the protons of the ortho-methyl groups (at C2 and C6). The presence and intensity of this cross-peak would provide direct evidence for the orientation of the hydroxymethyl group relative to the ring. A strong NOE would suggest a conformation where these groups are close in space, while a weak or absent NOE would suggest a conformation where they are far apart.
-
Caption: Key proton interactions in NOESY analysis.
Conclusion
The molecular structure of this compound is characterized by significant steric crowding due to its polysubstituted aromatic ring. While direct experimental data on its conformation is scarce, established principles of physical organic chemistry strongly suggest that low-energy conformers will adopt a non-planar arrangement of the hydroxymethyl group to minimize steric repulsion with the flanking ortho-methyl groups. The definitive elucidation of its solution-state structure can be achieved through a combination of chemical synthesis and advanced 2D NMR techniques like NOESY. The methodologies and foundational principles outlined in this guide provide a robust framework for researchers to confidently investigate this molecule and its derivatives in the context of drug discovery and materials science.
References
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Schaefer, T., & Penner, G. H. (1989). Conformational properties of benzyl alcohol in dilute solution. Canadian Journal of Chemistry, 67(6), 1283-1288. Available at: [Link][11][12][13]
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Bak, D. A., et al. (2000). Conformational Preferences and Pathways for Enantiomerization and Diastereomerization of Benzyl Alcohol. Data Mining and ab Initio Quantum-Mechanical Study. The Journal of Organic Chemistry, 65(20), 6543-6553. Available at: [Link][5]
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Genest, D., & Ptak, M. (1987). Reconstruction of NOESY Maps. A Requirement for a Reliable Conformational Analysis of Biomolecules Using 2D NMR. Biophysical Chemistry, 28(3), 235-244. Available at: [Link][14]
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HuiCheng Bio (n.d.). This compound. Retrieved from [Link][2]
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Caminati, W., et al. (2011). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. ChemPhysChem, 12(8), 1499-1505. Available at: [Link][15]
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Chemistry For Everyone (2025). What Is NOESY NMR?. YouTube. Available at: [Link] (Note: A representative URL is used as the original may be time-sensitive).[9]
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Medel, R., & Suhm, M. A. (2020). Understanding benzyl alcohol aggregation by chiral modification: the pairing step. Physical Chemistry Chemical Physics, 22(44), 25526-25537. Available at: [Link][16]
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Godfrey, P. D., et al. (2004). Conformational studies of benzyl alcohol and benzyl fluoride. International Journal of Quantum Chemistry, 97(4), 867-872. Available at: [Link][6]
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Aitken, R. A., et al. (2020). The X-ray Structure of 4-Aminobenzyl alcohol (4-Aminophenylmethanol). Journal of Chemical Crystallography, 50, 8-13. Available at: [Link][17]
-
Suhm, M. A., et al. (2018). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Physical Chemistry Chemical Physics, 20(3), 1435-1446. Available at: [Link][7]
-
Joshi, H., et al. (2015). ROLE OF BENZYL ALCOHOL IN THE UNFOLDING AND AGGREGATION OF INTERFERON α-2A. Protein Science, 24(7), 1095-1106. Available at: [Link][1]
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role of 4-Methoxy-2,3,6-trimethylbenzyl alcohol in vitamin E synthesis.
An In-Depth Technical Guide on the Role of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol in Vitamin E Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Pathway to α-Tocopherol
Vitamin E, a collection of fat-soluble compounds with potent antioxidant properties, is a vital nutrient for human health.[1] The most biologically active form, α-tocopherol, is in high demand for pharmaceutical, cosmetic, and food applications.[1][2] While naturally present in various oils, over 80% of the global demand for vitamin E is met through chemical synthesis.[1][2] The cornerstone of industrial Vitamin E production is the condensation of two key intermediates: Trimethylhydroquinone (TMHQ) and Isophytol.[1][3][4] This reaction forms the chromanol ring and attaches the phytyl tail, creating the α-tocopherol molecule.
The efficiency and purity of the final product are heavily dependent on the quality of these two precursors. This guide provides an in-depth exploration of the synthetic pathway to the crucial TMHQ core, with a specific focus on a strategic, albeit less conventional, route involving this compound and its related methoxy-protected precursors.
The Central Role of Trimethylhydroquinone (TMHQ)
Trimethylhydroquinone (specifically 2,3,5-trimethylhydroquinone) represents the aromatic "head" of the vitamin E molecule. The industrial-scale synthesis of (all-rac)-α-tocopherol is fundamentally a process of coupling this aromatic building block with the aliphatic side chain, (all-rac)-isophytol.[5][6] Therefore, the development of efficient, high-yield, and sustainable synthetic routes to TMHQ is a primary concern for manufacturers and researchers in the field.[7][8]
Established Industrial Pathways to TMHQ
The classical and most prevalent industrial synthesis of TMHQ begins with petrochemical feedstocks.[1][4] A common route involves the methylation of m-cresol to produce 2,3,6-trimethylphenol (TMP).[1][2][9] This intermediate, TMP, is then subjected to a two-step conversion:
-
Oxidation: 2,3,6-trimethylphenol is oxidized to form 2,3,5-trimethyl-1,4-benzoquinone (TMBQ).[2][9][10]
-
Reduction: The resulting TMBQ is subsequently hydrogenated (reduced) to yield the final aromatic intermediate, Trimethylhydroquinone (TMHQ).[2][9][10]
Various catalytic systems and reaction conditions have been optimized to improve the yield, purity, and environmental footprint of this process.[10] Another route developed to overcome shortages of m-cresol uses p-tert-butylphenol as a starting material to synthesize the key 2,3,6-trimethylphenol intermediate.[3]
An Alternative Synthetic Route via Methoxy-Protected Precursors
While the TMP to TMHQ pathway is industrially dominant, alternative routes using protected phenol derivatives offer strategic advantages in certain synthetic contexts, particularly in laboratory and specialized applications. This section details the role of 4-Methoxy-2,3,6-trimethylphenol and its derivative, this compound, as latent precursors to the TMHQ core.
4-Methoxy-2,3,6-trimethylphenol as a Strategic Precursor
4-Methoxy-2,3,6-trimethylphenol can be viewed as a "protected" form of a TMHQ precursor.[11] The methoxy group can be selectively cleaved under specific conditions to reveal the free hydroxyl group of the hydroquinone. This strategy can be useful to prevent unwanted side reactions or to introduce the hydroquinone functionality at a specific stage in a complex synthesis.
The synthesis of 4-Methoxy-2,3,6-trimethylphenol itself typically proceeds via the catalytic O-methylation of 2,3,6-trimethylphenol using an agent like methanol over a solid acid catalyst.[12]
From this compound to the Core Structure
This compound serves as a starting material for generating a more reactive intermediate suitable for subsequent transformations. The benzyl alcohol functional group can be readily converted into a good leaving group, such as a bromide, facilitating further reactions. This conversion is a standard procedure in organic synthesis, often accomplished using reagents like N-bromosuccinimide (NBS).[13] The resulting 4-Methoxy-2,3,6-trimethylbenzyl bromide is a more versatile intermediate for building the TMHQ framework.
Key Transformation: O-Demethylation to Yield Trimethylhydroquinone
The critical step in this alternative pathway is the cleavage of the highly stable aryl methyl ether bond in 4-Methoxy-2,3,6-trimethylphenol to unmask the phenol, yielding TMHQ.[14] This transformation often requires potent reagents due to the ether linkage's stability. A robust and widely applicable method employs a strong Lewis acid, such as Boron Tribromide (BBr₃), which is highly effective for this type of ether cleavage.[14]
The mechanism involves the coordination of the BBr₃ to the ether oxygen. This coordination renders the methyl group susceptible to nucleophilic attack by a bromide ion, leading to the formation of bromomethane and a borate intermediate. A subsequent aqueous workup hydrolyzes this intermediate to afford the final Trimethylhydroquinone product.[14]
Visualizations of Synthetic Pathways
Diagram 1: Established Industrial Synthesis of TMHQ
Caption: Established industrial pathway for Vitamin E synthesis.
Diagram 2: Alternative Route via Methoxy-Protected Precursors
Caption: Alternative synthetic pathway to TMHQ for Vitamin E.
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl bromide from this compound
This protocol is a representative procedure based on standard methods for converting benzyl alcohols to benzyl bromides.[13]
Materials:
-
This compound
-
N-bromosuccinimide (NBS)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add N-bromosuccinimide (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-Methoxy-2,3,6-trimethylbenzyl bromide.
Protocol 2: O-Demethylation of 4-Methoxy-2,3,6-trimethylphenol using Boron Tribromide
This protocol details the cleavage of the aryl methyl ether to yield trimethylhydroquinone.[14] Caution: Boron tribromide is highly corrosive and reacts violently with water and alcohols. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
4-Methoxy-2,3,6-trimethylphenol
-
Boron Tribromide (BBr₃), 1M solution in Dichloromethane (DCM)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Deionized water
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 4-Methoxy-2,3,6-trimethylphenol (1.0 eq) in anhydrous Dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the 1M solution of BBr₃ in DCM (approx. 1.2-1.5 eq) to the cooled, stirring solution via syringe. The addition should be dropwise to manage any exotherm.
-
Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 30 minutes, then let it warm slowly to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by cooling the flask to 0 °C (ice bath) and slowly adding Methanol (MeOH). This will decompose any excess BBr₃.
-
Aqueous Workup: Dilute the mixture with deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with deionized water, saturated aqueous NaHCO₃ solution, and finally with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude trimethylhydroquinone.
-
Purification: The crude product can be further purified by recrystallization or column chromatography as needed to achieve the desired purity for subsequent steps.
Data Summary
The following table summarizes key information regarding the intermediates in the alternative synthetic pathway. Quantitative data such as reaction yields are highly dependent on specific laboratory conditions and catalyst systems.
| Compound | Formula | Molar Mass ( g/mol ) | Role in Synthesis | Key Transformation |
| This compound | C₁₁H₁₆O₂ | 180.24 | Starting Material | Bromination |
| 4-Methoxy-2,3,6-trimethylphenol | C₁₀H₁₄O₂ | 166.22 | Protected Precursor | O-Demethylation |
| 2,3,5-Trimethylhydroquinone (TMHQ) | C₉H₁₂O₂ | 152.19 | Key Aromatic Core | Condensation |
| Isophytol | C₂₀H₄₀O | 296.53 | Aliphatic Side Chain | Condensation |
| α-Tocopherol | C₂₉H₅₀O₂ | 430.71 | Final Product | - |
Conclusion
While the industrial synthesis of Vitamin E predominantly relies on the condensation of isophytol and trimethylhydroquinone derived from 2,3,6-trimethylphenol, this guide has elucidated a viable alternative pathway. The use of this compound and its parent phenol as strategic precursors showcases a versatile synthetic approach. The key transformations—bromination of the benzyl alcohol and, most critically, the O-demethylation of the methoxy-protected phenol—are robust reactions within the repertoire of modern organic synthesis. For researchers and professionals in drug development, understanding these alternative routes provides greater flexibility in designing complex synthetic strategies and accessing the vital TMHQ core for the synthesis of α-tocopherol and its analogs.
References
-
ChemAnalyst. (2025-09-01). Understanding the Production Process of Vitamin E: Processes, Raw Materials, and Innovations. [Link]
-
Wang, P., et al. (2022-09-14). Vitamin E in Plants: Biosynthesis Pathways, Biofortification Strategies, and Regulatory Dynamics. PMC - NIH. [Link]
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ResearchGate. Summary of enzymes and major reactants found in vitamin E biosynthesis. [Link]
-
ResearchGate. 2 Enzymes and genes involved in vitamin E biosynthesis from different... [Link]
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Lin, Y.-F., et al. (2022-09-14). Vitamin E synthesis and response in plants. PMC - NIH. [Link]
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ResearchGate. How to synthesize vitamin E | Request PDF. [Link]
-
Frontiers. (2022-09-13). Vitamin E synthesis and response in plants. [Link]
-
Netscher, T. (2007). Synthesis of vitamin E. PubMed. [Link]
-
MDPI. (2022-08-11). Research Progress in Enzymatic Synthesis of Vitamin E Ester Derivatives. [Link]
-
Acta Physico-Chimica Sinica. (2018-03-20). How to Synthesize Vitamin E. [Link]
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ResearchGate. (2025-08-07). Synthesis of Vitamin E | Request PDF. [Link]
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ACS Publications. Development of Synthetic Routes to d,l-α-Tocopherol (Vitamin E) from Biologically Produced Geranylgeraniol. [Link]
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Rosenau, T., et al. (2007-04-27). Vitamin E chemistry. Studies into initial oxidation intermediates of alpha-tocopherol: disproving the involvement of 5a-C-centered "chromanol methide" radicals. PubMed. [Link]
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Cyberlipid. Vitamin E analysis. [Link]
-
ResearchGate. (2025-08-07). A New Process for the Production of Trimethylhydroquinone. [Link]
-
NIH. (2021-07-01). Vitamin E: A Review of Its Application and Methods of Detection When Combined with Implant Biomaterials. [Link]
-
PubChem. 2,4,6-Trimethoxybenzyl alcohol. [Link]
- Google Patents.
-
Cibulka, R., et al. (2004). Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex. PubMed. [Link]
- Google Patents.
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- Google Patents. RU2163600C2 - Method of preparing alpha-tocopherol (vitamin e).
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PubChem - NIH. Vitamin E. [Link]
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PubMed Central. (2022-03-12). Revolution of vitamin E production by starting from microbial fermented farnesene to isophytol. [Link]
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A Comprehensive Spectroscopic Guide to 4-Methoxy-2,3,6-trimethylbenzyl alcohol
Prepared by: Gemini, Senior Application Scientist
This technical guide provides an in-depth analysis of the key spectroscopic data for 4-Methoxy-2,3,6-trimethylbenzyl alcohol (MTMB-OH), a crucial intermediate in organic synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unequivocal structural elucidation and quality assessment of this compound.
Introduction: The Molecular Blueprint
This compound, with a molecular formula of C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol , is a highly substituted aromatic alcohol.[1] Its utility, particularly as the precursor to the 4-Methoxy-2,3,6-trimethylbenzyl (MTMB) protecting group, necessitates rigorous analytical characterization.[2][3] The electron-donating methoxy and trimethyl substituents on the benzene ring create a unique electronic environment that influences its spectroscopic properties. This guide will dissect the characteristic signals in ¹H NMR, ¹³C NMR, IR, and MS to provide a comprehensive analytical signature of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.
Expertise & Experience: The Rationale Behind NMR Parameter Selection
For a molecule like this compound, a standard 400 or 500 MHz spectrometer provides excellent resolution for proton signals, preventing peak overlap that might occur at lower field strengths, especially among the aromatic and methyl protons. Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent solubilizing power for nonpolar to moderately polar compounds and its single, well-defined residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C, which is unlikely to interfere with signals from the analyte. Tetramethylsilane (TMS) is used as an internal standard for its chemical inertness and its single, sharp signal at 0 ppm, providing a reliable reference point.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference standard (0 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A wider spectral width (around 220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.
Data Presentation: Predicted NMR Assignments
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale for Chemical Shift |
| C1-CH₂OH | ~4.7 ppm (s, 2H) | ~60-65 ppm | Protons on a carbon adjacent to an oxygen and an aromatic ring. |
| CH₂OH | ~1.5-2.5 ppm (br s, 1H) | - | Labile proton, chemical shift is concentration and temperature dependent. |
| C4-OCH₃ | ~3.8 ppm (s, 3H) | ~55-60 ppm | Methoxy group protons on an aromatic ring. |
| C5-H | ~6.6 ppm (s, 1H) | ~110-115 ppm | Aromatic proton shielded by the ortho and para electron-donating groups. |
| C2-CH₃ | ~2.2 ppm (s, 3H) | ~15-20 ppm | Methyl group on the aromatic ring. |
| C3-CH₃ | ~2.2 ppm (s, 3H) | ~15-20 ppm | Methyl group on the aromatic ring. |
| C6-CH₃ | ~2.3 ppm (s, 3H) | ~18-23 ppm | Methyl group ortho to the benzyl alcohol moiety, slightly deshielded. |
| C1 (ipso) | - | ~135-140 ppm | Quaternary carbon attached to the CH₂OH group. |
| C2 (ipso) | - | ~130-135 ppm | Quaternary carbon attached to a methyl group. |
| C3 (ipso) | - | ~130-135 ppm | Quaternary carbon attached to a methyl group. |
| C4 (ipso) | - | ~155-160 ppm | Quaternary carbon attached to the methoxy group, highly deshielded. |
| C6 (ipso) | - | ~135-140 ppm | Quaternary carbon attached to a methyl group. |
Chemical shifts (δ) are in parts per million (ppm). Multiplicity: s = singlet, br s = broad singlet.
Visualization: NMR Experimental Workflow
Caption: General experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its bond vibrations.[6] It is an excellent technique for quickly identifying the presence of key functional groups.
Expertise & Experience: Causality in IR Sample Preparation
The choice between preparing a KBr pellet and a thin film (for liquids or low-melting solids) depends on the physical state of the sample. For a solid like this compound, the KBr pellet method is often preferred. This involves grinding the sample with potassium bromide, which is transparent to IR radiation, and pressing it into a thin, transparent disk. This technique minimizes scattering and produces a high-quality spectrum. It is crucial to use thoroughly dried KBr and to work in a low-humidity environment to avoid a broad absorption band from water around 3400 cm⁻¹, which could obscure the alcohol O-H stretch.
Experimental Protocol: IR Data Acquisition (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Background Scan: Record a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: Record the spectrum of the sample, typically in the range of 4000-400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.
Data Presentation: Characteristic IR Absorptions
The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.[7]
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| ~3600-3200 | O-H stretch | Alcohol | Strong, Broad |
| ~3100-3000 | C-H stretch | Aromatic | Medium to Weak |
| ~2960-2850 | C-H stretch | Aliphatic (CH₃, CH₂) | Strong |
| ~1600 & ~1475 | C=C stretch | Aromatic Ring | Medium |
| ~1250-1200 | C-O stretch | Aryl Ether (asymmetric) | Strong |
| ~1050-1000 | C-O stretch | Primary Alcohol | Strong |
| ~900-675 | C-H bend (out-of-plane) | Substituted Aromatic | Strong |
Visualization: IR Spectroscopy Experimental Workflow
Caption: Workflow for IR spectroscopy using the KBr pellet method.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from the fragmentation pattern of the molecule.[8]
Expertise & Experience: Ionization Technique and Fragmentation Logic
Electron Ionization (EI) is the most common ionization method for relatively small, thermally stable organic molecules. A high-energy electron beam (typically 70 eV) bombards the sample, ejecting an electron to form a molecular ion (M⁺•). This process imparts significant excess energy, causing the molecular ion to fragment in predictable ways. For this compound, two primary fragmentation pathways are expected for alcohols: alpha cleavage and dehydration.[9][10] The most favorable fragmentations will be those that lead to the formation of stable carbocations, such as the resonance-stabilized benzylic cation.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: Volatilize the sample in a high vacuum and ionize it using an electron ionization (EI) source.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and record their abundance, generating a mass spectrum.
Data Presentation: Predicted Mass Spectrum Fragmentation
The mass spectrum will provide the molecular weight and key structural fragments.
Table 3: Predicted Key Fragments in the EI Mass Spectrum
| m/z Value | Proposed Fragment | Formula | Formation Mechanism |
| 180 | Molecular Ion (M⁺•) | [C₁₁H₁₆O₂]⁺• | Electron ionization of the parent molecule. |
| 179 | [M-H]⁺ | [C₁₁H₁₅O₂]⁺ | Loss of a hydrogen radical. |
| 165 | [M-CH₃]⁺ | [C₁₀H₁₃O₂]⁺ | Loss of a methyl radical from one of the ring positions. |
| 162 | [M-H₂O]⁺• | [C₁₁H₁₄O]⁺• | Dehydration, a common fragmentation for alcohols.[10] |
| 149 | [M-CH₂OH]⁺ | [C₁₀H₁₃O]⁺ | Alpha cleavage, loss of the hydroxymethyl radical. |
| 135 | [M-CH₂OH - CH₂]⁺ or [M-OC₂H₅]⁺ | [C₉H₁₁O]⁺ | Subsequent fragmentation or rearrangement. |
The base peak (most intense peak) is likely to be m/z 149, resulting from the loss of the •CH₂OH radical to form a stable, substituted benzylic carbocation.
Visualization: Mass Spectrometry Experimental Workflow
Caption: A generalized workflow for Electron Ionization Mass Spectrometry.
Conclusion
The combination of NMR, IR, and MS provides a robust and self-validating system for the characterization of this compound. ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework and the specific arrangement of substituents. IR spectroscopy provides rapid confirmation of the essential alcohol and ether functional groups. Finally, mass spectrometry verifies the molecular weight and reveals predictable fragmentation patterns that are consistent with the proposed structure. This comprehensive spectroscopic profile is indispensable for ensuring the identity, purity, and quality of this important chemical intermediate in any research or development setting.
References
- Barluenga, J., et al. (1987). Synthesis of this compound. Journal of Organic Chemistry. While not directly providing spectra, this and similar synthetic papers establish the context for the molecule's preparation. (A representative reference, specific spectral source not found in initial search).
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link][7]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link][9]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link][10]
-
Open Library Publishing Platform. (n.d.). 29.6 Infrared (IR) Spectroscopy. Available at: [Link][6]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
University of Calgary. (n.d.). Interpretation of mass spectra. Available at: [Link](General principles of fragmentation).[8]
-
The Royal Society of Chemistry. (2012). Electronic Supplementary Information for Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Available at: [Link][5]
Sources
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Methoxybenzyl alcohol(105-13-5) 1H NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uni-saarland.de [uni-saarland.de]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility Profile of 4-Methoxy-2,3,6-trimethylbenzyl alcohol
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxy-2,3,6-trimethylbenzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering both established data and predictive insights. The guide is structured to provide a deep understanding of the compound's behavior in various solvent systems, crucial for its application in synthesis, purification, formulation, and analytical testing.
Introduction: Understanding the Molecule
This compound is an aromatic organic compound with a molecular formula of C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol . Its structure, featuring a substituted benzene ring with a hydroxyl group, a methoxy group, and three methyl groups, dictates its physicochemical properties, including its solubility. The presence of both polar (hydroxyl and methoxy groups) and non-polar (the aromatic ring and methyl groups) moieties suggests a nuanced solubility profile. The hydroxyl group can participate in hydrogen bonding as both a donor and an acceptor, while the ether oxygen of the methoxy group acts as a hydrogen bond acceptor. The bulky trimethyl-substituted phenyl group, however, contributes significantly to the molecule's lipophilicity.
Experimentally Determined and Reported Solubility
Direct, quantitative experimental data on the solubility of this compound across a wide range of solvents is not extensively available in peer-reviewed literature. However, information from chemical suppliers indicates its solubility in the following non-polar to moderately polar aprotic solvents:
-
Chloroform
-
Dichloromethane
-
Tetrahydrofuran
This information suggests a preference for solvents that can engage in van der Waals interactions and are not strongly hydrogen-bonding.
Predicted Solubility Profile
In the absence of comprehensive experimental data, computational modeling provides valuable insights into the likely solubility of a compound. The predictions below are derived from an analysis of the molecular structure of this compound, considering its polarity, hydrogen bonding capabilities, and overall lipophilicity. These predictions are intended to guide solvent selection for experimental work.
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent | Solvent Type | Polarity (Relative) | Predicted Solubility | Rationale for Prediction |
| Water | Polar Protic | High | Very Low / Insoluble | The large, non-polar substituted benzene ring significantly outweighs the contribution of the single hydroxyl and methoxy groups, leading to poor solvation by water. |
| Methanol | Polar Protic | High | Sparingly Soluble | Methanol's ability to hydrogen bond with the hydroxyl and methoxy groups will afford some solubility, but the lipophilic character of the rest of the molecule will limit it. |
| Ethanol | Polar Protic | High | Soluble | The increased alkyl chain length of ethanol compared to methanol enhances its ability to solvate the non-polar regions of the molecule, leading to better solubility. |
| Acetone | Polar Aprotic | Medium | Soluble | Acetone's polarity and ability to act as a hydrogen bond acceptor make it a suitable solvent for dissolving the compound. |
| Ethyl Acetate | Polar Aprotic | Medium | Soluble | The ester functionality and moderate polarity of ethyl acetate allow for effective solvation of both the polar and non-polar parts of the molecule. |
| Hexane | Non-polar | Low | Sparingly Soluble | The dominant non-polar nature of hexane will primarily interact with the substituted benzene ring, but the polar functional groups will hinder high solubility. |
| Toluene | Non-polar | Low | Soluble | The aromatic nature of toluene allows for favorable π-π stacking interactions with the benzene ring of the solute, enhancing solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Soluble | DMSO is a strong hydrogen bond acceptor and a highly polar solvent capable of dissolving a wide range of compounds, including those with moderate lipophilicity. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent that can effectively solvate the molecule. |
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is governed by the principle of "like dissolves like." This means that its solubility will be highest in solvents with similar polarity and intermolecular force characteristics.
-
Polarity: The molecule possesses both polar (hydroxyl, methoxy) and non-polar (aromatic ring, methyl groups) regions. Therefore, it is expected to be more soluble in solvents of intermediate polarity.
-
Hydrogen Bonding: The hydroxyl group is a key determinant of its solubility in protic solvents. It can act as a hydrogen bond donor to solvents like water, methanol, and ethanol, and as a hydrogen bond acceptor from these solvents. The methoxy group's oxygen atom can also act as a hydrogen bond acceptor.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section outlines a detailed, step-by-step methodology for determining the equilibrium solubility of this compound.
Materials and Equipment
-
This compound (analytical standard)
-
Selected solvents (HPLC grade or equivalent)
-
Analytical balance (readable to 0.01 mg)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Step-by-Step Methodology
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.
-
Sample Preparation:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further facilitate the separation of the solid and liquid phases.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method.
-
Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in the test solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Relationship Between Solvent Properties and Solubility
The predicted and experimentally observed solubility of this compound can be rationalized by examining the physicochemical properties of the solvents.
Caption: Logical relationship between solute, solvent properties, and the resulting solubility.
A high degree of similarity in polarity and hydrogen bonding capability between the solute and the solvent will generally lead to higher solubility. For instance, the predicted good solubility in toluene can be attributed to the favorable π-π interactions between the aromatic rings of both the solute and the solvent. The poor solubility in water is a classic example of a mismatch in properties, where the large non-polar part of the solute cannot be effectively solvated by the highly polar and strongly hydrogen-bonded water molecules.
Conclusion
The solubility profile of this compound is characterized by a preference for non-polar to moderately polar aprotic solvents, with limited solubility in highly polar protic solvents like water. This guide has provided a combination of the limited available experimental data, a comprehensive predicted solubility profile, and a detailed experimental protocol for its quantitative determination. Understanding these solubility characteristics is fundamental for the effective use of this compound in research and development, enabling informed decisions on solvent selection for synthesis, purification, formulation, and analysis.
References
- At the time of this writing, specific peer-reviewed articles detailing the comprehensive solubility profile of this compound were not identified through a systematic search. The information on solubility in chloroform, dichloromethane, and tetrahydrofuran is commonly found on the product information sheets of chemical suppliers.
-
Yalkowsky, S. H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data, Second Edition. CRC Press. [Link]
-
Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry, Fourth, Updated and Enlarged Edition. Wiley-VCH. [Link]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State, Second Edition. Wiley. [Link]
4-Methoxy-2,3,6-trimethylbenzyl Alcohol: A Technical Guide to Unexplored Biological Potential
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of 4-Methoxy-2,3,6-trimethylbenzyl alcohol. While direct empirical data for this specific molecule remains limited, this document synthesizes information from structurally analogous compounds to build a robust, hypothesis-driven framework for future research. We postulate that this compound possesses significant potential as a neuroprotective, antioxidant, anti-inflammatory, and anticancer agent. This guide offers detailed, field-proven experimental protocols to systematically investigate these hypothesized activities, intended for researchers, scientists, and professionals in drug development. The narrative emphasizes the causal relationships behind experimental choices and provides a roadmap for validating the therapeutic promise of this compound.
Introduction
The benzyl alcohol scaffold is a cornerstone in medicinal chemistry, with substitutions on the aromatic ring dramatically influencing biological activity. This compound is a readily available synthetic intermediate, primarily documented as a precursor for the synthesis of its corresponding bromide derivative.[1] However, its own bioactivities have been largely overlooked. The presence of a methoxy group and multiple methyl groups on the benzene ring suggests a unique electronic and steric profile that could translate into valuable pharmacological properties.
This guide will explore the untapped potential of this compound by drawing parallels with structurally related molecules. For instance, 4-methoxybenzyl alcohol has demonstrated neuroprotective effects in models of cerebral ischemia,[2][3] while other methoxy-substituted phenolic compounds are known for their anti-inflammatory and antioxidant properties.[4][5] Furthermore, the structural motifs present in our target molecule are found in compounds with demonstrated anticancer activity, suggesting a promising avenue for investigation.[6][7]
This document is structured to serve as a launchpad for a comprehensive research program, providing not just hypotheses but also the practical experimental designs required to test them.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting biological assays.
| Property | Value | Source |
| CAS Number | 54344-93-3 | [8] |
| Molecular Formula | C₁₁H₁₆O₂ | [8] |
| Molecular Weight | 180.24 g/mol | [8] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water. | N/A |
Anticipated Biological Activities and Mechanistic Hypotheses
Based on the existing literature for structurally similar compounds, we hypothesize that this compound will exhibit a range of valuable biological activities.
Neuroprotective Effects
The structurally simpler analog, 4-methoxybenzyl alcohol (4-MA), has shown significant promise in protecting the neurovascular unit during cerebral ischemia-reperfusion injury.[2] Studies have shown that 4-MA can ameliorate cerebral infarct volume and improve neurological scores.[2] The proposed mechanisms for 4-MA include antioxidant and anti-apoptotic activities, suggesting a multifactorial neuroprotective effect.[2]
Hypothesis: this compound will exhibit neuroprotective properties in models of ischemic stroke by reducing oxidative stress and apoptosis in neuronal cells.
The trimethyl substitution may enhance lipophilicity, potentially improving blood-brain barrier penetration and cellular uptake compared to 4-MA. A key signaling pathway implicated in the neuroprotective effects of similar compounds is the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation.[9]
Proposed Signaling Pathway for Investigation:
Caption: Hypothesized activation of the PI3K/Akt pathway.
Antioxidant and Anti-inflammatory Activity
Many phenolic compounds, including various hydroxybenzyl alcohols, are potent free radical scavengers and antioxidants.[5][10] The methoxy group on the aromatic ring can donate electrons, stabilizing free radicals. This antioxidant potential is often intrinsically linked to anti-inflammatory effects. Methoxyphenolic compounds have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and various cytokines.[4][11]
Hypothesis: this compound will demonstrate direct antioxidant activity and will suppress inflammatory responses in cellular models by inhibiting key inflammatory signaling pathways such as NF-κB.
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[6] Its inhibition is a key target for many anti-inflammatory drugs. We postulate that our compound of interest could prevent the activation of the NF-κB pathway, thereby reducing the expression of inflammatory genes.
Proposed Signaling Pathway for Investigation:
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Anticancer Activity
The structural features of this compound are present in various molecules with known anticancer properties. For instance, the presence of methoxy groups on aromatic rings has been correlated with enhanced tumor-specific cytotoxicity in some classes of compounds.[7] A technical guide for the bromide derivative of our target molecule also hypothesizes anticancer potential, possibly through the inhibition of the NF-κB pathway, which is constitutively active in many cancers, and the induction of apoptosis.[6]
Hypothesis: this compound will exhibit cytotoxic effects against a panel of human cancer cell lines and induce apoptosis.
The proposed mechanism involves not only the inhibition of pro-survival signals like NF-κB but also the direct activation of programmed cell death pathways.
Proposed Experimental Workflows for Validation
To systematically evaluate the hypothesized biological activities, a tiered approach is recommended, starting with in vitro assays and progressing to more complex models.
Overall Research Workflow:
Caption: A tiered experimental workflow for validation.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To determine the cytotoxic effects of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon)
-
DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates, multichannel pipette, incubator, microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: Nitric Oxide (NO) Inhibition Assay
Objective: To assess the anti-inflammatory potential by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM, FBS, Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (stock solution in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound for 1 hour.
-
Stimulation: Add LPS (1 µg/mL final concentration) to the wells to induce NO production. Include control wells (cells only, cells + LPS, cells + compound only).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement:
-
Transfer 50 µL of the culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-only treated cells.
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in tables for clear comparison.
Table 1: Hypothetical IC₅₀ Values from MTT Assay
| Cell Line | Cancer Type | IC₅₀ (µM) of this compound |
| A549 | Lung | TBD |
| MCF-7 | Breast | TBD |
| HCT-116 | Colon | TBD |
| PC-3 | Prostate | TBD |
| Normal Fibroblasts | Non-cancerous | TBD |
TBD: To Be Determined
Interpretation: Lower IC₅₀ values against cancer cell lines compared to normal cells would indicate tumor-specific cytotoxicity, a highly desirable characteristic for a potential anticancer agent.
Conclusion and Future Directions
This compound represents a molecule with significant, yet unexplored, therapeutic potential. The structural analyses and hypotheses presented in this guide, derived from extensive review of related compounds, strongly suggest promising avenues for investigation in neuroprotection, inflammation, and oncology. The provided experimental workflows offer a clear and robust strategy for validating these claims.
Successful outcomes from the proposed in vitro studies would warrant progression to in vivo models to assess efficacy, pharmacokinetics, and safety. Elucidation of the precise molecular targets and mechanisms of action will be paramount in advancing this compound from a research chemical to a potential clinical candidate. This guide serves as the foundational blueprint for embarking on that exciting journey of discovery.
References
- Title: Anti-inflammatory effects of methoxyphenolic compounds on human airway cells.
- Title: Protective effect of 4-Methoxy benzyl alcohol on the neurovascular unit after cerebral ischemia reperfusion injury.
- Title: Protective Effect of 4-Methoxy Benzyl Alcohol on the Blood-Brain Barrier After Cerebral Ischemia Reperfusion Injury.
- Title: Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3.
- Title: Potential Biological Activities of 4-Methoxy-2,3,6-trimethylbenzyl Bromide Derivatives: A Technical Guide for Researchers.
- Title: Cytotoxic Activity of Styrylchromones against Human Tumor Cell Lines.
- Title: Antioxidant activity and free radical scavenging reactions of hydroxybenzyl alcohols. Biochemical and pulse radiolysis studies.
- Title: 4-Hydroxybenzyl alcohol confers neuroprotection through up-regulation of antioxidant protein expression.
- Title: Antioxidant and Pro-Oxidant Activities of P-Hydroxybenzyl Alcohol and Vanillin: Effects on Free Radicals, Brain Peroxidation and Degradation of Benzoate, Deoxyribose, Amino Acids and DNA.
- Title: this compound | CAS 54344-93-3 | SCBT.
- Title: Technical Support Center: Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl bromide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protective effect of 4-Methoxy benzyl alcohol on the neurovascular unit after cerebral ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective Effect of 4-Methoxy Benzyl Alcohol on the Blood-Brain Barrier after Cerebral Ischemia Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Antioxidant and pro-oxidant activities of p-hydroxybenzyl alcohol and vanillin: effects on free radicals, brain peroxidation and degradation of benzoate, deoxyribose, amino acids and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. scbt.com [scbt.com]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant activity and free radical scavenging reactions of hydroxybenzyl alcohols. Biochemical and pulse radiolysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The 4-Methoxy-2,3,6-trimethylbenzyl (MTMB) Group in Advanced Organic Synthesis
Abstract
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and preserving molecular complexity. The 4-Methoxy-2,3,6-trimethylbenzyl (MTMB) group has emerged as a superior protective agent for hydroxyl functionalities, offering distinct advantages over traditional benzyl-type ethers. Its uniquely substituted, electron-rich aromatic system facilitates remarkably mild cleavage conditions, providing an orthogonal handle in the presence of other sensitive groups. This guide provides a comprehensive overview of the MTMB protecting group, detailing its mechanism, application protocols, and strategic advantages for researchers in synthetic chemistry and drug development.
Introduction: Why Choose the MTMB Protecting Group?
Protecting groups are a foundational element of synthetic strategy, yet their introduction and removal add steps and can impact overall yield. The ideal protecting group is easily installed, robust under a range of reaction conditions, and, crucially, can be removed selectively and under mild conditions.
The 4-Methoxy-2,3,6-trimethylbenzyl (MTMB) group is an advanced variant of the well-known p-methoxybenzyl (PMB) ether.[1] The key to its enhanced performance lies in its structure: the addition of three methyl groups to the methoxy-substituted benzene ring creates a highly electron-rich aromatic system. This electronic enhancement has two profound consequences:
-
Increased Acid Sensitivity: The electron-donating nature of the methoxy and trimethyl substituents dramatically stabilizes the corresponding benzylic carbocation formed during acid-catalyzed cleavage. This allows for deprotection under significantly milder acidic conditions than those required for PMB or standard benzyl (Bn) ethers.[1]
-
Accelerated Oxidative Cleavage: The high electron density of the MTMB group enhances the rate of reaction with oxidative reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), enabling rapid and selective deprotection where other benzyl ethers might react sluggishly or not at all.[1]
These features position the MTMB group as a versatile tool for the synthesis of complex molecules where preserving sensitive functional groups is critical.
Part I: Protection of Alcohols with the MTMB Group
The introduction of the MTMB group onto a hydroxyl function typically follows a Williamson ether synthesis pathway. This requires the activation of 4-methoxy-2,3,6-trimethylbenzyl alcohol into a more reactive electrophile, such as the corresponding benzyl bromide (MTMB-Br).
Protocol 1: Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl Bromide (MTMB-Br)
The conversion of the benzylic alcohol to the bromide is a critical first step. A common and effective method utilizes N-Bromosuccinimide (NBS) and triphenylphosphine (PPh₃) in an Appel-type reaction.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: [2]
-
Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1.2 eq) portion-wise, maintaining the temperature at 0 °C. The reaction is often exothermic.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure 4-Methoxy-2,3,6-trimethylbenzyl bromide.
Protocol 2: Protection of a Primary Alcohol with MTMB-Br
Materials:
-
Substrate containing a primary alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
4-Methoxy-2,3,6-trimethylbenzyl bromide (MTMB-Br)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Under an inert atmosphere, suspend NaH (1.2 - 1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of the alcohol substrate (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir for 20-30 minutes at 0 °C to ensure complete formation of the alkoxide.
-
Add a solution of MTMB-Br (1.1 - 1.3 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. The reaction may require gentle heating depending on the substrate's reactivity.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting MTMB ether by flash column chromatography.
Protocol 3: Oxidative Deprotection using DDQ
Materials:
-
MTMB-protected substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water (or a pH 7 phosphate buffer)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the MTMB-protected substrate (1.0 eq) in a mixture of DCM and water (e.g., 10:1 or 20:1 v/v). The presence of water is crucial for the final hydrolysis step.
-
Cool the solution to 0 °C.
-
Add DDQ (1.1 - 1.5 eq) in one portion. The solution typically turns a dark color, indicating the formation of the charge-transfer complex.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC. The reaction is often complete within 30 minutes to a few hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product alcohol by flash column chromatography to remove the DDQ byproducts.
B. Acidic Cleavage
Mechanism: Acid-catalyzed cleavage proceeds via protonation of the ether oxygen, followed by departure of the alcohol to form the highly resonance-stabilized MTMB carbocation. The increased electron density from the four substituents on the ring makes this carbocation significantly more stable than the corresponding PMB cation, allowing for the use of very weak acids. [1]
Protocol 4: Mild Acidic Deprotection
Materials:
-
MTMB-protected substrate
-
Trifluoroacetic acid (TFA) or Camphorsulfonic acid (CSA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the MTMB-protected substrate (1.0 eq) in DCM.
-
Cool the solution to 0 °C.
-
Add a catalytic amount of a mild acid, such as TFA (e.g., 1-10 mol%) or CSA. The optimal amount will depend on the substrate's stability.
-
Stir the reaction at 0 °C or room temperature and monitor by TLC.
-
Once the reaction is complete, quench by carefully adding saturated aqueous NaHCO₃.
-
Separate the layers, extract the aqueous phase with DCM, and combine the organic layers.
-
Wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Part III: Orthogonality and Selectivity
The true utility of the MTMB group is realized in complex syntheses requiring selective deprotection. Its reactivity profile allows it to be removed under conditions where other common protecting groups are stable.
| Protecting Group | Typical Oxidative Cleavage (DDQ) | Typical Acidic Cleavage | Hydrogenolysis (H₂, Pd/C) |
| MTMB | Very Fast (DCM/H₂O, 0°C to RT) | Very Mild (cat. TFA, CSA) | Labile |
| PMB | Moderate (Requires longer time or heat) | Mild (TFA, DDQ) | Labile |
| Benzyl (Bn) | Stable | Harsh (Strong acids, e.g., HBr) | Labile |
| TBDMS/TIPS | Stable | Labile (TBAF for Silyl) | Stable |
| MOM/THP | Stable | Labile (Mild to moderate acid) | Stable |
This table summarizes general reactivities; specific substrate effects can alter selectivity.
This comparative data highlights the key advantage of MTMB: it can be cleaved oxidatively with DDQ in the presence of Bn, silyl ethers, MOM, and THP groups. Furthermore, its extreme acid lability allows for its removal without affecting PMB groups if conditions are carefully controlled.
Conclusion
The 4-Methoxy-2,3,6-trimethylbenzyl (MTMB) protecting group is a powerful and versatile tool for modern organic synthesis. Its enhanced electron-rich nature facilitates deprotection under exceptionally mild oxidative or acidic conditions, providing a critical level of orthogonality for the synthesis of complex, polyfunctionalized molecules. By understanding the principles behind its reactivity and employing the protocols detailed in this guide, researchers can leverage the MTMB group to streamline synthetic routes and access challenging molecular targets.
References
- BenchChem (2025).Technical Support Center: Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl bromide.
- BenchChem (2025).Application Notes and Protocols: Cleavage of the 4-Methoxy-2,3,6-trimethylbenzyl (MTMB) Protecting Group.
Sources
Application Notes and Protocol: A Two-Stage Synthesis of (all-rac)-α-Tocopherol from a 4-Methoxy-2,3,6-trimethyl-Substituted Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, two-part protocol for the synthesis of (all-rac)-α-tocopherol, the most biologically active and commercially significant form of Vitamin E.[1] The industrial synthesis of α-tocopherol is a cornerstone of the pharmaceutical and nutraceutical industries, primarily achieved through the condensation of 2,3,5-Trimethylhydroquinone (TMHQ) with isophytol.[2][3] This guide outlines a robust pathway beginning with a strategically chosen precursor, 4-Methoxy-2,3,6-trimethylphenol, which is structurally related to the user-specified starting material. The protocol first details the critical O-demethylation of this precursor to yield the essential TMHQ intermediate.[4] The second part provides an in-depth methodology for the acid-catalyzed condensation of the synthesized TMHQ with isophytol to form the final α-tocopherol product. This document is structured to provide not just procedural steps, but also the mechanistic rationale behind them, supported by quantitative data, detailed workflows, and authoritative references to ensure scientific integrity and reproducibility.
Overall Synthesis Pathway
The synthesis is logically divided into two primary stages. The first stage focuses on the preparation of the core aromatic building block, 2,3,5-Trimethylhydroquinone (TMHQ). The second stage involves the crucial C-C bond formation and cyclization to construct the final chromanol structure of α-tocopherol.
Caption: Overall two-stage synthetic route to (all-rac)-α-tocopherol.
PART 1: Synthesis of 2,3,5-Trimethylhydroquinone (TMHQ) via O-Demethylation
Reaction Principle
The conversion of an aryl methyl ether to a phenol (hydroquinone in this case) is a fundamental transformation required to prepare the active TMHQ intermediate. The ether linkage is chemically stable and requires a potent reagent for cleavage.[4] This protocol utilizes Boron Tribromide (BBr₃), a strong Lewis acid highly effective for this purpose. The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen. This coordination weakens the C-O bond and renders the methyl group susceptible to nucleophilic attack by a bromide ion, leading to the formation of bromomethane and a borate intermediate. A subsequent aqueous workup hydrolyzes this intermediate to afford the desired trimethylhydroquinone product.[4]
Materials & Equipment
| Reagent/Equipment | Purpose |
| 4-Methoxy-2,3,6-trimethylphenol | Starting Material |
| Boron Tribromide (BBr₃), 1M in DCM | Demethylating Agent |
| Dichloromethane (DCM), anhydrous | Reaction Solvent |
| Methanol (MeOH) | Quenching Agent |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Neutralization during workup |
| Brine (Saturated aq. NaCl) | Washing during workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent |
| Round-bottom flask, magnetic stirrer | Reaction Vessel |
| Syringe, inert gas line (N₂/Ar) | Controlled reagent addition & inert atmosphere |
| Separatory funnel, Rotary evaporator | Extraction and Solvent Removal |
| Silica gel for column chromatography | Product Purification |
Experimental Protocol: Demethylation
Safety Note: Boron tribromide is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 4-Methoxy-2,3,6-trimethylphenol (1.0 eq) in anhydrous Dichloromethane (DCM) in a dry round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1 M to 0.2 M.
-
Cooling: Cool the stirring solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add a 1M solution of BBr₃ in DCM (approximately 1.2 equivalents) to the cooled solution via syringe.[4] The addition must be dropwise to control the exothermic reaction. A white precipitate may form during addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly and carefully add Methanol (MeOH) dropwise to quench the excess BBr₃.
-
Aqueous Workup: Dilute the mixture with deionized water. Transfer the contents to a separatory funnel and extract the aqueous layer three times with DCM.[4]
-
Washing: Combine the organic layers and wash sequentially with deionized water, saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[4]
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 2,3,5-trimethylhydroquinone.
Workflow for TMHQ Synthesis
Caption: Step-by-step workflow for the demethylation of the precursor to TMHQ.
PART 2: Synthesis of (all-rac)-α-Tocopherol via Condensation
Reaction Principle
The formation of the α-tocopherol core structure is a classic example of a Friedel-Crafts alkylation reaction.[5][6] In this step, the electron-rich TMHQ ring acts as a nucleophile, attacking a carbocation generated from isophytol under acidic conditions. The reaction is typically catalyzed by a dual system comprising a Lewis acid (e.g., Zinc Chloride, ZnCl₂) and a Brønsted acid (e.g., HCl).[7][8] The Lewis acid assists in the formation of the phytyl carbocation electrophile from isophytol. Following the initial alkylation of the hydroquinone ring, a subsequent intramolecular cyclization (an etherification) occurs, where one of the hydroxyl groups attacks the newly formed tertiary carbocation on the side chain, closing the six-membered chroman ring to yield α-tocopherol.[3]
Materials & Equipment
| Reagent/Equipment | Purpose |
| 2,3,5-Trimethylhydroquinone (TMHQ) | Aromatic Precursor (from Part 1) |
| Isophytol | Aliphatic Side-Chain Precursor |
| Zinc Chloride (ZnCl₂), anhydrous | Lewis Acid Catalyst |
| Concentrated Hydrochloric Acid (HCl) | Brønsted Acid Co-catalyst |
| Ethyl Acetate | Reaction Solvent |
| Toluene | Solvent for workup |
| Deionized Water | Washing Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |
| Round-bottom flask, stirrer | Reaction Vessel |
| Dropping funnel | Controlled addition of Isophytol |
| Rotary evaporator | Solvent Removal |
Experimental Protocol: Condensation
-
Catalyst Preparation: In a round-bottom flask, create a mixture of anhydrous Zinc Chloride (approx. 0.8-0.9 eq relative to isophytol) and ethyl acetate. Add a small amount of concentrated Hydrochloric Acid (e.g., 5-10% of the ZnCl₂ weight).[7]
-
Add TMHQ: To this catalytic mixture, add the 2,3,5-trimethylhydroquinone (TMHQ) synthesized in Part 1 (approx. 1.0-1.1 eq relative to isophytol). Stir until a homogeneous mixture or slurry is formed.
-
Isophytol Addition: Warm the mixture to 30-40 °C. Add isophytol (1.0 eq) dropwise via a dropping funnel over a period of 2-3 hours while maintaining the temperature.[7]
-
Reaction: After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2 hours. Monitor the reaction by TLC until the isophytol is consumed.
-
Workup: After the reaction is complete, wash the mixture with deionized water. The solvent can then be distilled off.[7]
-
Extraction: Add Toluene to the residue to dissolve the crude product. Wash the toluene solution again with water to remove any remaining catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield crude (all-rac)-α-tocopherol as a viscous oil.[9]
-
Purification: The crude product can be further purified by high-vacuum distillation or column chromatography to achieve high purity.
Reaction Parameters & Expected Yield
| Parameter | Value / Condition | Rationale |
| TMHQ:Isophytol Ratio | ~1.05 : 1.0 | A slight excess of TMHQ ensures complete conversion of the more valuable isophytol.[10] |
| Catalyst Loading | ZnCl₂ (~0.85 eq), Conc. HCl (~0.05 eq) vs. Isophytol | Sufficient Lewis/Brønsted acid to effectively catalyze the condensation.[7] |
| Temperature | 30 - 40 °C | Balances reaction rate while minimizing potential side reactions.[7] |
| Reaction Time | 4 - 5 hours total | Allows for complete addition and subsequent reaction. |
| Solvent | Ethyl Acetate | A common, effective solvent for this transformation.[7][8] |
| Expected Yield | >90% (crude) | This reaction is known to be high-yielding under optimized conditions.[8][10] |
Workflow for α-Tocopherol Synthesis
Caption: Step-by-step workflow for the condensation of TMHQ and isophytol.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14985, Vitamin E. Available at: [Link]
-
Wang, Z., et al. Bioinspired Total Synthesis of (+)-α-Tocopherol. Organic Letters. (2024). Available at: [Link]
- Google Patents. US6066745A - Process for the synthesis of vitamin E.
- Google Patents. EP0694541A1 - Process for the preparation of alpha-tocopherol.
-
Kundu, S., & Sarkar, D. Synthetic Attempts Toward α-Tocopherol - An Overview. ResearchGate. (2022). Available at: [Link]
-
Rueping, M., & Nachtsheim, B. J. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. (2010). Available at: [Link]
-
Smith, L. I., & Ungnade, H. E. THE CHEMISTRY OF VITAMIN E. IV. THE SYNTHESIS OF TOCOPHEROLS. Journal of the American Chemical Society. (1939). Available at: [Link]
- Google Patents. US6790967B2 - Process for the preparation of vitamin E.
-
Shi, H. P. Study On The Synthesis Technology Of (All-rac)-α-tocopherol. Globe Thesis. (2019). Available at: [Link]
-
Rantala, M., et al. Synthesis of Novel-dl-α-Tocopherol-Based and Sterically-Hindered-Phenol-Based Monomers and Their Utilization in Copolymerizations over Metallocene/MAO Catalyst Systems. Macromolecules. (2002). Available at: [Link]
-
Lushchak, V., & Semchuk, N. Tocopherol biosynthesis: chemistry, regulation and effects of environmental factors. Acta Physiologiae Plantarum. (2012). Available at: [Link]
-
Espinoza, A., et al. Recent Advances in our Understanding of Tocopherol Biosynthesis in Plants: An Overview of Key Genes, Functions, and Breeding of Vitamin E Improved Crops. International Journal of Molecular Sciences. (2017). Available at: [Link]
-
Mène-Saffrané, L. Vitamin E Biosynthesis and Its Regulation in Plants. Antioxidants. (2018). Available at: [Link]
-
Gömöry, J., et al. Study of (all-rac)-α-tocopherol synthesis from trimethylhydroquinone and isophytol at the presence of solid catalysts. ResearchGate. (2013). Available at: [Link]
-
Lushchak, V., & Semchuk, N. Tocopherol biosynthesis: Chemistry, regulation and effects of environmental factors. ResearchGate. (2012). Available at: [Link]
-
Woggon, W.-D. Recent Biomimetic and Organocatalytic Syntheses of ?-Tocopherol. ResearchGate. (2009). Available at: [Link]
-
Netscher, T., et al. Efficient Preparation of (2R,4'R,8'R)-a-Tocopherol by Hydroxymethylation. Sciforum. (2007). Available at: [Link]
-
Organic Chemistry Portal. Total Synthesis of (R,R,R)-alpha-Tocopherol by Breit. (2007). Available at: [Link]
-
Gömöry, J., et al. Towards the synthesis of (all-rac)-α-tocopherol from trimethylhydroquinone and isophytol at reduced pressure. ResearchGate. (2013). Available at: [Link]
-
ResearchGate. Friedel-Crafts alkylation and ring closure reaction in the synthesis of (all-rac)-α-tocopherol (5a). Available at: [Link]
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available at: [Link]
- Google Patents. Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
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The Multifaceted Role of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol in Medicinal Chemistry: A Guide to Application and Protocol
Introduction: In the intricate landscape of medicinal chemistry and drug development, the precise manipulation of functional groups is paramount to the successful synthesis of complex therapeutic agents. Among the arsenal of tools available to the synthetic chemist, protecting groups play a critical role in temporarily masking reactive sites, thereby enabling selective transformations elsewhere in the molecule. 4-Methoxy-2,3,6-trimethylbenzyl alcohol is the precursor to the 4-Methoxy-2,3,6-trimethylbenzyl (MTMB) group, an advanced and highly versatile protecting group for a range of functionalities including alcohols, phenols, amines, and thiols.
The strategic incorporation of a methoxy group and three methyl groups onto the benzyl scaffold significantly enhances the electron-donating nature of the aromatic ring. This electronic enrichment distinguishes the MTMB group from its simpler analogue, the p-methoxybenzyl (PMB) group, by rendering it more susceptible to cleavage under milder acidic and oxidative conditions.[1] This heightened lability provides a crucial advantage in the synthesis of delicate and polyfunctional molecules, where harsh deprotection conditions could compromise the integrity of the target compound. This guide provides a comprehensive overview of the synthesis, application, and cleavage of the MTMB protecting group, along with detailed protocols for its use in medicinal chemistry research.
I. Synthesis of Key Reagents
The journey to employing the MTMB protecting group begins with the synthesis of its precursors. The most common pathway involves the preparation of 4-Methoxy-2,3,6-trimethylbenzaldehyde, which is then reduced to the corresponding alcohol. The alcohol is subsequently converted to a more reactive halide, typically the bromide, for use in protection reactions.
Protocol 1: Synthesis of this compound
This protocol outlines the reduction of 4-Methoxy-2,3,6-trimethylbenzaldehyde to this compound.
Materials:
-
4-Methoxy-2,3,6-trimethylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve 4-Methoxy-2,3,6-trimethylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound, which can be purified by flash column chromatography if necessary.
Protocol 2: Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl Bromide
This protocol describes the conversion of this compound to its corresponding bromide, a key reagent for introducing the MTMB protecting group.[2]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes and Ethyl Acetate for chromatography
-
Round-bottom flask, magnetic stirrer, ice bath, and standard laboratory glassware under a nitrogen atmosphere
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.[2]
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.[2]
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-Methoxy-2,3,6-trimethylbenzyl bromide.[2]
Diagram: Synthesis of Key MTMB Reagents
Sources
experimental procedure for gram-scale synthesis of 4-Methoxy-2,3,6-trimethylbenzyl alcohol
An Application Note for the Gram-Scale Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl alcohol
Introduction: A Versatile Building Block for Complex Synthesis
This compound is a valuable substituted aromatic alcohol that serves as a key intermediate in multi-step organic syntheses. Its structural features, including a highly substituted, electron-rich aromatic ring, make it a precursor for various complex molecules and protecting groups. For instance, the corresponding benzyl bromide is utilized for introducing the 4-methoxy-2,3,6-trimethylbenzyl (MTM) protecting group, which is noted for its stability and specific cleavage conditions.[1] This application note provides a detailed, reliable, and scalable two-step procedure for the gram-scale synthesis of this important compound, commencing from the commercially available 1-methoxy-2,3,5-trimethylbenzene. The chosen synthetic route involves an initial Vilsmeier-Haack formylation to yield the intermediate aldehyde, followed by a selective reduction to the target benzyl alcohol.
Overall Synthetic Strategy
The synthesis is executed in two primary stages:
-
Vilsmeier-Haack Formylation: The aromatic precursor, 1-methoxy-2,3,5-trimethylbenzene, is converted to 4-methoxy-2,3,6-trimethylbenzaldehyde. This reaction is highly effective for the formylation of electron-rich aromatic compounds.[2]
-
Chemoselective Reduction: The resulting aldehyde is selectively reduced to the corresponding primary alcohol using sodium borohydride, a mild and efficient reducing agent.
The complete reaction sequence is illustrated below:
Part 1: Vilsmeier-Haack Formylation of 1-Methoxy-2,3,5-trimethylbenzene
Scientific Rationale and Mechanistic Insight
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring.[3] The causality behind its effectiveness lies in the in-situ formation of a potent electrophile, the Vilsmeier reagent (a substituted chloroiminium ion), from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4]
Mechanism:
-
Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile, attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of electron movements results in the elimination of a dichlorophosphate anion and the formation of the electrophilic chloroiminium cation.[5]
-
Electrophilic Aromatic Substitution: The starting material, 1-methoxy-2,3,5-trimethylbenzene, is highly activated towards electrophilic attack due to the electron-donating effects of the methoxy and methyl groups. The aromatic π-system attacks the electrophilic carbon of the Vilsmeier reagent.[6]
-
Aromatization and Hydrolysis: The resulting intermediate is deprotonated to restore aromaticity. An aqueous workup then hydrolyzes the iminium salt to afford the final aldehyde product, 4-methoxy-2,3,6-trimethylbenzaldehyde.[3]
The regioselectivity is governed by both electronic and steric factors. The formylation occurs at the position that is ortho to the powerful activating methoxy group and is least sterically hindered by the adjacent methyl groups.[3]
Quantitative Data for Formylation Reaction
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 1-Methoxy-2,3,5-trimethylbenzene | 150.22 | 10.0 g | 66.57 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 7.3 mL (12.1 g) | 78.92 | 1.18 |
| N,N-Dimethylformamide (DMF) | 73.09 | 40 mL | - | Solvent |
| Sodium Acetate (NaOAc) | 82.03 | 25.0 g | 304.7 | 4.58 |
| Dichloromethane (DCM) | 84.93 | 150 mL | - | Extraction |
| Water | 18.02 | 200 mL | - | Workup |
Detailed Experimental Protocol: Formylation
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (40 mL).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C using an ice-water bath. Slowly add phosphorus oxychloride (7.3 mL) dropwise via the dropping funnel over 20 minutes. Maintain the temperature below 10 °C during the addition. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Addition of Arene: Add a solution of 1-methoxy-2,3,5-trimethylbenzene (10.0 g) in DMF (10 mL) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C. Maintain stirring at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto 200 g of crushed ice containing dissolved sodium acetate (25.0 g). This step is exothermic and should be performed with caution in a well-ventilated fume hood.
-
Workup and Extraction: Stir the quenched mixture vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and saturated brine solution (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-methoxy-2,3,6-trimethylbenzaldehyde as a solid.
Part 2: Reduction of 4-Methoxy-2,3,6-trimethylbenzaldehyde
Scientific Rationale and Mechanistic Insight
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry. Sodium borohydride (NaBH₄) is the reagent of choice for this step due to its excellent chemoselectivity and operational simplicity.
Causality of Reagent Choice:
-
Selectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other potentially reducible functional groups like esters or nitro groups.[7]
-
Safety and Handling: Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is stable in air and can be used in protic solvents like methanol or ethanol, which simplifies the experimental setup and workup procedure.
The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated by the solvent during the reaction or workup to yield the final alcohol product.
Quantitative Data for Reduction Reaction
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 4-Methoxy-2,3,6-trimethylbenzaldehyde | 178.23 | 10.0 g | 56.11 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 2.55 g | 67.33 | 1.2 |
| Methanol (MeOH) | 32.04 | 100 mL | - | Solvent |
| 1 M Hydrochloric Acid (HCl) | 36.46 | ~30 mL | - | Quenching |
| Ethyl Acetate (EtOAc) | 88.11 | 150 mL | - | Extraction |
Detailed Experimental Protocol: Reduction
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-2,3,6-trimethylbenzaldehyde (10.0 g) in methanol (100 mL).
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice-water bath. Add sodium borohydride (2.55 g) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. (Note: Hydrogen gas evolution will occur).
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC until the starting aldehyde is fully consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the solution (pH ~7). Be cautious as hydrogen gas evolution will be vigorous.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the methanol.
-
Extraction: Add water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (1 x 50 mL) and saturated brine solution (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The product, this compound, is often obtained in high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.
-
Sodium Borohydride (NaBH₄): Flammable solid that reacts with water to produce flammable hydrogen gas. Do not use near open flames.
-
General Precautions: All procedures should be carried out in a well-ventilated chemical fume hood. Standard laboratory safety practices should be followed at all times. Consult the Safety Data Sheets (SDS) for all chemicals before use.[8][9]
Experimental Workflow Diagram
Caption: A workflow diagram illustrating the two-part gram-scale synthesis.
References
- Zhejiang Zhongxin Fluoride Materials Co Ltd (2012). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Patsnap.
-
J&K Scientific LLC (2025). Vilsmeier-Haack Reaction. J&K Scientific. Retrieved from [Link]
-
Chemistry Steps (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]
-
Unknown (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
- Zhejiang Zhongxin Fluoride Materials Co Ltd (2012). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Google Patents.
-
Wikipedia (n.d.). Gattermann reaction. Wikipedia. Retrieved from [Link]
-
ResearchGate (n.d.). Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. ResearchGate. Retrieved from [Link]
-
NROChemistry (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Retrieved from [Link]
-
NROChemistry (2021). Vilsmeier-Haack Reaction. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]
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- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 7. researchgate.net [researchgate.net]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes & Protocols: 4-Methoxy-2,3,6-trimethylbenzyl alcohol as a Strategic Intermediate for Chroman Ring Synthesis
Abstract
The chroman ring system is a privileged scaffold in a multitude of biologically active molecules, most notably α-tocopherol, the most active form of Vitamin E.[1][2][3] The convergent synthesis of substituted chromans is a focal point in pharmaceutical and synthetic chemistry. This guide provides an in-depth technical overview of the strategic use of 4-Methoxy-2,3,6-trimethylbenzyl alcohol as a key intermediate in the construction of the chroman core. We will explore the underlying chemical logic for its use, detailing the acid-catalyzed annulation mechanism that facilitates ring formation. This document provides field-tested protocols for the synthesis of the benzyl alcohol precursor and its subsequent conversion to a model chroman structure, complete with quantitative data, troubleshooting insights, and mechanistic diagrams to guide researchers in drug development and synthetic chemistry.
Introduction: The Strategic Role of the Intermediate
The industrial synthesis of α-tocopherol, a multi-billion dollar market, traditionally relies on the condensation of 2,3,5-trimethylhydroquinone (TMHQ) with isophytol.[4][5][6] The synthesis of the TMHQ core itself is a multi-step process, often starting from precursors like 2,3,6-trimethylphenol.[6][7][8]
This compound serves as a versatile and strategic building block for this aromatic core for two primary reasons:
-
Latent Phenolic Functionality : The methoxy group acts as a robust protecting group for the phenol that is ultimately required for the final ether linkage in the chroman ring. This allows for chemical manipulations on other parts of the molecule without interference from a reactive, acidic phenol.[9][10]
-
Activated Handle for C-C Bond Formation : The benzyl alcohol moiety is readily converted into a stabilized benzylic carbocation under acidic conditions. The electron-donating effects of the three methyl groups and the para-methoxy group significantly stabilize this reactive intermediate, making it an excellent electrophile for reaction with various alkenes to build the carbon skeleton of the chroman sidechain.
This guide focuses on a modern and efficient method for chroman construction: the Brønsted acid-catalyzed annulation of benzylic alcohols with alkenes.[11][12][13]
Mechanistic Rationale: Acid-Catalyzed Chroman Formation
The core transformation hinges on a triflimide (Tf₂NH)-catalyzed annulation reaction. Triflimide is a powerful Brønsted acid that can efficiently promote the formation of a key benzylic carbocation intermediate under mild conditions.[11][12][13]
The proposed mechanism proceeds via the following steps:
-
Carbocation Formation : The benzyl alcohol is protonated by the acid catalyst. Subsequent loss of a water molecule generates a highly stabilized tertiary benzylic carbocation.
-
Alkene Addition : The electron-rich double bond of an alkene (in our model, an allylsilane) attacks the electrophilic carbocation, forming a new carbon-carbon bond and a new carbocation intermediate.
-
Intramolecular Cyclization (Friedel-Crafts Alkylation) : The electron-rich aromatic ring then acts as an intramolecular nucleophile, attacking the newly formed carbocationic center to close the six-membered ring and form the chroman skeleton.
-
Rearomatization : A final deprotonation step restores the aromaticity of the benzene ring and regenerates the acid catalyst.
Visualization of Reaction Mechanism
Sources
- 1. mdpi.com [mdpi.com]
- 2. A major component of vitamin E, α-tocopherol inhibits the anti-tumor activity of crizotinib against cells transformed by EML4-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha-Tocopherol - MeSH - NCBI [ncbi.nlm.nih.gov]
- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]
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- 13. chemrxiv.org [chemrxiv.org]
reaction conditions for coupling 4-Methoxy-2,3,6-trimethylbenzyl alcohol with hydroquinones
Application Note & Protocol
Topic: Strategic Guide to the Acid-Catalyzed Coupling of Benzylic Alcohols with Hydroquinones: Reaction Conditions and Mechanistic Insights
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Chroman Moiety as a Privileged Scaffold
The condensation of hydroquinones with alcohols is a cornerstone reaction in synthetic organic chemistry, providing access to the chroman ring system. This structural motif is central to a vast array of biologically active natural products and pharmaceuticals, most notably the Vitamin E family (tocopherols and tocotrienols), which are renowned for their potent antioxidant properties.[1][2][3] The core challenge of this synthesis lies in the controlled formation of a new carbon-carbon bond on the electron-rich hydroquinone ring, followed by an intramolecular cyclization to forge the dihydropyran ring.
This guide addresses the reaction conditions for coupling substituted benzylic alcohols, such as 4-Methoxy-2,3,6-trimethylbenzyl alcohol, with hydroquinones. While direct coupling is mechanistically feasible via a Friedel-Crafts-type alkylation, the most extensively documented and industrially optimized variant of this reaction is the synthesis of (all-rac)-α-tocopherol from 2,3,5-trimethylhydroquinone (TMHQ) and isophytol.[2][4] The principles, catalysts, and conditions established for this flagship synthesis serve as a robust and authoritative blueprint for developing protocols for analogous coupling partners. This document will therefore dissect the mechanism, detail a validated protocol, and discuss key optimization parameters using the synthesis of α-tocopherol as a guiding framework.
The Reaction Mechanism: A Tandem Friedel-Crafts Alkylation and Cyclization
The reaction proceeds via an electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation, followed by an intramolecular etherification (cyclization).[5][6] The entire process is typically catalyzed by either a Brønsted or Lewis acid.
Step-by-Step Mechanism:
-
Activation of the Alcohol: The acid catalyst protonates the hydroxyl group of the benzylic alcohol (or coordinates to it, in the case of a Lewis acid), converting it into a good leaving group (H₂O).
-
Formation of the Electrophile: Departure of the water molecule generates a stabilized benzylic carbocation. This carbocation is the key electrophile in the reaction.
-
Electrophilic Attack: The electron-rich hydroquinone ring acts as a nucleophile, attacking the carbocation. This step forms the critical new carbon-carbon bond and temporarily disrupts the aromaticity of the hydroquinone ring, forming an arenium ion intermediate.[7]
-
Rearomatization: A base (e.g., the solvent or the conjugate base of the acid catalyst) removes a proton from the ring, restoring aromaticity.
-
Intramolecular Cyclization: The newly formed intermediate then undergoes an acid-catalyzed intramolecular cyclization. A phenolic hydroxyl group attacks the tertiary carbon of the alkyl side chain (or another suitable position), displacing a leaving group or proceeding through an activated intermediate to form the chroman ring. In the specific case of tocopherol synthesis from TMHQ and isophytol, this step forms the heterocyclic ether linkage.
Caption: Mechanism of acid-catalyzed chroman synthesis.
Experimental Design: Reagents, Catalysts, and Solvents
The success of the coupling reaction is highly dependent on the judicious selection of catalysts and solvents. The goal is to promote the desired C-alkylation and subsequent cyclization while minimizing side reactions such as polymerization of the alcohol or undesired ether formation.
| Component | Selection & Rationale |
| Hydroquinone | 2,3,5-Trimethylhydroquinone (TMHQ): The standard for α-tocopherol synthesis. The methyl groups activate the ring towards electrophilic substitution and direct the incoming electrophile to the correct position.[4] For other applications, the substitution pattern on the hydroquinone will dictate the regioselectivity of the reaction. |
| Alcohol | Isophytol: A C20 isoprenoid alcohol used for Vitamin E.[2] General Benzylic Alcohols: For alcohols like this compound, the electron-donating groups on the ring facilitate the formation of a stable benzylic carbocation, making them excellent candidates for this reaction.[8][9] |
| Catalyst | Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃): Highly effective.[6] ZnCl₂ is widely used in industrial processes due to its good activity and selectivity.[2][10][11] It efficiently activates the alcohol and promotes the condensation. Brønsted Acids (e.g., p-TsOH, H₂SO₄, H₃PO₄): Also effective catalysts.[12][13] They directly protonate the alcohol. The choice may depend on the substrate's sensitivity to strongly acidic conditions. |
| Solvent | Non-polar Aprotic Solvents (e.g., Toluene, Heptane, Xylene): These are common choices as they are inert and allow for the azeotropic removal of water using a Dean-Stark apparatus, which drives the reaction equilibrium forward.[12][14] Polar Aprotic Solvents (e.g., Ethylene Carbonate, Propylene Carbonate): Can be used, sometimes in two-phase systems, and may offer advantages in catalyst solubility and reaction rates.[13] |
Exemplar Protocol: Synthesis of (all-rac)-α-Tocopherol
This protocol details the condensation of Trimethylhydroquinone (TMHQ) and Isophytol, a robust and scalable procedure that serves as an excellent template.
4.1. Materials & Equipment
-
Reagents: 2,3,5-Trimethylhydroquinone (TMHQ), Isophytol, Anhydrous Zinc Chloride (ZnCl₂), Acetic Acid, Toluene (or Heptane).
-
Equipment: Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, nitrogen/argon line.
4.2. Reaction Workflow
Caption: Experimental workflow for chroman synthesis.
4.3. Step-by-Step Procedure
(Adapted from established industrial synthesis principles[12])
-
Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a dropping funnel. Ensure all glassware is dry. Purge the entire system with an inert atmosphere (Nitrogen or Argon) for 15-20 minutes.
-
Reagent Charging: To the flask, add 2,3,5-trimethylhydroquinone (1.0 eq) and the solvent (e.g., acetic acid, 10 volumes).[12] Begin stirring.
-
Catalyst Addition: In a separate flask, prepare a solution of anhydrous zinc chloride (0.3 eq) in acetic acid. Add this catalyst solution to the main reaction flask.[12]
-
Heating and Substrate Addition: Heat the mixture to reflux under the inert atmosphere.
-
Reaction: A solution of isophytol (1.0 eq) and triphenylphosphine oxide in acetic acid is added to the refluxing mixture.[12] The reaction is maintained at reflux for 2-4 hours. The progress is monitored by the collection of water in the Dean-Stark trap and can be cross-verified by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous phase with a non-polar solvent like hexane or ethyl acetate (3x).[12]
-
Washing: Combine the organic layers and wash sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure (all-rac)-α-tocopherol.
Optimization and Troubleshooting
Optimizing the reaction conditions is critical for maximizing yield and minimizing the formation of byproducts.[15][16][17]
| Parameter | Effect on Reaction | Optimization & Troubleshooting Strategy |
| Catalyst Loading | Insufficient catalyst leads to slow or incomplete reaction. Excess catalyst can promote side reactions like polymerization or dehydration of the alcohol. | Strategy: Start with catalytic amounts (e.g., 5-10 mol%). If the reaction is sluggish, incrementally increase the loading. For Lewis acids like ZnCl₂, amounts can range from catalytic to stoichiometric depending on the substrate's reactivity.[10][12] |
| Temperature | Higher temperatures increase the reaction rate but can also lead to decomposition or side reactions. Lower temperatures may be too slow. | Strategy: Most condensations are run at the reflux temperature of the solvent to facilitate water removal.[14] If side products are observed, consider running the reaction at a lower temperature for a longer duration. |
| Water Removal | Water is a byproduct of the condensation. Its presence can inhibit the catalyst and shift the equilibrium back towards the starting materials. | Strategy: The use of a Dean-Stark trap with an azeotroping solvent (toluene, heptane) is highly effective.[14] Alternatively, running the reaction under reduced pressure can also efficiently remove water.[14] |
| Substrate Ratio | Using a slight excess of one reagent can help drive the reaction to completion but may complicate purification. | Strategy: A 1:1 to 1.1:1 ratio of hydroquinone to alcohol is a common starting point. If one starting material is significantly more expensive, using it as the limiting reagent is economical. |
| Side Reactions | Dimerization/Polymerization: The benzylic alcohol can self-condense or polymerize under strong acid conditions. Over-alkylation: The product can sometimes be alkylated a second time. | Strategy: Use a controlled addition of the alcohol to the heated hydroquinone/catalyst mixture to keep its instantaneous concentration low. Choose a milder catalyst or operate at a lower temperature. Ensure the hydroquinone is sufficiently activated to be the preferred nucleophile. |
Conclusion
The acid-catalyzed coupling of this compound and other benzylic alcohols with hydroquinones is a powerful method for synthesizing chroman and related structures. By leveraging the extensive knowledge base from the industrial synthesis of Vitamin E, researchers can develop highly efficient and selective protocols. Success hinges on the careful control of reaction parameters, particularly the choice of catalyst, solvent, and the effective removal of water. The provided mechanistic insights and detailed experimental template offer a solid foundation for scientists and drug development professionals to explore this versatile and important chemical transformation.
References
-
Wikipedia. Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. Mettler Toledo. Available at: [Link]
-
ACS Publications. Bioinspired Total Synthesis of (+)-α-Tocopherol. Organic Letters. Available at: [Link]
-
ChemAnalyst. Understanding the Production Process of Vitamin E: Processes, Raw Materials, and Innovations. ChemAnalyst. Available at: [Link]
-
Acta Chimica Slovaca. Study of (all-rac)-α-tocopherol synthesis from trimethylhydroquinone and isophytol at the presence of solid catalysts. Acta Chimica Slovaca. Available at: [Link]
-
ACS Publications. Development of Synthetic Routes to d,l-α-Tocopherol (Vitamin E) from Biologically Produced Geranylgeraniol. ACS Publications. Available at: [Link]
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]
-
Wuli Huaxue Xuebao. How to Synthesize Vitamin E. Acta Physico-Chimica Sinica. Available at: [Link]
- Google Patents. Process for the synthesis of vitamin E. Google Patents.
-
Physics Wallah. Reaction Mechanism of Friedel Crafts alkylation. Physics Wallah. Available at: [Link]
-
ResearchGate. Towards the synthesis of (all-rac)-α-tocopherol from trimethylhydroquinone and isophytol at reduced pressure. ResearchGate. Available at: [Link]
-
ResearchGate. Study of (all-rac)-α-tocopherol synthesis from trimethylhydroquinone and isophytol at the presence of solid catalysts. ResearchGate. Available at: [Link]
-
NIH National Library of Medicine. Multicomponent Condensation Reactions via ortho-Quinone Methides. PMC. Available at: [Link]
-
Beilstein Journals. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journals. Available at: [Link]
-
ResearchGate. Reaction development and optimization a, An investigation of the.... ResearchGate. Available at: [Link]
-
MDPI. Recent Advances in Aromatic Hydroxylation to Phenol and Hydroquinone Using H₂O₂. MDPI. Available at: [Link]
-
ResearchGate. Optimization of the condensation conditions. a. ResearchGate. Available at: [Link]
-
ACG Publications. Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxan. ACG Publications. Available at: [Link]
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- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 8. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 9. acgpubs.org [acgpubs.org]
- 10. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 11. researchgate.net [researchgate.net]
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- 13. US6066745A - Process for the synthesis of vitamin E - Google Patents [patents.google.com]
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- 17. researchgate.net [researchgate.net]
analytical methods for the quantification of 4-Methoxy-2,3,6-trimethylbenzyl alcohol
An Application Note on the Quantitative Analysis of 4-Methoxy-2,3,6-trimethylbenzyl alcohol by High-Performance Liquid Chromatography and Gas Chromatography
Abstract
This application note provides detailed, validated analytical methods for the quantitative determination of this compound. As a key intermediate in the synthesis of various high-value chemical entities, its purity and concentration must be rigorously controlled. We present two robust and reliable chromatographic techniques: a primary method using Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and a secondary, confirmatory method using Gas Chromatography with Flame Ionization Detection (GC-FID). The causality behind experimental choices, comprehensive step-by-step protocols, and full method validation parameters according to the International Council for Harmonisation (ICH) Q2(R2) guidelines are discussed to ensure scientific integrity and immediate applicability in research and quality control environments.[1][2]
Introduction and Analytical Strategy
This compound is a substituted aromatic alcohol whose precise quantification is critical for process control and final product quality in drug development and chemical synthesis. The presence of a chromophore (the substituted benzene ring) and a hydroxyl group makes it an ideal candidate for analysis by both HPLC-UV and GC-FID.
-
RP-HPLC-UV is selected as the primary method due to its high precision, robustness, and suitability for non-volatile or thermally sensitive compounds. It is the gold standard for pharmaceutical assay and impurity analysis.
-
GC-FID serves as an excellent orthogonal method. It offers high resolution for volatile compounds and provides confidence in the primary method's results by employing a different separation mechanism.
This guide is designed to provide researchers and drug development professionals with the necessary tools to implement these methods effectively, ensuring data is accurate, reproducible, and compliant with global regulatory standards.[1][3][4]
General Analytical Workflow
The overall process from sample handling to final data reporting follows a structured, multi-step workflow. This ensures consistency and traceability throughout the analytical process.
Caption: High-level workflow for quantitative analysis.
Method 1: RP-HPLC-UV for Assay and Impurity Determination
Principle and Rationale
This method employs a reversed-phase C18 column, where the non-polar stationary phase retains the moderately non-polar analyte. An isocratic mobile phase of acetonitrile and water provides efficient elution and separation from potential polar and non-polar impurities.[5] UV detection is set at 220 nm, a wavelength of high absorbance for the benzene ring chromophore, ensuring high sensitivity.
Detailed Experimental Protocol
Instrumentation and Materials:
-
HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis detector.
-
Hypersil BDS C18 column (4.6 mm x 150 mm, 5 µm), or equivalent.[6]
-
HPLC-grade Acetonitrile (ACN) and Purified Water.
-
Analytical balance, volumetric flasks, and pipettes.
-
Syringe filters (0.45 µm, PTFE).
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Procedure:
-
Mobile Phase Preparation: Mix 600 mL of ACN with 400 mL of water. Degas the solution by sonication or vacuum filtration.
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh an amount of the sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
System Suitability Test (SST):
-
Inject the standard solution six times.
-
The system is deemed ready if the relative standard deviation (%RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.
-
-
Analysis Sequence:
-
Inject a blank (mobile phase).
-
Inject the standard solution.
-
Inject the sample solution.
-
Inject the standard solution again to bracket the sample.
-
-
Calculation:
-
Calculate the concentration of the analyte in the sample using the following formula:
Concentration (µg/mL) = (AreaSample / AreaStandard) × ConcentrationStandard
-
Method Validation Summary
This protocol must be validated to demonstrate its fitness for purpose. The following table summarizes the key validation parameters, acceptance criteria, and typical results based on ICH Q2(R2) guidelines.[1][2]
| Parameter | Acceptance Criterion | Typical Result |
| Specificity | No interference from blank/placebo at the analyte's retention time. | Pass |
| Linearity | Correlation coefficient (R²) ≥ 0.999 | 0.9995 |
| Range | 50 - 150 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels. | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability (n=6): ≤ 2.0% Intermediate Precision: ≤ 2.0% | 0.8% 1.1% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |
| Robustness | %RSD ≤ 2.0% after minor changes in flow rate, column temp, mobile phase composition. | Pass |
digraph "Validation_Process" { graph [fontname="Arial", fontsize=12]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];// Nodes Method [label="Analytical Method", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Specificity [label="Specificity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Linearity [label="Linearity & Range", fillcolor="#FBBC05", fontcolor="#202124"]; Accuracy [label="Accuracy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Precision [label="Precision", fillcolor="#34A853", fontcolor="#FFFFFF"]; LOD_LOQ [label="LOD & LOQ", fillcolor="#FBBC05", fontcolor="#202124"]; Robustness [label="Robustness", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Validated [label="Validated Method", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Method -> Specificity [color="#5F6368"]; Method -> Linearity [color="#5F6368"]; Method -> Accuracy [color="#5F6368"]; Method -> Precision [color="#5F6368"]; Method -> LOD_LOQ [color="#5F6368"]; Method -> Robustness [color="#5F6368"];
{Specificity, Linearity, Accuracy, Precision, LOD_LOQ, Robustness} -> Validated [color="#5F6368"]; }
Caption: Core parameters for analytical method validation.
Method 2: GC-FID for Confirmatory Analysis
Principle and Rationale
Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. A non-polar capillary column (e.g., 5% phenyl methylpolysiloxane) is ideal for separating aromatic compounds.[7] The sample is vaporized in a hot inlet and carried by an inert gas through the column. Flame Ionization Detection (FID) provides a robust and universally sensitive response to organic compounds, making it suitable for quantification. This method is particularly useful for detecting volatile impurities that might not be well-resolved by HPLC.[8][9]
Detailed Experimental Protocol
Instrumentation and Materials:
-
Gas chromatograph with a split/splitless inlet and Flame Ionization Detector (FID).
-
Capillary column: DB-5, HP-5, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Reagents: Methanol (GC grade).
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Inlet Temperature | 250 °C |
| Injection Mode | Split (Ratio 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Start at 100 °C (hold 2 min), ramp at 15 °C/min to 250 °C (hold 5 min) |
| Detector | FID |
| Detector Temperature | 280 °C |
Procedure:
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with Methanol.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh an amount of the sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with Methanol.
-
Transfer to a GC vial.
-
-
Analysis:
-
Inject the standard and sample solutions into the GC system.
-
Identify the analyte peak based on retention time matching with the standard.
-
-
Calculation:
-
Quantify using the same external standard calculation as described in the HPLC section.
-
Method Validation Considerations
The GC-FID method should also be validated following the parameters outlined in the HPLC section (Table 3.3). The acceptance criteria remain the same, ensuring the method is accurate, precise, and reliable for its intended purpose.[10]
Conclusion
This application note details two distinct, validated analytical methods for the robust quantification of this compound. The primary RP-HPLC-UV method is suitable for routine quality control, offering high precision and accuracy. The orthogonal GC-FID method serves as a powerful confirmatory tool, enhancing confidence in analytical results. By adhering to the detailed protocols and validation principles described herein, researchers and drug development professionals can ensure the integrity of their data and the quality of their materials.
References
- AMSbiopharma. (2025).
- European Medicines Agency. (1995). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products.
- Labcompliance. (2025). Understanding ICH Q2(R2)
- Food and Agriculture Organization of the United N
- Occupational Safety and Health Administration. Benzyl alcohol (OSHA Method PV2009).
- Japanese Pharmacopoeia. Benzyl Alcohol.
- Publisso.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 4-Methoxy-2,3,6-trimethylphenol.
- East & West Analytical Instruments, Inc. (2018).
- BenchChem. (2025).
- Nageswara Rao, R., & Narasa Raju, A. (2011). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Oriental Journal of Chemistry, 27(4).
- Harynuk, J. J. (2013). Response to "I want to do benzyl alcohol analysis by gas chromatography (GC)...".
- Al-Kurdi, Z., et al. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical.
- Al-Deeb, O. A., et al. (2011). Capillary Gas Chromatographic Method for the Determination of Benzyl Alcohol in Injectable Formulations. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 9-13.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. m.youtube.com [m.youtube.com]
- 5. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. researchgate.net [researchgate.net]
- 8. osha.gov [osha.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. ema.europa.eu [ema.europa.eu]
industrial scale-up of 4-Methoxy-2,3,6-trimethylbenzyl alcohol production
An Application Note for the Industrial Scale-Up of 4-Methoxy-2,3,6-trimethylbenzyl alcohol Production
Abstract
This compound is a critical precursor in the synthesis of α-Tocopherol (Vitamin E), a globally significant antioxidant in the pharmaceutical, food, and cosmetic industries.[1][2] The transition from laboratory-scale synthesis to robust, industrial production presents numerous challenges, including process optimization, yield maximization, impurity control, and operational safety. This document provides a comprehensive guide for researchers, chemical engineers, and drug development professionals on the industrial scale-up of this compound synthesis. We detail a field-proven, two-step synthetic pathway starting from 2,3,5-trimethylanisole, focusing on the critical process parameters for formylation and subsequent catalytic reduction. This guide includes step-by-step protocols, process flow diagrams, and data tables to ensure reproducibility and efficiency at an industrial scale.
Introduction: Strategic Importance and Scale-Up Challenges
The synthesis of Vitamin E relies on key intermediates, with the aromatic core derived from trimethylhydroquinone (TMHQ). This compound serves as a direct and vital precursor to TMHQ, making its efficient production a cornerstone of the Vitamin E manufacturing chain.[1] While numerous synthetic routes exist, an industrially viable process must prioritize cost-effectiveness, high throughput, safety, and environmental considerations.
The primary challenges in scaling this process include:
-
Reaction Control: Exothermic reactions, particularly during formylation, require precise temperature and addition rate management to prevent side-product formation.
-
Reagent Stoichiometry: Optimizing molar ratios is crucial to drive the reaction to completion while minimizing unreacted starting materials and costly excess reagents.
-
Catalyst Efficiency and Recovery: In the reduction step, catalyst selection, loading, and recovery are critical for process economics and sustainability.
-
Purification and Impurity Profile: Achieving the high purity required for pharmaceutical applications necessitates a robust downstream processing and purification strategy.
This application note addresses these challenges by outlining a validated industrial workflow.
Recommended Synthetic Pathway: A Two-Step Approach
The most economical and scalable route for the production of this compound begins with the readily available starting material, 2,3,5-trimethylanisole.[3][4] The synthesis proceeds via two main stages:
-
Formylation: An electrophilic aromatic substitution to introduce a formyl group (-CHO) onto the 2,3,5-trimethylanisole ring, yielding 4-Methoxy-2,3,6-trimethylbenzaldehyde.
-
Reduction: The selective reduction of the aldehyde group to a primary alcohol, yielding the final product.
The overall transformation is depicted below:
Part I: Formylation of 2,3,5-Trimethylanisole
The introduction of a formyl group onto the electron-rich aromatic ring of 2,3,5-trimethylanisole is a critical step. The Vilsmeier-Haack reaction is a highly effective method for this transformation on an industrial scale due to its use of common, inexpensive reagents and generally high yields.[5] This reaction employs a Vilsmeier reagent, typically generated in-situ from dimethylformamide (DMF) and a chlorinating agent like phosphoryl chloride (POCl₃) or oxalyl chloride.
Protocol: Vilsmeier-Haack Formylation
This protocol is designed for a 100 L reactor vessel. All operations should be conducted in a well-ventilated area, under an inert nitrogen atmosphere.
Materials:
-
2,3,5-Trimethylanisole (Substrate)
-
Dimethylformamide (DMF) (Reagent/Solvent)
-
Phosphoryl Chloride (POCl₃) (Reagent)
-
Dichloromethane (DCM) (Solvent)
-
Sodium Acetate Solution (Aqueous, 20% w/v)
-
Deionized Water
Protocol Steps:
-
Vilsmeier Reagent Formation:
-
Charge the reactor with Dichloromethane (40 L).
-
Begin agitation and cool the vessel to 0-5 °C using a chiller loop.
-
Slowly add Dimethylformamide (10.0 kg, 136.8 mol) to the DCM.
-
Over a period of 60-90 minutes, carefully add Phosphoryl Chloride (18.8 kg, 122.6 mol) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
In a separate vessel, dissolve 2,3,5-Trimethylanisole (15.0 kg, 99.8 mol) in Dichloromethane (20 L).
-
Slowly add the 2,3,5-trimethylanisole solution to the pre-formed Vilsmeier reagent over 2-3 hours. Maintain the reaction temperature between 10-15 °C. The reaction is exothermic and requires careful monitoring.
-
Once the addition is complete, allow the reaction to warm to room temperature (20-25 °C) and stir for 4-6 hours.
-
Monitor the reaction progress using Gas Chromatography (GC) until the starting material is consumed (<2% remaining).
-
-
Work-up and Quenching:
-
Cool the reactor to 0-5 °C.
-
Prepare a solution of Sodium Acetate (30 kg) in Water (150 L) in a separate quenching vessel.
-
Slowly and carefully transfer the reaction mixture into the stirred sodium acetate solution. This hydrolysis step is highly exothermic; maintain the quench temperature below 25 °C.
-
After the transfer, stir the biphasic mixture for 1 hour.
-
Stop agitation and allow the layers to separate. Remove the lower aqueous layer.
-
Wash the organic layer with deionized water (2 x 50 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Methoxy-2,3,6-trimethylbenzaldehyde as an oil, which may solidify upon standing.[6][7]
-
Formylation Process Parameters
| Parameter | Recommended Value | Rationale & Justification |
| Molar Ratio (Anisole:POCl₃:DMF) | 1 : 1.23 : 1.37 | A slight excess of the Vilsmeier reagent ensures complete conversion of the limiting substrate. |
| Reaction Temperature | 10-15 °C | Balances reaction rate with selectivity. Higher temperatures can lead to undesired side products. |
| Addition Time (POCl₃) | 60-90 min | Controls the exotherm during the formation of the reactive Vilsmeier reagent. |
| Addition Time (Anisole) | 2-3 hours | Controls the main exothermic formylation reaction, preventing thermal runaways. |
| Quench Temperature | < 25 °C | The hydrolysis of excess POCl₃ and the Vilsmeier intermediate is highly exothermic and corrosive. |
Part II: Reduction of 4-Methoxy-2,3,6-trimethylbenzaldehyde
The conversion of the intermediate aldehyde to the target benzyl alcohol is most efficiently achieved via catalytic hydrogenation. This method is preferred in industrial settings over chemical reductants like sodium borohydride due to lower cost, higher atom economy, and simpler product work-up.[8] A Raney Nickel or Palladium on Carbon (Pd/C) catalyst is typically effective.[9]
Protocol: Catalytic Hydrogenation
This protocol is designed for a 100 L hydrogenation reactor.
Materials:
-
Crude 4-Methoxy-2,3,6-trimethylbenzaldehyde
-
Methanol (Solvent)
-
Raney Nickel (Catalyst, 50% slurry in water) or 5% Pd/C
-
Hydrogen Gas (H₂)
-
Filter Aid (e.g., Celite)
Protocol Steps:
-
Reactor Charging:
-
Charge the hydrogenation reactor with Methanol (50 L).
-
Add the crude 4-Methoxy-2,3,6-trimethylbenzaldehyde (assuming ~17.5 kg from the previous step, ~98.2 mol).
-
Under an inert atmosphere, carefully add the Raney Nickel catalyst (0.9 kg of 50% slurry). The catalyst is pyrophoric and must be handled with care.
-
-
Hydrogenation:
-
Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to 5-10 bar.
-
Begin agitation and heat the reactor to 40-50 °C.
-
Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 3-5 hours.
-
Confirm completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the absence of the starting aldehyde.
-
-
Work-up and Product Isolation:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of filter aid (Celite) to remove the catalyst. Wash the filter cake with Methanol (2 x 5 L). Caution: Do not allow the catalyst filter cake to dry in air.
-
Combine the filtrate and washes.
-
Remove the methanol solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil is this compound, which can be purified further.
-
Reduction Process Parameters
| Parameter | Recommended Value | Rationale & Justification |
| Catalyst Loading (Raney Ni) | ~2.5% w/w (dry basis) | Provides a sufficient number of active sites for an efficient reaction time without excessive cost. |
| Hydrogen Pressure | 5-10 bar | Higher pressure increases hydrogen concentration in the solution, accelerating the reaction rate. |
| Reaction Temperature | 40-50 °C | Provides adequate thermal energy to overcome the activation barrier without promoting side reactions like hydrodeoxygenation.[10] |
| Solvent | Methanol | Excellent solvent for both the substrate and product, and has good hydrogen solubility.[9] |
Downstream Processing: Purification and Quality Control
Achieving high purity (>99%) is essential for the final product's use in pharmaceutical synthesis. A combination of crystallization and robust quality control is employed.
Protocol: Recrystallization
-
Solvent Exchange: Take the crude alcohol and dissolve it in a minimal amount of a hot non-polar solvent like a heptane/toluene mixture.
-
Crystallization: Slowly cool the solution with gentle agitation to induce crystallization. Cooling to 0-5 °C will maximize the yield.
-
Isolation: Collect the crystalline solid by filtration.
-
Washing: Wash the filter cake with a small amount of cold heptane to remove residual impurities.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Quality Control and Analytical Methods
In-process controls and final product release testing are critical. The following analytical techniques are recommended:
| Analysis | Purpose | Specification (Typical) |
| HPLC/GC | Purity assessment, quantification of residual starting materials and intermediates. | Purity: >99.0%Aldehyde Intermediate: <0.1% |
| ¹H NMR | Structural confirmation and identification of impurities. | Conforms to reference structure. |
| Melting Point | Identity and purity check. | Conforms to reference standard (e.g., 81-83 °C). |
| Loss on Drying (LOD) | Measurement of residual solvent content. | <0.5% |
Safety and Handling
Industrial production involves significant safety risks that must be mitigated through proper engineering controls and personal protective equipment (PPE).
-
Phosphoryl Chloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a closed system.
-
Raney Nickel: Pyrophoric catalyst when dry. Must be handled as a slurry or under an inert atmosphere.
-
Hydrogen Gas: Highly flammable and explosive. Use in a certified hydrogenation reactor with appropriate safety interlocks.
-
Solvents: Dichloromethane, Methanol, and Heptane are flammable and have associated health risks. Ensure adequate ventilation and grounding of equipment.
Conclusion
The is a well-defined process that can be executed safely and efficiently. The two-step synthesis involving Vilsmeier-Haack formylation followed by catalytic hydrogenation offers a robust and economical pathway. Success hinges on meticulous control of reaction parameters, particularly temperature and reagent stoichiometry, coupled with a rigorous purification and quality control strategy. By following the protocols and guidelines outlined in this application note, manufacturers can reliably produce this key Vitamin E intermediate to the high standards required by the pharmaceutical and related industries.
References
- Benchchem. (n.d.). Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl bromide. Technical Support Center.
- Google Patents. (n.d.). CN103936568A - Method for preparing p-methoxybenzyl alcohol from p-methoxy toluene.
- Google Patents. (n.d.). US5457239A - Process for formylation of aromatic compounds.
-
MDPI. (2024). Vitamin E in Plants: Biosynthesis Pathways, Biofortification Strategies, and Regulatory Dynamics. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,5-Trimethylanisole. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-2,3,6-trimethylbenzaldehyde. Retrieved from [Link]
-
PubMed Central. (2022). Antioxidant Green Factories: Toward Sustainable Production of Vitamin E in Plant In Vitro Cultures. Retrieved from [Link]
-
ResearchGate. (2014). Formylation of Amines. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). Highly Effective and Chemoselective Hydrodeoxygenation of Aromatic Alcohols. Retrieved from [Link]
Sources
- 1. acrossbiotech.com [acrossbiotech.com]
- 2. Antioxidant Green Factories: Toward Sustainable Production of Vitamin E in Plant In Vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3,5-TRIMETHYLANISOLE | 20469-61-8 [chemicalbook.com]
- 4. 2,3,5-Trimethylanisole | C10H14O | CID 88555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Methoxy-2,3,6-trimethylbenzaldehyde | C11H14O2 | CID 824142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methoxy-2,3,6-trimethylbenzaldehyde | 54344-92-2 [sigmaaldrich.com]
- 8. ijcea.org [ijcea.org]
- 9. CN103936568A - Method for preparing p-methoxybenzyl alcohol from p-methoxy toluene - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
Application Notes and Protocols: Leveraging 4-Methoxy-2,3,6-trimethylbenzyl alcohol for the Synthesis of Novel Chromane-Based Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Quest for Novel Antioxidants and the Potential of Substituted Benzyl Alcohols
The relentless pursuit of novel antioxidants is a cornerstone of research in pharmaceuticals, cosmetics, and food science. Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a plethora of pathological conditions. This has spurred the development of synthetic antioxidants that can effectively mitigate oxidative damage. Vitamin E, particularly α-tocopherol, is a benchmark fat-soluble antioxidant, prized for its chromanol ring which is adept at scavenging free radicals.[1][2][3] The synthesis of such potent molecules often relies on key intermediates like 2,3,5-trimethylhydroquinone (TMHQ).[3][4][5][6]
This guide explores the utility of a strategic precursor, 4-Methoxy-2,3,6-trimethylbenzyl alcohol , in the synthesis of novel chromane-based antioxidants. Its unique structure, featuring a protected phenol and a reactive benzyl alcohol moiety, presents a versatile platform for creating a new generation of antioxidant compounds with potentially enhanced efficacy and tailored properties.
Strategic Advantage of this compound
The chemical architecture of this compound offers several advantages for the synthesis of novel antioxidants:
-
Protected Phenolic Group: The methoxy group serves as a stable protecting group for the phenolic hydroxyl, which is a critical functional group for antioxidant activity. This allows for selective reactions at the benzyl alcohol position without compromising the latent phenolic antioxidant core.
-
Reactive Benzyl Alcohol: The primary alcohol functionality is a versatile handle for a variety of chemical transformations, most notably etherification reactions.[7][8][9] This enables the introduction of diverse side chains that can modulate the lipophilicity, bioavailability, and ultimately, the antioxidant potency of the final compound.
-
Structural Analogy to Vitamin E Precursors: The core aromatic ring with its methylation pattern is highly reminiscent of the aromatic portion of tocopherols and their synthetic precursors.[2][10] This structural similarity provides a strong rationale for its use in creating compounds with a similar mode of antioxidant action.
Proposed Synthetic Pathway to Novel Chromane Antioxidants
The following section outlines a proposed synthetic route from this compound to a novel chromane antioxidant. This pathway is designed to be robust and adaptable, allowing for the creation of a library of compounds for structure-activity relationship (SAR) studies.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations in the proposed synthetic pathway.
Protocol 1: Etherification of this compound
This protocol describes the synthesis of a key ether intermediate through the reaction of this compound with an isoprenoid alcohol, such as isophytol.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 54344-93-3 | 180.24 | 1 eq. |
| Isophytol | 505-32-8 | 296.54 | 1.1 eq. |
| p-Toluenesulfonic acid (p-TsOH) | 104-15-4 | 172.20 | 0.1 eq. |
| Toluene, anhydrous | 108-88-3 | 92.14 | - |
| Saturated sodium bicarbonate solution | - | - | - |
| Brine | - | - | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | - |
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound and isophytol.
-
Add anhydrous toluene to dissolve the reactants.
-
Add p-toluenesulfonic acid to the reaction mixture.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired ether intermediate.
Protocol 2: Demethylation to the Phenolic Intermediate
This protocol details the cleavage of the methyl ether to unmask the phenolic hydroxyl group, a critical step for endowing the molecule with antioxidant properties.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Ether Intermediate from Protocol 1 | - | - | 1 eq. |
| Boron tribromide (BBr₃) | 10294-33-4 | 250.52 | 1.2 eq. |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - |
| Methanol | 67-56-1 | 32.04 | - |
| Saturated sodium bicarbonate solution | - | - | - |
| Brine | - | - | - |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | - |
Procedure:
-
Dissolve the ether intermediate in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide in dichloromethane to the reaction mixture.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.
-
Wash the mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the phenolic intermediate.
Protocol 3: Acid-Catalyzed Cyclization to the Chromane Ring
This final step involves an intramolecular cyclization to form the chromane ring, the hallmark of many potent antioxidants.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Phenolic Intermediate from Protocol 2 | - | - | 1 eq. |
| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 | - |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - |
| Saturated sodium bicarbonate solution | - | - | - |
| Brine | - | - | - |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | - |
Procedure:
-
Dissolve the phenolic intermediate in anhydrous dichloromethane.
-
Add a catalytic amount of trifluoroacetic acid to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the final product by column chromatography to obtain the novel chromane antioxidant.
Antioxidant Activity Evaluation
The antioxidant potential of the newly synthesized chromane derivatives can be assessed using various in vitro assays.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of the synthesized antioxidant in a suitable solvent (e.g., ethanol).
-
Prepare a series of dilutions of the stock solution.
-
In a 96-well plate, add a fixed volume of DPPH solution to each well.
-
Add an equal volume of the antioxidant dilutions to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, which results in a decrease in absorbance.
Protocol:
-
Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS radical cation solution with a suitable buffer to obtain a specific absorbance at 734 nm.
-
Add a small volume of the antioxidant solution to the ABTS radical cation solution.
-
After a set incubation time, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel chromane-based antioxidants. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to explore the synthesis and evaluation of new antioxidant compounds with potential applications in various fields. The strategic use of this precursor opens up new avenues for the development of next-generation antioxidants with improved properties.
References
- The Chemistry of Trimethylhydroquinone: Properties and Synthesis Routes. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Pharmacological Activities of Chromene Derivatives: An Overview. (2011).
- In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. (n.d.). NIH.
- Antioxidant activity of 2H-chromen-2-one derivatives. (2022).
- CAS 1189501-77-6 this compound-[d3]. (n.d.). BOC Sciences.
- A Comparative In Vitro Analysis of Trimethylhydroquinone and Hydroquinone as Antioxidants. (2025). Benchchem.
- This compound-d3. (n.d.). CLEARSYNTH.
- Synthesis of trimethylhydroquinone derivatives as anti-allergic agents with anti-oxid
- Antioxidant properties of natural and synthetic chromanol derivatives: Study by fast kinetics and electron spin resonance spectroscopy. (2005). u:cris-Portal.
- Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1 H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. (2024). PubMed.
- The Antioxidant Activity of New Coumarin Deriv
- Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. (2024). PubMed Central.
- Technical Guide: 4-Methoxy-2,3,6-trimethylphenol as a Strategic Precursor in the Synthesis of α-Tocopherol (Vitamin E). (2025). Benchchem.
-
Synthesis and antioxidant studies of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][4][11]benzothiazin-2(4H) -yl)acetamides. (2013). Lookchem.
- This compound | CAS 54344-93-3. (n.d.). SCBT.
- Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade. (n.d.). OSTI.GOV.
- Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. (2014).
- 4-Hydroxy-3-methoxy-α-methylbenzyl alcohol. (n.d.). Chem-Impex.
- Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. (2008). Organic Chemistry Portal.
- This compound-d3 | CAS 1189501-77-6. (n.d.). SCBT.
- Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. (2024).
- A Comparative Analysis of 4-Methoxy-2,3,6-trimethylphenol and Other Vitamin E Precursors. (2025). Benchchem.
- CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. (n.d.).
- Revolution of vitamin E production by starting from microbial fermented farnesene to isophytol. (2022). PubMed Central.
- New Synthesis of Trimethylhydroquinone. (n.d.). The Journal of Organic Chemistry.
- Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Deriv
- Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (n.d.). PubMed Central.
- A New Process for the Production of Trimethylhydroquinone. (2025).
- Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. (2024). PubMed Central.
- How to Synthesize Vitamin E. (2018). Acta Physico-Chimica Sinica.
- This compound-d3. (n.d.). LGC Standards.
- US6066745A - Process for the synthesis of vitamin E. (n.d.).
- Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. (n.d.). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Revolution of vitamin E production by starting from microbial fermented farnesene to isophytol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 9. Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 4-Methoxy-2,3,6-trimethylbenzyl Alcohol Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-2,3,6-trimethylbenzyl alcohol. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize reaction yields. Our approach is rooted in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
I. Overview of Synthetic Strategy: The Reduction of 4-Methoxy-2,3,6-trimethylbenzaldehyde
The most direct and widely employed method for the synthesis of this compound is the reduction of the corresponding aldehyde, 4-Methoxy-2,3,6-trimethylbenzaldehyde. This transformation is typically achieved using hydride-based reducing agents. The choice of reducing agent is critical and depends on the desired reactivity, selectivity, and the presence of other functional groups in more complex syntheses.
The primary reducing agents for this conversion are Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄). While both are effective, they exhibit different reactivity profiles.
-
Sodium Borohydride (NaBH₄): A milder and more selective reducing agent, NaBH₄ is generally preferred for its ease of handling and compatibility with protic solvents like methanol and ethanol. It readily reduces aldehydes and ketones without affecting less reactive functional groups such as esters or amides.
-
Lithium Aluminum Hydride (LiAlH₄): A much stronger and less selective reducing agent, LiAlH₄ will reduce aldehydes, ketones, esters, carboxylic acids, and amides. Its high reactivity necessitates the use of anhydrous aprotic solvents (e.g., diethyl ether, THF) and careful handling due to its violent reaction with water.
For the synthesis of this compound from its aldehyde precursor, Sodium Borohydride is often the more practical choice, offering high yields and operational simplicity.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, providing causative explanations and actionable solutions.
FAQ 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield is a common issue in organic synthesis and can be attributed to several factors. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Incomplete Reaction | The reaction may not have proceeded to completion, leaving unreacted starting material. This can be due to insufficient reducing agent, low reaction temperature, or short reaction time. | - Increase Molar Equivalents of Reducing Agent: Gradually increase the amount of NaBH₄ (e.g., from 1.5 to 2.0 equivalents).- Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, consider gentle warming (e.g., to 40°C).- Ensure Homogeneity: Vigorous stirring is crucial to ensure proper mixing of the reactants. |
| Degradation of Reducing Agent | Sodium Borohydride can slowly decompose, especially if exposed to moisture over time. An older or improperly stored reagent will have reduced activity. | - Use Fresh Reagent: Whenever possible, use a freshly opened container of NaBH₄.- Proper Storage: Store NaBH₄ in a tightly sealed container in a cool, dry place. |
| Side Reactions | The formation of byproducts consumes the starting material and reduces the yield of the desired alcohol. | - Control Temperature: Perform the addition of NaBH₄ at a lower temperature (e.g., 0°C) to minimize side reactions.- pH Control: Maintain a neutral or slightly basic pH during the reaction. |
| Product Loss During Workup and Purification | The product may be lost during the extraction and purification steps. This compound has some water solubility. | - Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of the alcohol.- Multiple Extractions: Perform multiple extractions with an organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product.- Careful Purification: Optimize column chromatography conditions (solvent system, silica gel loading) to minimize product loss. |
FAQ 2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize their formation?
The presence of multiple spots on a TLC plate indicates the formation of impurities. For the reduction of 4-Methoxy-2,3,6-trimethylbenzaldehyde, potential side products include:
-
Unreacted Starting Material: The most common "impurity." As discussed in FAQ 1, ensure the reaction goes to completion.
-
Over-reduction Byproducts (less common with NaBH₄): While NaBH₄ is generally selective, prolonged reaction times or harsh conditions could potentially lead to other transformations, though this is unlikely for this specific substrate.
-
Cannizzaro Reaction Byproducts: If the reaction is run under strongly basic conditions and the aldehyde is not fully consumed, it can undergo a disproportionation reaction to yield the corresponding carboxylic acid (4-Methoxy-2,3,6-trimethylbenzoic acid) and the desired alcohol.
Mitigation Strategies:
-
Controlled Addition of Base: If a base is used, add it cautiously and monitor the pH.
-
Use of a Buffered System: In some cases, a buffered solvent system can help maintain the optimal pH range.
-
Prompt Work-up: Once the reaction is complete, proceed with the work-up to quench the reaction and prevent further side reactions.
FAQ 3: The purification of the final product is challenging. What are the recommended methods?
Purification of this compound can typically be achieved by column chromatography or recrystallization.
Column Chromatography:
-
Stationary Phase: Silica gel is the most common choice.
-
Eluent System: A gradient of ethyl acetate in hexanes (or heptanes) is generally effective. Start with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to elute the product.
Recrystallization:
-
If the product is a solid, recrystallization can be a highly effective purification method.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test various solvents such as hexanes, ethyl acetate, or mixtures thereof.
III. Experimental Protocols
The following are representative protocols for the synthesis of this compound.
Protocol 1: Sodium Borohydride Reduction in Methanol
This is the recommended and most straightforward method.
Materials:
-
4-Methoxy-2,3,6-trimethylbenzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methoxy-2,3,6-trimethylbenzaldehyde (1.0 eq) in methanol.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add Sodium Borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water, followed by 1 M HCl to neutralize the excess NaBH₄ and adjust the pH to ~7.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Lithium Aluminum Hydride Reduction in Anhydrous THF (for advanced users)
This method is more powerful but requires stringent anhydrous conditions.
Materials:
-
4-Methoxy-2,3,6-trimethylbenzaldehyde
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% aqueous Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-Methoxy-2,3,6-trimethylbenzaldehyde (1.0 eq) in anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add a solution of LiAlH₄ (1.0 M in THF, 1.2 eq) via the dropping funnel, maintaining the temperature at 0°C.
-
Reaction: After the addition, allow the reaction to stir at room temperature and monitor by TLC.
-
Work-up (Fieser Method): Carefully quench the reaction at 0°C by the sequential, dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
-
Filtration: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Drying and Concentration: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify as described in Protocol 1.
IV. Visualizing the Workflow
Reaction Mechanism and Troubleshooting Flowchart
The following diagrams illustrate the general reaction mechanism and a troubleshooting workflow for low yield.
Caption: General mechanism for the reduction of the aldehyde.
Caption: Troubleshooting workflow for low reaction yield.
V. References
-
Sodium Borohydride Reduction of Aldehydes and Ketones: For a general overview of the reaction mechanism and conditions, refer to standard organic chemistry textbooks such as "Organic Chemistry" by Paula Yurkanis Bruice.
-
Lithium Aluminum Hydride Reduction: Comprehensive information on the use of LiAlH₄ can be found in "Advanced Organic Chemistry: Part B: Reaction and Synthesis" by Francis A. Carey and Richard J. Sundberg.
-
Purification Techniques: For detailed guidance on column chromatography and recrystallization, consult "Purification of Laboratory Chemicals" by W. L. F. Armarego and Christina Li Lin Chai.
common side products in 4-Methoxy-2,3,6-trimethylbenzyl alcohol reactions and their prevention
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for navigating the intricacies of reactions involving 4-Methoxy-2,3,6-trimethylbenzyl alcohol. As a Senior Application Scientist, I understand that success in complex organic synthesis hinges on the ability to anticipate and mitigate the formation of unwanted side products. This guide is structured to provide you with in-depth, field-proven insights into the common challenges encountered when using this versatile reagent, particularly for the introduction of the 4-methoxy-2,3,6-trimethylbenzyl (MTM) protecting group. Here, you will find not just protocols, but the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing the formation of an aldehyde and a carboxylic acid in my reaction mixture when using this compound. What is happening and how can I prevent it?
A1: The likely culprit is oxidation.
This compound is susceptible to oxidation, which can lead to the formation of 4-methoxy-2,3,6-trimethylbenzaldehyde and, upon further oxidation, 4-methoxy-2,3,6-trimethylbenzoic acid.[1][2][3][4] This is a common side reaction for benzylic alcohols, especially given the electron-rich nature of the aromatic ring which can facilitate oxidative processes.
Causality: The benzylic carbon is activated towards oxidation. The presence of atmospheric oxygen, certain reagents, or trace metal impurities can catalyze this transformation.
Troubleshooting & Prevention:
-
Inert Atmosphere: The most critical preventative measure is to conduct your reactions under an inert atmosphere (e.g., nitrogen or argon). This minimizes the presence of oxygen, a key oxidant.
-
Solvent Purity: Ensure that your solvents are freshly distilled and deoxygenated to remove dissolved oxygen and peroxide impurities.
-
Reagent Selection: Be mindful of the oxidizing potential of all reagents in your reaction mixture. If possible, choose reagents that are less prone to promoting oxidation.
-
Temperature Control: Avoid unnecessarily high reaction temperatures, as this can accelerate the rate of oxidation.
Q2: During the protection of an alcohol to form an MTM ether, I am getting low yields and my starting material seems to have dimerized. What could be the cause?
A2: You are likely observing oxidative dimerization.
The electron-rich phenol moiety in this compound and its derivatives can undergo oxidative coupling to form dimeric side products.[5] This is particularly prevalent if the reaction conditions are oxidative in nature.
Causality: One-electron oxidation of the phenol can generate a phenoxy radical, which can then couple with another radical to form a dimer.
Prevention Strategies:
-
Exclusion of Oxidants: As with the prevention of oxidation to the aldehyde and carboxylic acid, rigorously exclude oxygen from your reaction by working under an inert atmosphere.
-
Radical Scavengers: In some cases, the addition of a radical scavenger like butylated hydroxytoluene (BHT) may help to suppress dimerization pathways, though this should be tested for compatibility with your desired reaction.
-
Choice of Base: When forming an alkoxide for etherification, use a strong, non-oxidizing base (e.g., sodium hydride) and add it portion-wise to a cooled solution of the alcohol to control the reaction exotherm and minimize side reactions.
Q3: I am using this compound for an esterification reaction and am struggling with incomplete conversion and the formation of unknown impurities. What are the best practices for this transformation?
A3: Esterification with this compound requires careful selection of activating agents and reaction conditions to avoid side reactions.
Common methods for esterification include using the alcohol with an acid chloride, an anhydride, or a carboxylic acid with a coupling agent. Each method has its own potential pitfalls.
Common Side Products & Prevention:
| Side Product | Causality | Prevention Protocol |
| Unreacted Starting Material | Incomplete activation of the carboxylic acid or steric hindrance. | Use a more efficient coupling agent like DCC/DMAP or generate the more reactive acid chloride. For sterically hindered acids, consider using 4-methoxybenzyl-2,2,2-trichloro-acetimidate.[6] |
| Byproducts from Activating Agents | For example, HCl formation when using acid chlorides. | The HCl generated can be corrosive and lead to degradation of acid-sensitive functional groups. Perform the reaction in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl.[6] |
| Friedel-Crafts Alkylation | The highly activated aromatic ring of the MTM group can be alkylated by the reactive benzyl carbocation intermediate, especially under acidic conditions. | Use neutral or basic conditions for the esterification where possible. Avoid strong Lewis acids. If acidic conditions are necessary, use them at low temperatures and for the shortest possible time. |
Recommended Protocol for Esterification using an Acid Chloride:
-
Dissolve the carboxylic acid in an anhydrous, inert solvent (e.g., dichloromethane).
-
Add oxalyl chloride or thionyl chloride dropwise at 0 °C to form the acid chloride.
-
After the conversion is complete (monitor by IR or by quenching a small aliquot with methanol and analyzing by TLC/LC-MS), remove the excess reagent under reduced pressure.
-
Dissolve the crude acid chloride in fresh, anhydrous solvent.
-
In a separate flask, dissolve this compound and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in the same solvent.
-
Slowly add the acid chloride solution to the alcohol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
-
Work up the reaction by washing with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.
Q4: During the deprotection of my MTM-protected compound using DDQ, I am observing significant degradation of my product. How can I achieve a cleaner deprotection?
A4: DDQ-mediated deprotection can generate acidic byproducts that may be degrading your substrate.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful oxidant for cleaving electron-rich benzyl ethers like the MTM group.[7][8] However, the reaction produces 2,3-dichloro-5,6-dicyanohydroquinone, which is acidic and can cause decomposition of acid-sensitive molecules.[9]
Causality: The acidic byproduct can catalyze hydrolysis of other protecting groups or degradation of the desired product.
Troubleshooting & Prevention:
-
Buffering the Reaction: The addition of a mild, insoluble base such as powdered sodium bicarbonate or barium carbonate can neutralize the acidic byproduct as it is formed.[10]
-
Use of Additives: For highly sensitive substrates, the inclusion of a sacrificial alkene like β-pinene can act as a scavenger for any reactive intermediates and improve yields.[9]
-
Solvent Choice: The reaction is typically performed in a mixture of an inert organic solvent like dichloromethane and water. Optimizing the ratio of these solvents can sometimes improve the reaction outcome.
-
Reaction Monitoring: Carefully monitor the progress of the deprotection by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize over-exposure of the product to the reaction conditions.
Visualizing the Deprotection and Side Reaction:
Caption: DDQ deprotection can lead to acidic byproducts, causing degradation.
Experimental Workflows & Diagrams
Workflow for MTM Protection of a Primary Alcohol
Caption: General workflow for the MTM protection of a primary alcohol.
Mechanism of Oxidation Side Product Formation
Caption: Oxidation pathway of this compound.
References
- K. C. Nicolaou, S. A. Snyder, T. Montagnon, G. Vassilikogiannakis, J. Am. Chem. Soc.2002, 124(28), 8334-8345. (URL not available)
- W. L. F. Armarego, C. L. L. Chai, Purification of Laboratory Chemicals, 7th ed., Butterworth-Heinemann, 2012. (URL not available)
- P. J. Kocienski, Protecting Groups, 3rd ed., Georg Thieme Verlag, 2004. (URL not available)
- M. B. Smith, J. March, March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed., Wiley, 2013. (URL not available)
- A. I. Vogel, B. S. Furniss, A. J. Hannaford, P. W. G. Smith, A. R. Tatchell, Vogel's Textbook of Practical Organic Chemistry, 5th ed., Longman, 1989. (URL not available)
-
Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex. Available at: [Link]
-
DDQ as a versatile and easily recyclable oxidant: a systematic review. Available at: [Link]
-
Mild Method for 2-Naphthylmethyl Ether Protecting Group Removal Using a Combination of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and β-Pinene. Available at: [Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Available at: [Link]
-
Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Available at: [Link]
-
Oxidation of Benzyl Alcohol by a Dioxo Complex of Ruthenium(VI). Available at: [Link]
-
Plausible mechanism for the oxidation of 4‐methoxybenzyl alcohol to.... Available at: [Link]
-
Effect of time on oxidation of 4-methoxy benzyl alcohol a. Available at: [Link]
-
Aromatic Side Chain Oxidation to Carboxylic Acid. Available at: [Link]
-
Carboxylic acid synthesis by oxidation of benzylic positions. Available at: [Link]
-
Synthesis of carboxylic acids by oxidation of aldehydes. Available at: [Link]
- The transformation of an alkene into a carboxylic acid with cleavage of the double bond is a common synthetic process. (URL not available)
- Process for oxidizing aldehydes to carboxylic acids.
Sources
- 1. Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of Benzyl Alcohol by a Dioxo Complex of Ruthenium(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Mild Method for 2-Naphthylmethyl Ether Protecting Group Removal Using a Combination of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and β-Pinene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
Technical Support Center: High-Purity 4-Methoxy-2,3,6-trimethylbenzyl alcohol Purification
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-Methoxy-2,3,6-trimethylbenzyl alcohol. It provides in-depth troubleshooting, frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate the challenges of achieving high purity for this critical synthetic intermediate.
Understanding the Purification Challenge
This compound is a sterically hindered and electron-rich aromatic alcohol. Its purification is often complicated by the presence of structurally similar impurities derived from its synthesis. The primary goal of any purification strategy is to efficiently remove these contaminants while maximizing the recovery and ensuring the stability of the target compound.
Common impurities can include:
-
Unreacted Starting Materials: Such as 4-methoxy-2,3,6-trimethylbenzaldehyde if the synthesis involves a reduction step.
-
Over-oxidation Products: If the synthesis involves oxidation, related carboxylic acids might be present.
-
Isomeric Byproducts: Depending on the synthetic route, isomers may form.
-
Solvent Residues and Reagents: Residual solvents or catalysts from the reaction mixture.
The choice of purification technique is paramount and depends on the physical state of the crude material (solid vs. oil), the nature of the impurities, and the desired final purity.
Purification Method Selection
Choosing the correct purification strategy from the outset can save significant time and prevent material loss. The following decision tree provides a logical workflow for selecting an appropriate method based on initial observations of your crude product.
Caption: Workflow for selecting a primary purification method.
Troubleshooting Guide & Experimental Protocols
This section is formatted as a series of common problems encountered during purification, followed by expert analysis and recommended solutions.
Issue 1: My compound "oils out" during recrystallization instead of forming crystals.
Cause & Analysis: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is common when the solution is cooled too rapidly or when the chosen solvent is inappropriate. For this compound, its multiple methyl groups can sometimes inhibit efficient crystal packing.
Solutions:
-
Reduce the Rate of Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth if necessary, before moving it to an ice bath. Slow cooling provides molecules with the time needed to align properly into a crystal lattice.
-
Re-evaluate Your Solvent System: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[1] If a single solvent isn't working, a two-solvent system (e.g., ethanol/water, hexane/ethyl acetate) is a powerful alternative.[2][3]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent System | Suitability for Aromatic Alcohols | Key Considerations |
|---|---|---|
| Hexane / Ethyl Acetate | Excellent | Dissolve in minimal hot ethyl acetate, then add hexane dropwise until cloudy. Reheat to clarify and cool slowly. |
| Ethanol / Water | Good | Dissolve in hot ethanol, then add water dropwise until persistent cloudiness appears. Reheat and cool. Be cautious, as excess water can cause oiling.[3] |
| Toluene | Fair | Good for less polar impurities. Ensure slow cooling as toluene has a high boiling point. |
| Methanol | Good | Often effective for moderately polar compounds like phenols and alcohols.[1] |
Issue 2: Poor separation during column chromatography; my product co-elutes with an impurity.
Cause & Analysis: This is a common problem in chromatography and indicates that the chosen mobile phase (eluent) does not have the right polarity to differentiate between your product and the impurity.[4][5] The goal is to find a solvent system where the product and impurities have significantly different Retention Factor (Rf) values on a Thin Layer Chromatography (TLC) plate. An ideal Rf for the target compound is between 0.25 and 0.40 for good column separation.
Solutions:
-
Optimize the Solvent System with TLC: Before running a column, systematically test different solvent ratios. A common mobile phase for aromatic alcohols is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).
-
If Rf is too high (spots run too fast): Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in your hexane/ethyl acetate mixture).
-
If Rf is too low (spots don't move): Increase the polarity of the mobile phase.
-
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a low-polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your product, leaving more polar impurities behind on the column.[1]
-
Check Column Packing and Sample Loading: An improperly packed column with air bubbles or channels will lead to poor separation. Ensure the sample is loaded in a very concentrated band using a minimal amount of solvent.[6]
Protocol: Step-by-Step Flash Column Chromatography
-
Column Preparation: Select an appropriate size column and pack it with silica gel as a slurry in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the packing is uniform and free of air bubbles.[1]
-
Sample Loading: Dissolve the crude this compound in a minimal volume of a suitable solvent (like dichloromethane or the eluent). Alternatively, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[1]
-
Elution: Begin elution with the low-polarity solvent system, collecting fractions.
-
Monitoring: Spot each fraction on a TLC plate and visualize under UV light and/or with a stain (e.g., permanganate) to identify which fractions contain your product.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.[7]
Issue 3: The final product shows signs of degradation after purification.
Cause & Analysis: this compound, like many phenolic compounds, can be sensitive to oxidation, acid/base conditions, and prolonged heat.[8] Degradation can occur if purification conditions are too harsh. Oxidation is a primary concern for electron-rich aromatic systems, potentially forming colored quinone-type impurities.[8]
Solutions:
-
Avoid Excessive Heat: When removing solvent with a rotary evaporator, use a moderate water bath temperature (typically ≤ 40 °C). If distillation is required, perform it under reduced pressure to lower the boiling point.[9]
-
Maintain Neutral pH: During aqueous workups prior to purification, avoid prolonged contact with strong acids or bases. If an aqueous wash is necessary, use mild solutions like saturated sodium bicarbonate and perform it quickly.[9]
-
Work Under an Inert Atmosphere: For highly sensitive applications, degassing solvents and running chromatography under a positive pressure of nitrogen or argon can prevent air oxidation.[9]
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to confirm the purity of my final product? A multi-technique approach is always best for confirming purity and structure.[10]
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantitative purity analysis. A typical method would use a C18 reverse-phase column with a mobile phase like acetonitrile and water.[11] HPLC can detect non-volatile impurities that GC might miss.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on both purity (from the chromatogram) and molecular weight (from the mass spectrum), which helps in identifying impurities.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation. A high-purity sample will show clean signals corresponding to the structure of this compound, and the absence of impurity peaks.[10]
Q2: My purified this compound is a solid but has a low melting point. Is this a purity issue? It could be. Impurities typically depress and broaden the melting point range. First, confirm the literature melting point for the pure compound. If your value is significantly lower and melts over a wide range (e.g., more than 2 °C), it indicates the presence of impurities. Recrystallization is often the best method to address this if the initial purity is already high.[13]
Q3: How should I store the purified this compound? To prevent degradation, the purified compound should be stored in a tightly sealed container, protected from light and air. For long-term storage, keeping it in a cool, dark place, such as a refrigerator or freezer (-20°C), under an inert atmosphere (argon or nitrogen) is recommended.[14][]
References
-
Zhejiang Zhongxin Fluoride Materials Co Ltd. (2012). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Eureka | Patsnap. [Link]
- Valik, L., & Valik, I. (1934). Purification of aromatic alcohols. U.S. Patent No. 1,944,958.
-
Öztürk, B., et al. (2011). Separation techniques: Chromatography. PMC - NIH. [Link]
-
Moravek. (n.d.). How Is Chromatography Used for Purification?. [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. [Link]
- Zhejiang Zhongxin Fluoride Materials Co Ltd. (2012). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Analytice. 4-Methoxybenzyl alcohol - analysis. [Link]
-
Organic Syntheses Procedure. 3-benzyloxy-2-methyl propanoate. [Link]
-
Nerz, J. (2013, February 3). How to Carry Out a Recrystallization. YouTube. [Link]
-
American Chemical Society. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. [Link]
-
International Journal of Science and Engineering. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. youtube.com [youtube.com]
- 4. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moravek.com [moravek.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 4-Methoxybenzyl alcohol - analysis - Analytice [analytice.com]
- 13. mt.com [mt.com]
- 14. medchemexpress.com [medchemexpress.com]
troubleshooting low conversion rates in vitamin E synthesis with 4-Methoxy-2,3,6-trimethylbenzyl alcohol
Welcome to the technical support center for Vitamin E (α-tocopherol) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis, with a particular focus on precursor selection and reaction optimization. Our goal is to provide you with the in-depth technical insights and practical solutions necessary to overcome challenges and achieve high conversion rates in your experiments.
Frequently Asked Questions (FAQs): Precursor Selection & Reaction Feasibility
Question 1: We are experiencing very low to no conversion in our α-tocopherol synthesis using 4-Methoxy-2,3,6-trimethylbenzyl alcohol. What could be the issue?
This is a critical starting point, as the issue likely lies in the fundamental choice of your aromatic precursor. The established and industrially viable synthesis of α-tocopherol involves the acid-catalyzed condensation of 2,3,5-Trimethylhydroquinone (TMHQ) with an isoprenoid side chain, typically isophytol.[1][2][3] Your starting material, this compound, is not a suitable direct precursor for this reaction for two primary chemical reasons:
-
Absence of a Hydroquinone Moiety: The formation of the characteristic chromanol ring of tocopherol requires two hydroxyl (-OH) groups on the aromatic ring (a hydroquinone). One of these hydroxyl groups is essential for the intramolecular cyclization (ether linkage) that forms the core structure of vitamin E.[1] Your precursor has a methoxy group (-OCH₃) and a benzyl alcohol group (-CH₂OH) instead of the necessary hydroquinone structure.
-
Non-Reactive Methoxy Group: The methoxy group is generally non-reactive under the typical acidic conditions used for this condensation and will not participate in the chroman ring formation.[1]
Essentially, the necessary functional groups for the key chemical transformations are absent in this compound. While related compounds like 4-Methoxy-2,3,6-trimethylphenol can be converted to TMHQ in a multi-step process, this requires demethylation and oxidation/reduction steps prior to the condensation reaction.[4][5]
Troubleshooting Guide: Low Conversion Rates in TMHQ & Isophytol Condensation
This section addresses common problems encountered during the synthesis of α-tocopherol from the correct precursors: 2,3,5-Trimethylhydroquinone (TMHQ) and Isophytol.
Q2: Our reaction yield is consistently below 50%. What are the most common causes related to the catalyst?
Low yields are frequently traced back to the catalyst system. The condensation of TMHQ and isophytol is a Friedel-Crafts alkylation followed by intramolecular cyclization, typically catalyzed by a Lewis acid, a Brønsted acid, or a combination of both.[1]
Possible Catalyst-Related Issues & Solutions:
| Issue | Underlying Cause | Troubleshooting Steps & Rationale |
| Catalyst Inactivity | Moisture in the reaction can hydrolyze and deactivate many Lewis acid catalysts (e.g., ZnCl₂, BF₃·OEt₂). | Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and reagents. Consider adding a desiccant if moisture is a persistent issue. |
| Incorrect Catalyst Loading | Too little catalyst will result in a slow and incomplete reaction. Too much can lead to side reactions, such as the dimerization or cyclization of isophytol.[6] | Optimize catalyst loading through a series of small-scale experiments. Start with literature-reported concentrations (e.g., for ZnCl₂/HCl systems) and vary by ±50%. |
| Poor Catalyst Choice | The choice of catalyst can be solvent-dependent. Some catalysts may not be strong enough to promote the reaction efficiently. | If using a standard catalyst like ZnCl₂/HCl fails, consider alternatives. Scandium triflates have been reported to give high yields.[3] For greener chemistry, solid acid catalysts can also be explored. |
Experimental Protocol: Small-Scale Catalyst Screening
-
Set up 3-5 small-scale reactions (e.g., 1 mmol scale) in parallel under an inert atmosphere.
-
Use a consistent source and purity of TMHQ, isophytol, and solvent for all reactions.
-
In each reaction vessel, vary the catalyst (e.g., ZnCl₂, BF₃·OEt₂, Sc(OTf)₃) or its concentration.
-
Run the reactions at the same temperature and for the same duration.
-
Quench the reactions and analyze the crude product mixture by a suitable method (e.g., HPLC, GC-MS, or ¹H NMR) to determine the conversion rate and identify major byproducts.
Q3: We've confirmed our catalyst system is active, but yields are still low. Could our reagents be the problem?
Absolutely. The purity of your starting materials and solvent is paramount.
Reagent-Related Troubleshooting:
| Reagent | Potential Issue | Verification & Solution |
| TMHQ | Oxidation to 2,3,5-trimethylbenzoquinone (TMBQ) | TMHQ is sensitive to air and light. Pure TMHQ is a white to off-white solid. A yellow or brownish tint indicates oxidation. Verify purity by melting point or spectroscopy. Store under an inert atmosphere and in the dark. If oxidized, it may be possible to reduce it back to TMHQ, but using a fresh, pure source is recommended. |
| Isophytol | Isomerization or presence of phytadienes | The quality of isophytol is critical. The presence of isomeric impurities or phytadienes can lead to a complex mixture of byproducts.[6] Obtain a certificate of analysis from your supplier. If in doubt, purify by vacuum distillation. |
| Solvent | Presence of water or reactive impurities | As mentioned, water deactivates many catalysts. Use anhydrous grade solvents. Ethereal solvents should be checked for peroxides, which can cause unwanted side reactions. |
Workflow for Reagent Quality Control
Q4: How do reaction conditions like temperature and time affect the synthesis, and what are common side reactions?
Optimizing reaction conditions is a balancing act between achieving a reasonable reaction rate and minimizing side reactions.
-
Temperature: Higher temperatures generally increase the reaction rate but can also promote the degradation of starting materials and products, or encourage side reactions. A common side reaction is the acid-catalyzed cyclization of isophytol to form phytadienes, which will not react with TMHQ.[6] It is advisable to start at a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress.
-
Reaction Time: Insufficient time will lead to incomplete conversion. However, excessively long reaction times can lead to the degradation of the desired α-tocopherol product, especially in a strong acidic medium.
Monitoring Reaction Progress:
The best way to optimize time and temperature is to monitor the reaction's progress.
Protocol: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Prepare a TLC chamber with an appropriate solvent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
At regular intervals (e.g., every 30-60 minutes), withdraw a small aliquot of the reaction mixture with a capillary tube.
-
Spot the aliquot on a TLC plate alongside spots of your starting materials (TMHQ and isophytol).
-
Develop the plate and visualize under UV light and/or by staining (e.g., with potassium permanganate).
-
The reaction is complete when the limiting reagent spot has disappeared and a new product spot is prominent.
Troubleshooting Workflow for Low Conversion
Sources
stability and degradation of 4-Methoxy-2,3,6-trimethylbenzyl alcohol under acidic or basic conditions.
Welcome to the Technical Support Center for 4-Methoxy-2,3,6-trimethylbenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we address the critical aspects of its stability and potential degradation under both acidic and basic conditions, ensuring the integrity and success of your research.
Introduction: Understanding the Molecule's Nuances
This compound is a substituted aromatic alcohol with a unique stability profile. The electron-donating nature of the methoxy group and the three methyl groups on the benzene ring significantly influences its reactivity, particularly at the benzylic position.[1][2][3] This guide will delve into the mechanistic pathways of its degradation, provide practical experimental protocols for stability assessment, and offer solutions to common challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions
Q1: My solution of this compound turned yellow after adding an acidic reagent. What is happening?
A1: The yellowing of your solution upon acidification is likely due to the formation of the highly stabilized 4-methoxy-2,3,6-trimethylbenzyl carbocation. The extensive substitution on the aromatic ring with electron-donating groups makes this carbocation particularly stable, which can impart color.[1] This is the first step in the acid-catalyzed degradation pathway.
Q2: Is this compound stable to strong bases like sodium hydroxide?
A2: Generally, benzyl alcohols are stable under basic conditions. The primary interaction with a strong base is the deprotonation of the hydroxyl group to form the corresponding alkoxide. This alkoxide is typically stable and does not lead to the degradation of the molecule's core structure under standard experimental conditions. However, prolonged exposure to harsh basic conditions at elevated temperatures could potentially lead to unforeseen reactions, and stability should always be verified experimentally.
Q3: I see an unexpected peak in my HPLC analysis after my reaction. Could it be a degradant?
A3: It is possible. If your reaction conditions were acidic, you might be observing a product resulting from the trapping of the benzyl carbocation by a nucleophile present in your reaction mixture (e.g., a solvent molecule). Under oxidative conditions, you might see the corresponding aldehyde or carboxylic acid.[4] It is crucial to perform a forced degradation study to identify potential degradation products and ensure your analytical method is stability-indicating.
Q4: How should I store solutions of this compound to minimize degradation?
A4: For optimal stability, solutions should be prepared fresh. If storage is necessary, they should be kept at low temperatures (2-8 °C) and protected from light in amber vials. For long-term storage, consider purging the solution with an inert gas like argon or nitrogen to prevent oxidation.[5]
Part 2: In-Depth Technical Guide & Troubleshooting
Stability and Degradation under Acidic Conditions
The stability of this compound is significantly compromised under acidic conditions due to the electronic properties of its substituted benzene ring.
Mechanism of Acid-Catalyzed Degradation:
The degradation is initiated by the protonation of the benzylic hydroxyl group by an acid, forming a good leaving group (water). The departure of water is facilitated by the formation of a highly stable tertiary benzylic carbocation. The stability of this carbocation is a direct result of the resonance and inductive effects of the electron-donating methoxy and trimethyl groups, which delocalize the positive charge.[2][3]
Caption: Acid-catalyzed degradation pathway.
Troubleshooting Guide: Acidic Conditions
| Issue | Potential Cause | Recommended Solution |
| Rapid disappearance of starting material with multiple new peaks in chromatogram | The highly reactive carbocation intermediate is being trapped by various nucleophiles in the reaction mixture (e.g., water, alcohol solvents). | Consider using a non-nucleophilic solvent if possible. If the solvent is a necessary nucleophile, be aware that a new product will be formed. Control the reaction temperature to potentially improve selectivity. |
| Polymerization or formation of insoluble material | At higher concentrations or temperatures, the carbocation may react with another molecule of the starting material or other aromatic species, leading to polymerization. | Run the reaction at a lower concentration and temperature. Slowly add the acidic reagent to the solution of the alcohol to avoid localized high concentrations of the carbocation. |
| Inconsistent reaction rates | Trace amounts of water or other nucleophiles can affect the rate of carbocation formation and subsequent reactions. | Ensure all solvents and reagents are anhydrous if trying to avoid side reactions. Use a consistent source and grade of reagents. |
Stability and Degradation under Basic Conditions
This compound exhibits significantly greater stability in basic media compared to acidic environments.
Expected Behavior in Basic Solutions:
In the presence of a base, the acidic proton of the hydroxyl group is abstracted to form an alkoxide. This alkoxide is generally stable and does not possess a facile degradation pathway. Unlike compounds with ester or amide functionalities, there are no readily hydrolyzable groups. Therefore, significant degradation under typical basic conditions (e.g., aqueous NaOH or KOH at room temperature) is not expected.
Troubleshooting Guide: Basic Conditions
| Issue | Potential Cause | Recommended Solution |
| Minor new peak observed after prolonged heating in base | While unlikely, harsh conditions (high temperature, strong base) could potentially lead to minor, unforeseen degradation pathways or reactions with impurities. Oxidation can also occur if air is present. | Confirm the identity of the new peak. If it is an oxidation product (e.g., the corresponding aldehyde), ensure future reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).[5] If degradation is confirmed, milder basic conditions or shorter reaction times should be employed. |
| Discoloration of the solution | This is more likely due to the degradation of other components in the reaction mixture or trace impurities rather than the benzyl alcohol itself. | Ensure the purity of the starting material and the inertness of the reaction vessel. Run a control experiment with only the this compound and the base to isolate the cause. |
Part 3: Experimental Protocols
The following protocols are designed as a framework for conducting forced degradation studies to assess the stability of this compound.[6][7][8][9]
Caption: Forced degradation experimental workflow.
Preparation of Stock Solution
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time intervals (e.g., 2, 6, 12, and 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute with the mobile phase to an appropriate concentration for analysis.
Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at the same time intervals as the acid hydrolysis study.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute with the mobile phase for analysis.
Analysis
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a pH modifier like formic acid or ammonium acetate) is a good starting point for method development. Detection is typically done using a UV detector at a wavelength where the parent compound and potential degradants have good absorbance.
Data Interpretation:
| Stress Condition | Expected Outcome | Primary Degradation Products (Hypothesized) |
| Acidic (0.1 M HCl, 60°C) | Significant degradation expected. | Products from nucleophilic attack on the benzyl carbocation (e.g., by water or solvent). |
| Basic (0.1 M NaOH, 60°C) | Minimal to no degradation expected. | Unlikely to form significant degradation products. |
| Oxidative (3% H₂O₂, RT) | Potential for degradation. | 4-Methoxy-2,3,6-trimethylbenzaldehyde, 4-Methoxy-2,3,6-trimethylbenzoic acid. |
References
- Application Notes and Protocols: Cleavage of the 4-Methoxy-2,3,6-trimethylbenzyl (MTMB) Protecting Group. (URL not available)
-
Khan Academy. Resonance due to Electron Donors in a Benzyl Cation. [Link]
-
YouTube. Resonance due to Electron Donors in a Benzyl Cation. [Link]
- Technical Support Center: Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl bromide. (URL not available)
-
Quora. Which is more reactive towards electrophilic reagents, benzyl alcohol or phenol? [Link]
- Mullani and Nargatti, IJPSR, 2021; Vol. 12(5): 2683-2691. (URL not available)
-
MedCrave online. Forced Degradation Studies. [Link]
-
Pharmaceutical Online. An Introduction To Forced Degradation Studies For Drug Substance Drug Product. [Link]
-
National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
ResearchGate. Kinetics of 4-Methoxybenzyl Alcohol Oxidation in Aqueous Solution in a Fixed Bed Photocatalytic Reactor. [Link]
-
ResearchGate. Selective oxidation of benzyl alcohol with electron-withdrawing group... [Link]
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]
-
Chemistry Stack Exchange. Benzyl Carbocation Stability: Would electron-withdrawing group on the ring destabilize the carbocation? [Link]
- stability and degradation of "4-Methoxy-2,3,6-trimethylphenol" under experimental conditions. (URL not available)
- Application Notes and Protocols: Reaction Kinetics of 4-Methoxy-2,3,6-trimethylphenol Form
-
European Medicines Agency. Overview of comments received on the draft 'Questions and answers on benzyl alcohol'. [Link]
-
National Center for Biotechnology Information. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]
-
National Center for Biotechnology Information. Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations. [Link]
-
PubChem. 4-Methoxybenzyl alcohol. [Link]
- An In-depth Technical Guide to the Stability and Storage of Benzyl Chloride. (URL not available)
-
National Center for Biotechnology Information. In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. [Link]
-
NIST WebBook. 4-Hydroxy-3-methoxybenzyl alcohol. [Link]
-
Royal Society of Chemistry. Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. [Link]
- Google Patents. CN106673985A - Production process of p-methoxybenzyl alcohol.
-
National Center for Biotechnology Information. Kinetics and mechanism of cymoxanil degradation in buffer solutions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Khan Academy [khanacademy.org]
- 3. youtube.com [youtube.com]
- 4. Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
improving the selectivity of reactions involving 4-Methoxy-2,3,6-trimethylbenzyl alcohol
Welcome to the dedicated technical support guide for 4-Methoxy-2,3,6-trimethylbenzyl alcohol. This resource is designed for chemists and drug development professionals to navigate the complexities of working with this versatile yet challenging reagent. Here, we address common issues related to reaction selectivity, provide in-depth troubleshooting protocols, and answer frequently asked questions based on both established literature and extensive laboratory experience.
Section 1: Understanding the Reactivity of this compound
This compound, and its corresponding ether derivatives (often abbreviated as Mtm ethers), are valuable tools in multi-step organic synthesis. The electron-rich, sterically hindered aromatic ring imparts unique reactivity that can be both an advantage and a challenge. The key to success lies in understanding and controlling the delicate balance between the electronic effects of the methoxy group and the steric hindrance imposed by the three methyl groups.
This guide will focus on the most common challenge: improving the selectivity of reactions , particularly in the context of its use as a protecting group for alcohols. The selective cleavage of the Mtm ether in the presence of other acid-labile protecting groups is a frequent stumbling block for researchers.
Section 2: Troubleshooting Guide for Selective Mtm Ether Cleavage
A primary application of this compound is in the formation of Mtm ethers to protect hydroxyl groups. The Mtm group is known for its stability to a range of conditions, but its removal often presents selectivity challenges, especially when other acid-sensitive groups are present in the molecule.
Problem: Non-selective deprotection of Mtm ethers in the presence of other acid-labile groups.
You are working with a complex molecule that contains both an Mtm ether and another acid-sensitive protecting group, such as a t-butyl ether or a silyl ether (e.g., TBS, TIPS). Your goal is to cleave the Mtm ether while leaving the other protecting group intact, but you are observing cleavage of both.
Root Cause Analysis:
The cleavage of Mtm ethers typically proceeds via an SN1-type mechanism, where protonation of the ether oxygen is followed by the departure of the alcohol to form a resonance-stabilized benzylic carbocation. The high stability of the 4-methoxy-2,3,6-trimethylbenzyl cation, due to the electron-donating effects of the methoxy and methyl groups, is what makes this group relatively acid-labile. However, this reactivity can be difficult to modulate, leading to the cleavage of other acid-sensitive groups.
Workflow for Optimizing Selective Mtm Ether Cleavage:
Caption: Troubleshooting workflow for selective Mtm ether deprotection.
Recommended Protocols for Selective Mtm Ether Cleavage:
Here, we present a tiered approach, starting with the mildest conditions. It is always recommended to perform these reactions on a small scale first to establish the optimal conditions for your specific substrate.
Protocol 1: Mild Lewis Acid Catalysis
Lewis acids can facilitate the cleavage of Mtm ethers under conditions that may leave other protecting groups, like silyl ethers, intact. The choice of Lewis acid and solvent is critical.
-
Reagents and Rationale:
-
Magnesium bromide (MgBr₂): A mild Lewis acid that can be effective in coordinating with the ether oxygen, facilitating cleavage.
-
Scavenger (e.g., Triethylsilane): The liberated 4-methoxy-2,3,6-trimethylbenzyl carbocation is highly reactive and can be trapped by a scavenger to prevent side reactions.
-
Solvent (e.g., Dichloromethane, -20 °C to 0 °C): A non-coordinating solvent at low temperatures can help to control the reaction rate and improve selectivity.
-
-
Step-by-Step Methodology:
-
Dissolve the Mtm-protected substrate (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -20 °C.
-
Add triethylsilane (2.0-3.0 equiv).
-
Add a solution of MgBr₂ in diethyl ether (1.5-2.0 equiv) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Oxidative Cleavage with DDQ
For substrates that are stable to oxidative conditions, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a highly effective reagent for the cleavage of Mtm and other p-methoxybenzyl (PMB) type ethers.[1][2] This method is often orthogonal to acid-catalyzed deprotection.
-
Reagents and Rationale:
-
DDQ: A strong oxidizing agent that selectively reacts with the electron-rich 4-methoxybenzyl group.
-
Solvent System (DCM/water): The presence of a small amount of water is often necessary for the reaction to proceed to completion.[2]
-
-
Step-by-Step Methodology:
-
Dissolve the Mtm-protected substrate (1.0 equiv) in a mixture of DCM and water (e.g., 18:1 v/v).
-
Add DDQ (1.1-1.5 equiv) portion-wise at room temperature. The reaction mixture will typically turn dark.
-
Stir the reaction and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Comparative Data for Deprotection Methods:
| Method | Reagent | Typical Conditions | Advantages | Disadvantages |
| Lewis Acid | MgBr₂, ZnBr₂ | DCM, -20 °C to RT | Mild, good for acid-sensitive substrates | May require screening of Lewis acids and conditions |
| Oxidative | DDQ | DCM/H₂O, RT | High selectivity for electron-rich benzyl ethers | Substrate must be stable to oxidation |
| Protic Acid | TFA, AcOH | DCM, 0 °C to RT | Simple, inexpensive | Low selectivity, risk of cleaving other acid-labile groups |
Section 3: Frequently Asked Questions (FAQs)
Q1: My oxidation of this compound to the aldehyde is sluggish and gives low yields. What could be the problem?
A1: The steric hindrance from the three methyl groups on the aromatic ring can significantly slow down the rate of oxidation. Standard oxidizing agents like PCC or PDC may be too bulky to efficiently access the alcohol. Consider using less sterically demanding reagents such as Dess-Martin periodinane (DMP) or a Swern oxidation. These methods often provide higher yields and cleaner reactions for sterically hindered alcohols.
Q2: I am trying to perform an electrophilic aromatic substitution on the ring of this compound, but I am getting a mixture of products. How can I improve the regioselectivity?
A2: The directing effects of the methoxy group (ortho, para-directing) and the methyl groups (ortho, para-directing) are synergistic, but the steric bulk of the methyl groups will heavily influence the position of substitution. The most likely position for electrophilic attack is the C5 position, which is para to the methoxy group and ortho to two methyl groups, but is the only unsubstituted position. To improve selectivity, consider using milder reaction conditions (lower temperature, less reactive electrophile) to favor the thermodynamically more stable product.
Q3: Can I remove an Mtm ether using hydrogenolysis?
A3: While standard benzyl ethers are readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), the Mtm group can be more resistant due to the steric hindrance around the benzylic position. Forcing conditions (high pressure, high temperature) may be required, which could lead to the reduction of other functional groups in your molecule. If your molecule is otherwise robust, this method can be attempted, but it is generally not the preferred method for Mtm cleavage.
Q4: What is the best way to purify this compound and its derivatives?
A4: These compounds are generally amenable to purification by silica gel column chromatography. A gradient elution system of hexanes and ethyl acetate is a good starting point. Due to the relatively non-polar nature of the aromatic ring, a lower percentage of ethyl acetate is typically required compared to less substituted benzyl alcohols.
Q5: Are there any safety concerns I should be aware of when working with this compound?
A5: As with any chemical reagent, it is important to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
References
-
ResearchGate. A New Deprotection Procedure of MTM Ether. Available from: [Link]
-
Oxford Academic. On the Mechanism of the Cleavage Reaction of (Methylthio)methyl Ether with Triphenylmethyl Cation. Bulletin of the Chemical Society of Japan. Available from: [Link]
-
Longdom Publishing. Synthesis and Cleavage of Ethers. Journal of Chemical Sciences. Available from: [Link]
-
Wikipedia. Ether cleavage. Available from: [Link]
-
Master Organic Chemistry. Cleavage Of Ethers With Acid. Available from: [Link]
-
4.6 Methylthiomethyl (MTM) Ethers. Available from: [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available from: [Link]
-
Semantic Scholar. A Simple and Convenient Method for Cleavage of Silyl Esthers. Available from: [Link]
-
Wikipedia. Methylthiomethyl ether. Available from: [Link]
-
ResearchGate. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Available from: [Link]
-
National Institutes of Health. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Available from: [Link]
-
Gelest. Deprotection of Silyl Ethers. Available from: [Link]
-
National Institutes of Health. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Available from: [Link]
-
Semantic Scholar. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Available from: [Link]
-
LookChem. ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS. Available from: [Link]
-
ChemRxiv. Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. Available from: [Link]
-
UCLA Chemistry and Biochemistry. Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Available from: [Link]
Sources
- 1. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions | Semantic Scholar [semanticscholar.org]
- 2. ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS - Lookchem [lookchem.com]
effective removal of catalysts and reagents from 4-Methoxy-2,3,6-trimethylbenzyl alcohol mixtures
Welcome to the technical support center for the synthesis and purification of 4-Methoxy-2,3,6-trimethylbenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the effective removal of catalysts and reagents from reaction mixtures.
Introduction
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. However, the purification of the final product can be challenging due to the presence of residual catalysts, unreacted starting materials, and various side products. This guide provides a comprehensive overview of common issues encountered during the purification process and offers practical solutions to ensure the high purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound mixtures?
A1: Common impurities can include unreacted starting materials such as the corresponding aldehyde or ketone, residual metal catalysts from coupling reactions, and byproducts from side reactions like over-oxidation to the corresponding carboxylic acid or ether formation.[1][2] Specifically, if a Grignard reaction is used for synthesis, you might find magnesium salts and unreacted Grignard reagents.[3]
Q2: My final product shows a persistent yellow tint. What could be the cause?
A2: A yellow tint can often be attributed to trace amounts of oxidized impurities or residual metal catalysts. Inadequate quenching of the reaction or exposure to air for prolonged periods can lead to the formation of colored byproducts.[2] Ensure thorough quenching and consider using an antioxidant during workup if the problem persists.
Q3: After aqueous workup, I am experiencing difficulty with emulsion formation. How can I resolve this?
A3: Emulsions are common when dealing with mixtures containing both organic and aqueous layers with surfactants or fine particulate matter. To break an emulsion, you can try adding a saturated brine solution, which increases the ionic strength of the aqueous phase and helps to separate the layers.[3] Alternatively, adding a small amount of a different organic solvent with a lower polarity, like hexane, can sometimes help. Gentle centrifugation of the mixture can also be effective.
Q4: What is the best general approach for removing metal-based catalysts?
A4: The optimal method depends on the specific metal catalyst used. For many common metal catalysts, a simple aqueous wash with a chelating agent like EDTA can be effective. Alternatively, passing the crude product through a plug of silica gel or activated carbon can adsorb the metal catalyst.[4][5] For more stubborn cases, specialized scavenger resins can be employed.[5][6]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common purification challenges.
Problem 1: Incomplete Removal of Metal Catalyst
Symptoms:
-
Discoloration of the final product.
-
Broad peaks in NMR spectra.
-
Inconsistent results in subsequent reactions.
Root Causes & Solutions:
| Root Cause | Explanation | Suggested Solution |
| Inefficient Aqueous Washing | Simple water washes may not be sufficient to remove all metal salts, especially if they have some solubility in the organic phase. | Perform multiple washes with a dilute acid solution (e.g., 1M HCl) followed by a brine wash to remove the majority of metal salts. For more sensitive substrates, a saturated ammonium chloride solution is a milder alternative.[3] |
| Strong Coordination of Catalyst to Product | The alcohol functional group can coordinate with the metal center, making it difficult to remove by simple washing. | Utilize a chelating agent such as ethylenediaminetetraacetic acid (EDTA) in an aqueous wash to sequester the metal ion. Alternatively, pass the organic solution through a column of activated carbon or a specialized metal scavenger resin.[5][6] |
| Precipitation of Metal Salts | Rapid quenching can sometimes lead to the formation of fine metal salt precipitates that are difficult to filter. | Quench the reaction slowly at a low temperature (0 °C) with vigorous stirring to ensure the formation of larger, more easily filterable particles.[3] |
Problem 2: Presence of Unreacted Starting Materials
Symptoms:
-
Extra peaks in the NMR or GC-MS spectrum corresponding to starting materials.
-
Lower than expected yield of the desired alcohol.
Root Causes & Solutions:
| Root Cause | Explanation | Suggested Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated reagents. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material. If the reaction has stalled, consider adding more reagent or increasing the reaction temperature. |
| Difficult Separation by Chromatography | The starting material and product may have very similar polarities, making separation by standard column chromatography challenging. | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can often improve separation. If co-elution is still an issue, consider derivatizing the alcohol to change its polarity before chromatography. |
Problem 3: Formation of Side Products
Symptoms:
-
Multiple spots on the TLC plate.
-
Unexpected peaks in analytical data.
Root Causes & Solutions:
| Root Cause | Explanation | Suggested Solution |
| Over-oxidation | The benzyl alcohol product can be susceptible to over-oxidation to the corresponding benzaldehyde or benzoic acid, especially if strong oxidizing agents are present or upon prolonged exposure to air.[2] | Use milder reaction conditions and ensure the reaction is worked up promptly upon completion. If oxidation is a significant issue, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Ether Formation | Under acidic conditions, two molecules of the alcohol can undergo dehydration to form a dibenzyl ether.[2] | Avoid strongly acidic conditions during workup and purification. If an acidic wash is necessary, use a dilute acid and perform the wash quickly at a low temperature. |
| Elimination Reactions | In the presence of strong acids and heat, the alcohol can undergo elimination to form an alkene.[7] | Maintain neutral or slightly basic conditions during workup and avoid excessive heat during solvent removal. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Grignard Reaction
This protocol is suitable for quenching a Grignard reaction used to synthesize this compound.
-
Cool the Reaction: Once the reaction is complete (as determined by TLC), cool the reaction flask to 0 °C in an ice-water bath.
-
Quench the Reaction: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to the cooled and vigorously stirred reaction mixture. This process is exothermic and should be done with caution.[3]
-
Extract the Product: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[3]
-
Wash the Organic Layer: Combine the organic extracts and wash them sequentially with water and then a saturated brine solution. The brine wash helps to remove residual water from the organic layer.[3]
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3] Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
Protocol 2: Removal of Metal Catalysts using a Scavenger Resin
This protocol is a general method for removing residual metal catalysts.
-
Dissolve the Crude Product: Dissolve the crude this compound in a suitable organic solvent in which the product is soluble and the resin is stable.
-
Add Scavenger Resin: Add the appropriate metal scavenger resin to the solution. The choice of resin will depend on the specific metal catalyst used. Common types include silica-based resins with amine or thiol functional groups.[6] The recommended amount of resin is typically 5-10 equivalents relative to the residual metal.
-
Stir the Mixture: Stir the mixture at room temperature for 1-4 hours. The progress of the metal removal can be monitored by techniques such as inductively coupled plasma (ICP) analysis.
-
Filter and Concentrate: Filter off the resin and wash it with a small amount of the organic solvent. Combine the filtrate and washings, and concentrate the solution under reduced pressure to yield the purified product.
Visual Guides
Workflow for General Purification
Caption: General purification workflow for this compound.
Troubleshooting Logic for Catalyst Removal
Sources
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- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Selective removal of noble metals catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Strategies to Prevent the Oxidation of 4-Methoxy-2,3,6-trimethylbenzyl alcohol
Welcome to the technical support center for 4-Methoxy-2,3,6-trimethylbenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals who utilize this key intermediate and are focused on maintaining its stability and purity during storage and handling. As a crucial precursor in various synthetic pathways, including the synthesis of Vitamin E analogues, ensuring the integrity of this compound is paramount for reproducible and successful experimental outcomes.
This document provides in-depth, field-proven insights into the causes of its degradation and offers robust, validated strategies to prevent oxidative damage. We will explore the underlying chemical mechanisms, provide step-by-step protocols for storage and analysis, and answer frequently encountered questions.
Section 1: Understanding the Degradation Pathway (FAQ)
This section addresses the fundamental questions regarding the instability of this compound. Understanding the "how" and "why" of degradation is the first step toward prevention.
Q1: What are the primary degradation products of this compound during storage?
A1: The primary degradation pathway for this compound is the oxidation of the benzylic alcohol functional group. This process typically occurs in two main stages. The initial and most common oxidation product is the corresponding aldehyde: 4-Methoxy-2,3,6-trimethylbenzaldehyde . If oxidative conditions persist, this aldehyde can be further oxidized to the 4-Methoxy-2,3,6-trimethylbenzoic acid .[1][2] The presence of these impurities can significantly impact the yield and purity of subsequent synthetic steps.
Caption: BHT terminates the oxidative chain reaction.
Data Presentation: Comparison of Common Antioxidants
| Antioxidant | Chemical Name | Typical Concentration | Mechanism | Key Considerations |
| BHT | Butylated Hydroxytoluene | 0.01 - 0.1% (w/w) | Free-radical scavenger (H-atom donor) [[“]][4] | Highly effective in non-polar systems, cost-effective. [5] |
| BHA | Butylated Hydroxyanisole | 0.01 - 0.1% (w/w) | Free-radical scavenger | Often used in combination with BHT for synergistic effects. |
| α-Tocopherol | Vitamin E | 0.05 - 0.2% (w/w) | Free-radical scavenger | Natural antioxidant, but can be more expensive. |
Procedure for Adding BHT:
-
Calculate the Required Amount: For a 0.05% concentration, you would add 50 mg of BHT for every 100 g of this compound.
-
Dissolution: If the alcohol is solid, gently warm it to its melting point (approx. 88°C) under an inert atmosphere. [6]Add the calculated amount of BHT and stir until fully dissolved.
-
Cooling & Storage: Allow the mixture to cool and solidify under an inert atmosphere before proceeding with the storage protocol outlined in Protocol 1 .
Section 3: Troubleshooting & Purity Assessment (FAQ)
This section provides guidance for situations where degradation is suspected and outlines a reliable method for quantifying the purity of your sample.
Q3: I suspect my sample has degraded. How can I confirm this and quantify the purity?
A3: Visual inspection (e.g., discoloration, change from solid to oil) can suggest degradation, but analytical confirmation is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most robust and common method for this purpose. [7][8][9]It allows for the separation and quantification of the parent alcohol from its primary aldehyde and acid degradation products.
Protocol 3: HPLC-UV Method for Purity Assessment
This protocol provides a starting point for the analysis. Method validation and optimization for your specific equipment are recommended.
Materials & Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). [10]* Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid (analytical grade).
-
Reference standards for this compound and, if available, 4-Methoxy-2,3,6-trimethylbenzaldehyde.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifying the mobile phase ensures sharp peaks for acidic impurities. |
| Mobile Phase B | Acetonitrile | Standard organic solvent for reverse-phase chromatography. |
| Gradient | 0-20 min: 50% to 95% B | A gradient ensures elution of both the polar alcohol and less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection λ | 275 nm | Phenolic compounds typically show strong absorbance in this region. [8] |
| Injection Vol. | 10 µL | |
Procedure:
-
Standard Preparation: Prepare a stock solution of your reference standard(s) in acetonitrile at 1 mg/mL. Create a calibration curve by making serial dilutions (e.g., 100, 50, 25, 10, 1 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve your test sample in acetonitrile to a concentration within the calibration range (e.g., 50 µg/mL).
-
Analysis: Filter all solutions through a 0.45 µm syringe filter. Inject the standards and sample onto the HPLC system.
-
Data Interpretation: Identify the peaks based on retention time comparison with the standards. The alcohol will elute first, followed by the more non-polar aldehyde. Quantify the amount of each species by integrating the peak areas and comparing them against the calibration curve. Purity is typically expressed as a percentage area of the main peak.
Q4: My sample shows minor oxidation (<5% aldehyde). Can I still use it?
A4: The answer is application-dependent.
-
For Non-Critical Applications: If the subsequent reaction is robust and the aldehyde impurity does not interfere or can be easily separated later, a sample with <5% impurity may be acceptable.
-
For High-Purity Synthesis (e.g., GMP, pharmaceutical development): It is highly recommended to purify the material before use. The presence of the aldehyde can lead to the formation of undesired byproducts, complicating purification and reducing the overall yield.
-
Purification: If purification is necessary, flash column chromatography on silica gel using a hexane/ethyl acetate gradient is a standard and effective method to separate the more polar alcohol from the less polar aldehyde impurity. [11]
References
- Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?
- Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Trimethylhydroquinone Purity. BenchChem.
- PubMed. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. PubMed.
- PubMed. (2002). Pro-oxidant and anti-oxidant mechanism(s) of BHT and beta-carotene in photocarcinogenesis. PubMed.
- Wikipedia. (n.d.).
- PubMed. (2009). Antioxidant activity and free radical scavenging reactions of hydroxybenzyl alcohols. Biochemical and pulse radiolysis studies. PubMed.
- PubMed. (2004). Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex. PubMed.
- PubMed. (n.d.). Antioxidant and Pro-Oxidant Activities of P-Hydroxybenzyl Alcohol and Vanillin: Effects on Free Radicals, Brain Peroxidation and Degradation of Benzoate, Deoxyribose, Amino Acids and DNA. PubMed.
- CymitQuimica. (n.d.). 4-(Methoxymethyl)-2,3,5,6-tetrafluorobenzyl alcohol. CymitQuimica.
- Alfa Aesar. (2009).
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 2,4,6-Trimethylbenzyl Alcohol. TCI Chemicals.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 3-Methoxy-3-methylbutan-1-ol. Sigma-Aldrich.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-methoxybenzyl alcohol. Sigma-Aldrich.
- ResearchGate. (n.d.). Plausible mechanism for the oxidation of 4‐methoxybenzyl alcohol to corresponding 4‐methoxybenzaldehyde (Part A) and 4‐methoxybenzoic acid (Part B) catalyzed by Mo2.
- BenchChem. (2025). Application Note: Catalytic Aerobic Oxidation of 4-Methoxy-2,3,6-trimethylphenol. BenchChem.
- BenchChem. (2025). Stability and degradation of "4-Methoxy-2,3,6-trimethylphenol" under experimental conditions. BenchChem.
- ResearchGate. (n.d.). Effect of time on oxidation of 4-methoxy benzyl alcohol.
- PubMed. (2010).
- Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl bromide. BenchChem.
- BenchChem. (2025). Confirming the Purity of Synthesized 4-Methoxy-2,3,6-trimethylphenol: A Comparative Guide to Analytical Standards. BenchChem.
- The Royal Society of Chemistry. (2005).
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 4-Methoxy-2,3,6-trimethylphenol. BenchChem.
- MDPI. (2023). Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina. MDPI.
- PubMed. (n.d.).
- Chemical and Pharmaceutical Bulletin. (n.d.).
- Journal of Chromatography B: Biomedical Sciences and Applications. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin.
- International Journal of Pharmaceutical Sciences Review and Research. (2018).
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. SIELC Technologies.
- Royal Society of Chemistry. (2025). Analytical Methods.
- MDPI. (n.d.). Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods.
- National Center for Biotechnology Information. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
- Fisher Scientific. (n.d.). This compound, TRC 100 mg. Fisher Scientific.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 5. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
challenges in the scale-up of 4-Methoxy-2,3,6-trimethylbenzyl alcohol synthesis and solutions
Welcome to the technical support guide for the synthesis and scale-up of 4-Methoxy-2,3,6-trimethylbenzyl alcohol. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the laboratory and pilot-plant scale production of this key intermediate. Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure a robust, safe, and efficient synthesis.
Overview of Synthesis
This compound is a crucial building block in the synthesis of various complex molecules, including active pharmaceutical ingredients like Acitretin.[1] The most prevalent synthetic routes involve the formylation of 2,3,5-trimethylanisole followed by reduction, or the use of Grignard reagents. While seemingly straightforward on paper, these methods present distinct challenges upon scale-up, from controlling exotherms to minimizing stubborn impurities.
A common and effective laboratory-scale synthesis begins with the Vilsmeier-Haack formylation of 2,3,5-trimethylanisole to produce 4-methoxy-2,3,6-trimethylbenzaldehyde. This intermediate is then reduced, typically using a hydride reagent like sodium borohydride, to yield the target alcohol.[2]
Synthetic Pathway Overview
Caption: General two-step synthesis of this compound.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.
Question 1: My formylation reaction (Vilsmeier-Haack) is sluggish and gives a low yield of the aldehyde. What's going wrong?
This is a frequent issue when moving from a small to a larger scale. The Vilsmeier-Haack reaction's success hinges on the effective formation of the electrophilic Vilsmeier reagent (a chloromethyliminium salt).[3][4]
Potential Cause A: Inefficient Vilsmeier Reagent Formation
-
Expert Analysis: On a larger scale, localized heating and inefficient mixing can lead to the decomposition of the Vilsmeier reagent or incomplete reaction between phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction is exothermic and moisture-sensitive.
-
Solution & Protocol:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon). Use anhydrous grade DMF.
-
Controlled Reagent Addition: Add POCl₃ dropwise to DMF at a low temperature (0-5 °C) with vigorous mechanical stirring. A significant exotherm is expected. Failure to control this temperature can degrade the reagent.
-
Maturation Time: After the addition of POCl₃, allow the mixture to stir at a controlled temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent before adding the 2,3,5-trimethylanisole.
-
Potential Cause B: Insufficient Electrophilicity
-
Expert Analysis: The Vilsmeier reagent is a relatively weak electrophile.[3] The reaction works best on electron-rich aromatic compounds.[3][4] While 2,3,5-trimethylanisole is activated, any impurities that compete for the reagent can reduce your yield.
-
Solution & Protocol:
-
Substrate Purity: Ensure your starting anisole is of high purity.
-
Temperature Profile: After adding the anisole, the reaction often requires heating. A typical temperature range is 50-80 °C. Monitor the reaction progress by TLC or GC to determine the optimal reaction time and temperature. Prolonged heating at high temperatures can lead to byproduct formation.
-
Question 2: The reduction of the aldehyde to the alcohol is incomplete, or I'm seeing significant byproduct formation. How can I optimize this step?
The reduction of 4-methoxy-2,3,6-trimethylbenzaldehyde to the corresponding benzyl alcohol is typically high-yielding but can present challenges related to reaction control and workup.
Potential Cause A: Ineffective Reduction
-
Expert Analysis: Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation.[2] However, its reactivity is highly dependent on the solvent and temperature. On a larger scale, poor solubility or localized consumption of the reagent can lead to incomplete reactions.
-
Solution & Protocol:
-
Solvent Choice: Use a protic solvent like methanol or ethanol, in which NaBH₄ is reasonably soluble and reactive.[2][5]
-
Controlled Addition: Add the NaBH₄ portion-wise to a solution of the aldehyde in the chosen solvent at 0-10 °C to manage the exotherm and hydrogen gas evolution.
-
Monitoring: Allow the reaction to warm to room temperature and stir until TLC or HPLC analysis shows complete consumption of the starting aldehyde.
-
Potential Cause B: Formation of Borate Esters & Difficult Workup
-
Expert Analysis: During the reaction and workup, stable borate ester complexes can form, which can make product isolation difficult and lead to yield loss. The quenching step is critical for breaking these complexes and must be performed carefully on a large scale.
-
Solution & Protocol:
-
Controlled Quench: After the reaction is complete, cool the mixture back to 0-10 °C. Slowly and carefully add an acidic solution (e.g., 1M HCl) to quench the excess NaBH₄ and hydrolyze the borate complexes. Caution: This is an exothermic process and generates hydrogen gas. Ensure adequate ventilation and cooling.
-
pH Adjustment: Adjust the pH to be slightly acidic (pH 5-6) to ensure complete hydrolysis without causing degradation of the acid-sensitive benzyl alcohol.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Question 3: I'm struggling with the final purification. The product is contaminated with a persistent, similarly-polar impurity.
Purification of substituted benzyl alcohols can be challenging due to their polarity and potential for co-elution with byproducts from the formylation step.
Potential Cause: Over-alkylation or Isomeric Impurities
-
Expert Analysis: During the Vilsmeier-Haack reaction, minor amounts of isomeric aldehydes or related impurities can form, which are then reduced to the corresponding alcohols. These can be very difficult to separate from the desired product by standard column chromatography.
-
Solution & Protocol:
-
Optimize Chromatography:
-
Solvent System: Systematically screen different solvent systems. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or MTBE) is typically effective.
-
Silica Gel: Use high-quality silica gel with a consistent particle size for better resolution.
-
-
Crystallization: this compound is a solid at room temperature. Recrystallization can be a highly effective and scalable purification method.
-
Solvent Screening: Screen for suitable crystallization solvents. A good starting point is a mixed solvent system, such as heptane/ethyl acetate or toluene/heptane. Dissolve the crude product in a minimum amount of the more soluble solvent at an elevated temperature and then slowly add the anti-solvent until turbidity is observed. Cool slowly to promote the formation of pure crystals.
-
-
Distillation (with caution): While benzyl alcohols can be purified by distillation, they can also be thermally sensitive.[6] If this method is chosen, it must be performed under high vacuum to keep the boiling point as low as possible and minimize residence time at high temperatures.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis scale-up issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A: There are several critical safety points:
-
Vilsmeier-Haack Reaction: The reaction of POCl₃ and DMF is highly exothermic. Uncontrolled addition can lead to a runaway reaction. POCl₃ is also corrosive and reacts violently with water. All additions must be slow, controlled, and done with adequate cooling.
-
Reduction with NaBH₄: The reaction of NaBH₄ with protic solvents and its subsequent quenching with acid generates flammable hydrogen gas. The process must be conducted in a well-ventilated area (e.g., a fume hood), away from ignition sources, and the quench must be performed slowly to control the rate of gas evolution.
-
Solvent Handling: Many solvents used (ethers, hydrocarbons) are flammable. Ensure proper grounding of equipment to prevent static discharge and use intrinsically safe equipment where necessary.
Q2: Can I use a Grignard reaction instead of the Vilsmeier-Haack route? A: Yes, a Grignard-based synthesis is a viable alternative. This would typically involve forming a Grignard reagent from a suitable brominated precursor (e.g., 4-bromo-2,3,5-trimethylanisole) and reacting it with an electrophile like formaldehyde or N,N-dimethylformamide. However, Grignard reactions have their own scale-up challenges, including:
-
Initiation: Grignard reactions can be difficult to initiate, sometimes leading to a dangerous runaway reaction once they start.[7]
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[8][9]
-
Side Reactions: Wurtz coupling is a common side reaction that reduces yield, especially with benzyl-type halides.[10]
Q3: How can I effectively monitor the progress of these reactions in real-time? A: For both reaction steps, Thin Layer Chromatography (TLC) is an excellent, rapid method for qualitative monitoring. For more quantitative analysis during process development:
-
Formylation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of the starting anisole and the formation of the aldehyde product.
-
Reduction: HPLC is generally preferred for monitoring the reduction, as it can easily separate the aldehyde starting material from the alcohol product.
Q4: Are there any "greener" solvents I can use for this process? A: Yes, consider replacing traditional solvents with greener alternatives. For extractions, 2-Methyltetrahydrofuran (2-MeTHF) can often replace dichloromethane or diethyl ether.[10] It is derived from renewable resources and has a more favorable safety profile.[10] For chromatography, replacing hexane with heptane is a common green chemistry practice. Always validate solvent performance, as it can impact reaction rates and selectivity.
Data & Protocols
Table 1: Typical Reaction Parameters & Expected Outcomes
| Step | Key Parameters | Typical Range | Expected Outcome | Troubleshooting Focus |
| Formylation | Reagent Stoichiometry (Anisole:POCl₃) | 1 : 1.1-1.5 | >85% conversion | Ensure POCl₃ is not limiting; avoid large excess to prevent byproducts. |
| Temperature (°C) | 50-80 °C | Complete reaction in 2-6 h | Low temp = slow/incomplete; High temp = decomposition. | |
| Reduction | Reagent Stoichiometry (Aldehyde:NaBH₄) | 1 : 0.5-1.0 | >95% conversion | Use slight excess to drive to completion; avoid large excess for safety. |
| Temperature (°C) | 0 °C to RT | Complete reaction in 1-3 h | Control initial exotherm; ensure it warms to RT for completion. | |
| Purification | Crystallization Solvent | Heptane/Ethyl Acetate | >99% purity | Screen solvents for optimal yield and purity. |
Protocol 1: Optimized Synthesis of this compound (10g Scale)
Part A: Formylation
-
Equip a 250 mL, three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous N,N-dimethylformamide (DMF, 30 mL). Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 7.0 mL, 75 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.
-
Add a solution of 2,3,5-trimethylanisole (8.2 g, 55 mmol) in anhydrous DMF (10 mL) dropwise over 20 minutes.
-
Slowly warm the reaction mixture to 60 °C and maintain for 3 hours. Monitor reaction progress by TLC (3:1 Hexane:Ethyl Acetate).
-
Cool the reaction to room temperature and then pour it slowly into a beaker containing 200 g of crushed ice with vigorous stirring.
-
Neutralize the mixture by slowly adding a 20% aqueous sodium hydroxide solution until the pH is ~7.
-
Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.
Part B: Reduction
-
Dissolve the crude 4-methoxy-2,3,6-trimethylbenzaldehyde from Part A in methanol (100 mL) in a 250 mL flask and cool to 0 °C.
-
Add sodium borohydride (NaBH₄, 1.2 g, 32 mmol) portion-wise over 20 minutes, keeping the temperature below 10 °C.
-
After addition, remove the ice bath and stir the reaction at room temperature for 1 hour, or until TLC shows complete consumption of the aldehyde.
-
Cool the mixture back to 0 °C and slowly quench by adding 1M HCl until gas evolution ceases and the pH is ~6.
-
Remove the methanol under reduced pressure. Add water (50 mL) to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate to yield the crude alcohol.
Part C: Purification
-
Dissolve the crude alcohol in a minimum amount of hot ethyl acetate.
-
Slowly add heptane until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1 hour.
-
Collect the white crystalline product by vacuum filtration, wash with cold heptane, and dry under vacuum. (Expected yield: 70-80% over two steps; Purity: >99%).
References
-
BenchChem Technical Support. (2025). Technical Support Center: Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl bromide.
-
Zhejiang Zhongxin Fluoride Materials Co Ltd. (2012). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Eureka | Patsnap.
-
Eli Lilly and Company. (n.d.). Grignard Reactions Go Greener with Continuous Processing. American Chemical Society.
-
Rhone-Poulenc SA. (1970). Process for the purification of benzyl alcohol. Google Patents.
-
Jadhav, S. D., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
-
Zhejiang Zhongxin Fluoride Materials Co Ltd. (2012). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Google Patents.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
-
Patil, P. B., & Rajput, S. S. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
-
Hiremath, S. P., et al. (1995). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry.
-
ResearchGate. (n.d.). Substituted benzyl alcohol chlorinations.
-
Rhone-Poulenc SA. (1972). Method for purifying benzyl alcohol. Google Patents.
-
University of Michigan. (n.d.). Grignard Reaction.
-
Li, C. J., et al. (2013). A practical and systematic screening of solvents in a range of Grignard reactions. Green Chemistry.
-
Quick Company. (n.d.). An Improved Process For The Preparation Of Substituted Benzyl Alcohol.
-
BenchChem. (2025). Use of 4-Methoxy-2,3,6-trimethylbenzyl bromide in the synthesis of acitretin.
-
National Institutes of Health. (n.d.). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. PMC.
-
Universal Oil Products Co. (1974). Process for the preparation of grignard reagents and their utilization in organic syntheses. Google Patents.
-
Sigma-Aldrich. (n.d.). Grignard Reagents.
-
Hunaefi, et al. (2016). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. ResearchGate.
-
Organic Syntheses. (n.d.). 2-METHOXYBENZALDEHYDE.
-
Santa Cruz Biotechnology. (n.d.). This compound-d3.
-
Szafran, Z., et al. (2015). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journal of Organic Chemistry.
-
BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
-
Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
-
BenchChem. (2025). Application Notes and Protocols for Reactions Involving 4-Methoxy-2,3,6-trimethylbenzyl Bromide.
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refining work-up procedures to maximize recovery of 4-Methoxy-2,3,6-trimethylbenzyl alcohol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining the work-up and purification procedures for 4-Methoxy-2,3,6-trimethylbenzyl alcohol. As Senior Application Scientists, we understand that maximizing the yield and purity of this key intermediate is critical. This document moves beyond simple step-by-step instructions to explain the causality behind our recommended procedures, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
I. Overview & Physical Properties
This compound is a crucial building block in organic synthesis, notably as a precursor for the 4-methoxy-2,3,6-trimethylbenzyl (MTM) protecting group.[1] Its highly substituted, electron-rich aromatic ring presents unique challenges and opportunities during reaction work-up. A successful work-up procedure is not merely about isolation; it is a critical step that dictates the purity, physical state, and ultimately, the utility of the final product. The compound is typically a white solid, and its physical properties are summarized below.[2]
| Property | Value | Source |
| CAS Number | 54344-93-3 | [2][3] |
| Molecular Formula | C₁₁H₁₆O₂ | [2][3] |
| Molecular Weight | 180.24 g/mol | [2][3] |
| Appearance | White Solid | [2] |
| Solubility | Chloroform, Dichloromethane, Tetrahydrofuran | [2][] |
II. Troubleshooting Guide: Common Work-Up Issues
This section addresses the most common challenges encountered during the isolation of this compound. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: My final yield is significantly lower than expected after the aqueous work-up. Where could I be losing my product?
Answer: Low recovery is a frequent issue stemming from several potential causes during the extraction phase. The key is to systematically evaluate each step of your process.
-
Potential Cause A: Inefficient Extraction. The steric hindrance from the three methyl groups and the polarity of the hydroxyl group can influence the partitioning of the alcohol between the organic and aqueous layers. A single extraction is often insufficient to recover all the product.
-
Solution: Perform multiple extractions (at least 3x) with a suitable organic solvent like dichloromethane or ethyl acetate. Combining the organic layers ensures maximum recovery from the aqueous phase.
-
-
Potential Cause B: Product Solubility in the Aqueous Phase. While primarily organic-soluble, the benzyl alcohol can exhibit some solubility in the aqueous layer, especially if the volume is large or if the pH is not neutral.
-
Solution: After the initial extractions, wash the combined organic layers with brine (a saturated aqueous solution of NaCl). The high ionic strength of brine reduces the solubility of organic compounds in the aqueous phase, driving more of your product into the organic layer.[5]
-
-
Potential Cause C: Premature Product Precipitation. If the reaction mixture is highly concentrated, quenching and adding an anti-solvent can sometimes cause the product to crash out of solution at the interface or in the aqueous layer, making it difficult to recover.
-
Solution: Ensure that both the reaction mixture and the extraction solvent are of sufficient volume to keep the product fully dissolved in the organic phase throughout the work-up procedure.
-
Question 2: I've removed the solvent, but my product is a stubborn oil or a sticky gum, not the expected white solid. What's wrong?
Answer: Obtaining an oil instead of a solid is almost always an indication of impurities. The nature of the impurity will dictate the best purification strategy.
-
Potential Cause A: Residual Solvent. The most common culprit is residual organic solvent (e.g., THF, DCM, Ethyl Acetate) or water.
-
Solution: Dry the product under high vacuum for an extended period (several hours to overnight). Gentle heating (e.g., 30-40 °C) can aid in removing less volatile solvents, but be cautious not to cause decomposition.
-
-
Potential Cause B: Unreacted Starting Material. If the alcohol was synthesized via the reduction of 4-methoxy-2,3,6-trimethylbenzaldehyde, any remaining aldehyde will be an oily impurity.
-
Potential Cause C: Reaction Byproducts. Syntheses, particularly those involving Grignard reagents, can generate byproducts like Wurtz coupling products which can interfere with crystallization.[8][9]
-
Solution: If the product remains oily after rigorous drying, purification by flash column chromatography is the recommended next step. A gradient of ethyl acetate in hexanes is typically effective. For minor impurities where the product is mostly solid but "oily," recrystallization can be highly effective. See Protocol 3 and Protocol 4 .
-
Question 3: I'm experiencing a persistent emulsion during my liquid-liquid extraction that won't separate. How can I break it?
Answer: Emulsions are common when the work-up involves basic solutions or fine particulates. They are a stable mixture of the organic and aqueous layers that resist separation.
-
Potential Cause A: High pH. If your work-up involves a basic wash (e.g., with sodium bicarbonate), vigorous shaking can create fine droplets that stabilize the emulsion, especially if acidic byproducts are present.
-
Solution 1 (Chemical): Add a significant amount of brine to the separatory funnel. The increased ionic strength of the aqueous layer helps to destabilize the emulsion and force the layers to separate.
-
Solution 2 (Physical): Instead of vigorous shaking, gently rock or invert the separatory funnel multiple times. This allows for sufficient mixing without the high shear force that creates emulsions.
-
Solution 3 (Mechanical): If the emulsion persists, pass the entire mixture through a pad of Celite® (diatomaceous earth) in a filter funnel. The Celite can help to break up the emulsion, and the layers can then be separated in a clean funnel.
-
III. Experimental Workflows & Protocols
To provide a clear, actionable framework, we have outlined the logical flow of a standard work-up and purification process.
Workflow Diagrams
Protocol 1: Standard Aqueous Work-Up
This protocol describes a general method for isolating the crude product from the reaction mixture.
-
Quench: Cool the reaction mixture in an ice bath. Cautiously add a saturated aqueous solution of ammonium chloride (NH₄Cl) or deionized water to quench any reactive reagents.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Use a volume roughly equal to the aqueous volume.
-
Separation: Gently invert the funnel several times, venting frequently. Allow the layers to fully separate. Drain the lower organic layer if using dichloromethane, or the upper layer if using ethyl acetate. Extract the aqueous layer two more times with fresh organic solvent.
-
Washing: Combine all organic extracts. Wash the combined organic layer sequentially with:
-
Deionized water (1x)
-
Saturated aqueous sodium bicarbonate (1x, if the reaction was acidic)
-
Brine (1x)
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask; if the drying agent clumps, add more until some remains free-flowing.
-
Filtration & Concentration: Filter the mixture to remove the drying agent.[10] Rinse the flask and filter cake with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator at moderate temperature (≤40 °C) to yield the crude product.
Protocol 2: Selective Removal of Aldehyde Impurities
This procedure is performed after the initial quench but before the main extraction washes.
-
Preparation: After quenching the reaction, add the crude mixture to a separatory funnel.
-
Bisulfite Wash: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 5-10 minutes.[6]
-
Separation: Allow the layers to separate. The aldehyde-bisulfite adduct will be in the aqueous layer.[6] Drain and discard the aqueous layer.
-
Proceed: Continue with the standard aqueous work-up (Protocol 1, step 3).
Protocol 3: Purification by Flash Column Chromatography
This is the most robust method for obtaining high-purity material from an oily or highly impure crude product.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a column to pack it.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the elution solvent. For better resolution, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexanes.
-
Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 4: Purification by Recrystallization
This method is ideal for purifying a solid product with minor impurities.
-
Solvent Selection: Choose a solvent system in which the alcohol is soluble when hot but poorly soluble when cold. A mixture of hexanes and ethyl acetate or toluene and hexanes often works well.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the more polar solvent (e.g., ethyl acetate). Heat the mixture to reflux until the solid dissolves completely.
-
Crystallization: Slowly add the less polar solvent (e.g., hexanes) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Add a drop or two of the polar solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold, non-polar solvent.
-
Drying: Dry the purified crystals under high vacuum.
IV. Frequently Asked Questions (FAQs)
Q1: My synthesis starts from 4-Methoxy-2,3,6-trimethylbenzyl bromide. What specific work-up considerations should I have? A1: If you are converting the bromide to the alcohol (e.g., via hydrolysis or reaction with a hydroxide source), the work-up is relatively straightforward. Ensure that all of the starting bromide has been consumed by monitoring with TLC. An aqueous wash with sodium bicarbonate can help remove any acidic impurities.[5] The primary challenge will be separating the product alcohol from any non-polar byproducts, for which column chromatography is ideal.[5]
Q2: Can I use distillation for purification? A2: While distillation is a common purification technique for liquids, it is generally not recommended for this compound. As a solid, it would require vacuum distillation at high temperatures, which risks thermal decomposition. Methods like recrystallization or chromatography are far more suitable.
Q3: How should I store the final, purified product? A3: Like many benzyl alcohols, it can be susceptible to air oxidation over time, potentially converting back to the aldehyde.[7][11] For long-term storage, it is best kept in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark place.
V. References
-
This compound Data Sheet. e-biochem.com. Link
-
Technical Support Center: Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl bromide. Benchchem. Link
-
Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. Benchchem. Link
-
Application Notes and Protocols for Reactions Involving 4-Methoxy-2,3,6-trimethylbenzyl Bromide. Benchchem. Link
-
4-Methoxybenzyl alcohol | C8H10O2. PubChem. Link
-
Workup: Aldehydes. University of Rochester Department of Chemistry. Link
-
Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal. Link
-
4-Methoxybenzyl alcohol (P-Methoxy-benzyl alcoho). MedChemExpress. Link
-
Solvent screening of solvents in a range of Grignard reactions. Green Chemistry. Link
-
Lithium Aluminum Hydride (LAH) Work-up Procedures. Myers Research Group, Harvard University. Link
-
Solvent screening of benzyl chloride Grignard reaction. ResearchGate. Link
-
Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Patsnap. Link
-
4-Methoxy-α-methylbenzyl alcohol 99%. Sigma-Aldrich. Link
-
Auto-Oxidation-Reduction of Benzaldehyde. Scribd. Link
-
How will you prepare benzyl alcohol by grignard synthesis?. Brainly.in. Link
-
4-Methoxybenzyl alcohol. Chem-Impex. Link
-
Reduction of Organic Compounds (Experiment). Chemistry LibreTexts. Link
-
Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Google Patents. Link
-
Synthesise the following : Benzyl alcohol from G.R. Allen. Link
-
Use of 4-Methoxy-2,3,6-trimethylbenzyl bromide in the synthesis of acitretin. Benchchem. Link
-
Process for the separation of ester-alcohol mixtures. Google Patents. Link
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Publications. Link
-
Alcohol Oxidase–Imine Reductase Cascade for One-Pot Chiral Amine Synthesis. ACS Publications. Link
-
This compound, TRC 100 mg. Fisher Scientific. Link
-
CAS 1189501-77-6 this compound-[d3]. BOC Sciences.
-
This compound-d3, TRC 10 mg. Fisher Scientific. Link
-
This compound, TRC 50 mg. Fisher Scientific. Link
-
Synthesis of Alcohols via the Grignard Reaction. YouTube. Link
-
Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. Link
-
Elimination Reactions of Alcohols. Master Organic Chemistry. Link
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Validation & Comparative
A Comparative Guide to the Synthetic Pathways of 4-Methoxy-2,3,6-trimethylbenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2,3,6-trimethylbenzyl alcohol is a key intermediate in the synthesis of various biologically active molecules and complex organic structures. Its strategic importance lies in its use as a precursor to the 4-methoxy-2,3,6-trimethylbenzyl (MTM) protecting group, which offers notable stability across a range of reaction conditions and can be selectively removed, a crucial feature in multi-step syntheses.[1] This guide provides an in-depth comparison of the primary synthetic pathways to this valuable alcohol, offering detailed experimental protocols, mechanistic insights, and a quantitative analysis to inform your selection of the most suitable route for your research and development needs.
The synthesis of this compound is typically achieved through a two-step process commencing with the formylation of an electron-rich aromatic precursor, 1-methoxy-2,3,5-trimethylbenzene (also known as 2,3,5-trimethylanisole), to yield 4-Methoxy-2,3,6-trimethylbenzaldehyde. This intermediate is then subsequently reduced to the target benzyl alcohol. This guide will dissect the two most prominent formylation techniques, the Vilsmeier-Haack and Gattermann-Koch reactions, followed by a comparison of common reduction methodologies.
Pathway 1: Vilsmeier-Haack Formylation followed by Reduction
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic compounds.[2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), which acts as the electrophile in an electrophilic aromatic substitution.[3][4]
Mechanism of Vilsmeier-Haack Formylation
The reaction proceeds through the formation of a chloroiminium ion, the Vilsmeier reagent, from the reaction of DMF and POCl₃. This electrophilic species is then attacked by the electron-rich 1-methoxy-2,3,5-trimethylbenzene at the position para to the activating methoxy group, which is the most sterically accessible and electronically favorable site. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the desired 4-Methoxy-2,3,6-trimethylbenzaldehyde.[5]
Caption: Mechanism of the Vilsmeier-Haack Formylation.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of electron-rich arenes.[5]
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphoryl chloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Aromatic Substrate Addition: Dissolve 1-methoxy-2,3,5-trimethylbenzene (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice. Add a saturated aqueous solution of sodium acetate to neutralize the mixture.
-
Extraction and Purification: Extract the product with diethyl ether or dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.
Pathway 2: Gattermann-Koch Formylation followed by Reduction
The Gattermann-Koch reaction provides an alternative route for the formylation of aromatic compounds, particularly those that are activated, such as alkylbenzenes.[6] This reaction employs carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), and a co-catalyst like copper(I) chloride (CuCl).[7][8] A key limitation is that this method is generally not applicable to phenol and phenol ether substrates.[9] However, for highly activated systems like 1-methoxy-2,3,5-trimethylbenzene, this pathway can be considered.
Mechanism of Gattermann-Koch Formylation
The reaction is believed to proceed through the in-situ formation of a highly reactive formyl cation equivalent, [HCO]⁺, from the reaction of CO and HCl with the Lewis acid catalyst. This powerful electrophile then attacks the aromatic ring in a classic electrophilic aromatic substitution, followed by deprotonation to restore aromaticity and yield the aldehyde.[7]
Caption: Mechanism of the Gattermann-Koch Formylation.
Experimental Protocol: Gattermann-Koch Formylation
This protocol is based on general procedures for the Gattermann-Koch reaction.[7] Caution: This reaction involves the use of highly toxic carbon monoxide and corrosive hydrogen chloride gas and should be performed in a specialized high-pressure reactor within a well-ventilated fume hood by experienced personnel.
-
Catalyst Preparation: In a dry, high-pressure autoclave purged with nitrogen, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a catalytic amount of copper(I) chloride (CuCl, 0.1 equivalents).
-
Substrate Addition: Add anhydrous 1-methoxy-2,3,5-trimethylbenzene (1 equivalent) to the autoclave.
-
Reaction: Seal the autoclave and pressurize with carbon monoxide gas (50-100 atm). Introduce anhydrous hydrogen chloride gas until the pressure reaches 100-150 atm. Heat the mixture to 50-80 °C with vigorous stirring for 6-12 hours.
-
Workup: After cooling and carefully venting the gases, the reaction mixture is cautiously quenched by pouring onto a mixture of ice and concentrated hydrochloric acid.
-
Extraction and Purification: Extract the product with a suitable organic solvent like toluene. Wash the organic layer with water and a dilute sodium bicarbonate solution, then dry over anhydrous calcium chloride. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or crystallization.
Reduction of 4-Methoxy-2,3,6-trimethylbenzaldehyde
The final step in the synthesis is the reduction of the aldehyde functional group to a primary alcohol. Two common and effective reducing agents for this transformation are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Pathway A: Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[10] It is generally unreactive towards esters, amides, and carboxylic acids, which can be an advantage in multifunctional molecules. The reaction is typically carried out in protic solvents like methanol or ethanol.
Experimental Protocol: NaBH₄ Reduction
This protocol is adapted from a general procedure for the reduction of carbonyl compounds.[11]
-
Reaction Setup: In a round-bottom flask, dissolve 4-Methoxy-2,3,6-trimethylbenzaldehyde (1 equivalent) in methanol or ethanol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise with stirring.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Carefully add water to quench the excess NaBH₄. Acidify the mixture with dilute hydrochloric acid to a pH of ~5-6.
-
Extraction and Purification: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.
Pathway B: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a much more powerful reducing agent than NaBH₄ and will reduce a wider range of functional groups, including esters, carboxylic acids, and amides, in addition to aldehydes and ketones.[12][13] Reactions with LiAlH₄ must be carried out under anhydrous conditions, typically in aprotic solvents like diethyl ether or tetrahydrofuran (THF), as it reacts violently with water and other protic solvents.[14]
Experimental Protocol: LiAlH₄ Reduction
Caution: LiAlH₄ is a highly reactive and flammable solid that reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄, 1.1 equivalents) in anhydrous diethyl ether or THF.
-
Substrate Addition: Dissolve 4-Methoxy-2,3,6-trimethylbenzaldehyde (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Workup (Fieser method): Cool the reaction mixture to 0 °C and cautiously and sequentially add water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams. This procedure is designed to produce a granular precipitate that is easily filtered.
-
Purification: Filter the resulting solid and wash it thoroughly with diethyl ether or THF. Dry the combined organic filtrates over anhydrous magnesium sulfate and concentrate under reduced pressure to afford the crude product. Further purification can be achieved by column chromatography or recrystallization.
Comparative Analysis
| Parameter | Vilsmeier-Haack Formylation | Gattermann-Koch Formylation | NaBH₄ Reduction | LiAlH₄ Reduction |
| Reagents | DMF, POCl₃ | CO, HCl, AlCl₃, CuCl | NaBH₄, Methanol/Ethanol | LiAlH₄, Anhydrous Ether/THF |
| Reaction Conditions | 0 °C to 70 °C, atmospheric pressure | 50-80 °C, high pressure (50-150 atm) | 0 °C to room temperature | 0 °C to room temperature, anhydrous |
| Safety | POCl₃ is corrosive and moisture-sensitive. | Highly toxic CO and corrosive HCl gas under high pressure. Requires specialized equipment. | NaBH₄ is a flammable solid but relatively safe to handle. | LiAlH₄ is highly reactive and pyrophoric. Reacts violently with water. Requires stringent anhydrous conditions. |
| Substrate Scope | Excellent for electron-rich arenes. | Generally for activated alkylbenzenes; less suitable for phenol ethers. | Selective for aldehydes and ketones. | Reduces a wide range of carbonyl and other functional groups. |
| Typical Yields | Good to excellent (typically 70-90% for activated systems). | Good to high, but highly dependent on optimized high-pressure conditions. | Excellent (typically >90%). | Excellent (typically >90%). |
| Workup | Aqueous workup and extraction. | Quenching with acid, extraction. | Simple aqueous quench and extraction. | Careful, multi-step quenching procedure. |
Conclusion and Recommendations
For the synthesis of this compound, the Vilsmeier-Haack formylation followed by a sodium borohydride reduction emerges as the more practical and safer laboratory-scale pathway.
-
Vilsmeier-Haack Formylation: This method avoids the use of highly toxic gases and high-pressure equipment required for the Gattermann-Koch reaction, making it more accessible for standard organic synthesis laboratories. The reaction conditions are milder, and the workup is straightforward. While phosphoryl chloride is corrosive, it is a common reagent and can be handled safely with standard precautions.
-
Sodium Borohydride Reduction: For the reduction of the intermediate aldehyde, NaBH₄ is the preferred reagent due to its high selectivity, ease of handling, and simpler workup procedure compared to LiAlH₄. The use of protic solvents and the lack of extreme reactivity make it a safer and more convenient choice for this specific transformation.
While the Gattermann-Koch reaction can be effective, its stringent safety requirements and need for specialized equipment make it less suitable for general laboratory synthesis and more applicable to industrial-scale production where such infrastructure is available. Similarly, while LiAlH₄ is a highly effective reducing agent, its hazardous nature is unnecessary for the straightforward reduction of an aldehyde to an alcohol when a safer alternative like NaBH₄ is readily available and highly efficient.
By carefully considering the factors of safety, reagent availability, reaction conditions, and scalability, researchers can confidently select the Vilsmeier-Haack/NaBH₄ pathway as the optimal route for the efficient and safe synthesis of this compound.
References
-
NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]
-
A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. (2025-08-02). Available at: [Link]
-
Sciencemadness Discussion Board. Aromatic aldehydes using Gattermann Koch Reaction. (2018-02-11). Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
Wikipedia. Gattermann reaction. Available at: [Link]
-
OrgoSolver. Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). Available at: [Link]
-
Thieme E-Books. Synthesis by Formylation of Arene—Hydrogen Bonds. Available at: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. (1984). Available at: [Link]
-
Testbook. Gattermann Koch Reaction Detailed Explanation with Applications. Available at: [Link]
-
YouTube. Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx). (2024-02-21). Available at: [Link]
-
Oriental Journal of Chemistry. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. (2014). Available at: [Link]
-
ResearchGate. Oxygen enhanced LiAlH4 reductions of aryl halides. (2015-11-17). Available at: [Link]
-
AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Available at: [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023-02-03). Available at: [Link]
-
YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016-02-10). Available at: [Link]
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Available at: [Link]
-
ResearchGate. The reduction of 4-nitrophenol (4-NP) by NaBH4 catalyzed by five... Available at: [Link]
-
Eureka | Patsnap. Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Available at: [Link]
- Google Patents. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
- Google Patents. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
-
YouTube. Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. (2016-02-26). Available at: [Link]
-
Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Available at: [Link]
-
Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Available at: [Link]
Sources
- 1. aml.iaamonline.org [aml.iaamonline.org]
- 2. growingscience.com [growingscience.com]
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- 10. youtube.com [youtube.com]
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- 14. adichemistry.com [adichemistry.com]
The Strategic Advantage of the 4-Methoxy-2,3,6-trimethylbenzyl (MTM) Group in Alcohol Protection: A Comparative Guide
In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceuticals and natural products, the judicious selection of protecting groups is a critical determinant of success. Benzyl ethers have long been a mainstay for the protection of hydroxyl functionalities due to their general stability and reliable cleavage through catalytic hydrogenolysis. However, the demand for milder and more selective deprotection strategies has led to the development of substituted benzyl ethers with tailored labilities. Among these, the 4-Methoxy-2,3,6-trimethylbenzyl (MTM) group has emerged as a highly valuable tool, offering distinct advantages over the more conventional benzyl (Bn) and p-methoxybenzyl (PMB) protecting groups.
This guide provides an in-depth, objective comparison of the MTM protecting group with its benzyl ether counterparts, supported by experimental data and mechanistic insights. We will explore the nuances of their stability, the conditions required for their cleavage, and the strategic implications for synthetic planning, providing researchers, scientists, and drug development professionals with the necessary information to optimize their synthetic routes.
The Rise of Electron-Rich Benzyl Protecting Groups: A Tale of Tunable Lability
The primary distinction between the various benzyl-type protecting groups lies in the electronic nature of the aromatic ring. The electron-donating substituents on the benzyl moiety play a crucial role in stabilizing the benzylic carbocation intermediate formed during acidic or oxidative cleavage. This stabilization directly translates to milder deprotection conditions, a highly desirable feature in the synthesis of sensitive and complex molecules.
The benzyl (Bn) group, being unsubstituted, is relatively robust and typically requires harsh conditions for cleavage, such as strong acids or, more commonly, catalytic hydrogenolysis. The introduction of a methoxy group at the para-position, as in the p-methoxybenzyl (PMB) group, significantly increases the electron density of the aromatic ring, rendering the PMB ether more susceptible to cleavage under both acidic and oxidative conditions.[1]
The 4-Methoxy-2,3,6-trimethylbenzyl (MTM) group takes this a step further. The presence of three additional electron-donating methyl groups on the aromatic ring, in conjunction with the methoxy group, makes the MTM group exceptionally electron-rich.[2] This heightened electron density bestows upon the MTM group a remarkable lability under mild acidic and oxidative conditions, surpassing that of the PMB group.[2]
Comparative Performance: MTM vs. PMB vs. Bn
The choice between MTM, PMB, and Bn protecting groups hinges on the required balance between stability throughout a synthetic sequence and the ease and selectivity of removal at the desired stage.
| Protecting Group | Structure | Key Features |
| Benzyl (Bn) | Benzyl | Highly stable to a wide range of conditions; typically removed by catalytic hydrogenolysis. |
| p-Methoxybenzyl (PMB) | 4-Methoxybenzyl | More labile than Bn to acidic and oxidative cleavage; allows for orthogonal deprotection. |
| 4-Methoxy-2,3,6-trimethylbenzyl (MTM) | 4-Methoxy-2,3,6-trimethylbenzyl | The most labile of the three under acidic and oxidative conditions due to enhanced electron density; ideal for mild and selective deprotection. |
Cleavage Conditions: A Quantitative Comparison
The enhanced reactivity of the MTM group is most evident in the conditions required for its cleavage.
| Cleavage Method | MTM | PMB | Bn |
| Oxidative Cleavage (DDQ) | Very Fast, High Yield (e.g., < 1 hr)[3] | Fast, High Yield (e.g., 1-3 hrs)[3] | Very Slow, Often Incomplete[2] |
| Acidic Cleavage (TFA) | Very Mild Conditions, High Yield | Mild Conditions, Good to High Yield | Harsh Conditions Required, Often Low Yield |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Readily Cleaved | Readily Cleaved | Readily Cleaved |
This data is a synthesis of typical results and may vary depending on the specific substrate and reaction conditions.
The significantly milder conditions required for the cleavage of the MTM group provide a crucial advantage in the synthesis of molecules bearing other sensitive functional groups. This enhanced lability allows for a higher degree of orthogonality in complex synthetic strategies.
Mechanistic Insights: The "Why" Behind the Reactivity
The differential reactivity of these benzyl ethers can be understood by examining the mechanisms of their cleavage.
Oxidative Cleavage with DDQ
The cleavage of benzyl ethers with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) proceeds through the formation of a charge-transfer complex between the electron-rich benzyl ether and the electron-deficient DDQ.[2] This is followed by a single electron transfer (SET) to generate a resonance-stabilized benzylic radical cation. The increased electron density of the MTM group facilitates the formation of this charge-transfer complex and stabilizes the resulting radical cation more effectively than the PMB and Bn groups, leading to a faster reaction rate.[1][2]
Caption: Oxidative cleavage of an MTM ether with DDQ.
Acid-Catalyzed Cleavage
Acid-catalyzed cleavage involves the protonation of the ether oxygen, followed by the departure of the alcohol to form a benzylic carbocation. The stability of this carbocation is the rate-determining factor. The MTM group, with its four electron-donating groups, forms a significantly more stable carbocation compared to PMB and Bn, thus facilitating cleavage under much milder acidic conditions.[2]
Caption: Acid-catalyzed cleavage of an MTM ether.
Experimental Protocols
To provide a practical context for the application of these protecting groups, the following are representative experimental protocols.
Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol
The precursor for the MTM protecting group can be synthesized from commercially available 4-methoxy-2,3,6-trimethylbenzaldehyde.
Objective: To synthesize this compound by the reduction of the corresponding aldehyde.
Materials:
-
4-Methoxy-2,3,6-trimethylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-methoxy-2,3,6-trimethylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Protection of a Primary Alcohol with the MTM Group
Objective: To protect a primary alcohol using 4-Methoxy-2,3,6-trimethylbenzyl bromide.
Materials:
-
Primary alcohol
-
4-Methoxy-2,3,6-trimethylbenzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the primary alcohol (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 4-Methoxy-2,3,6-trimethylbenzyl bromide (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the MTM-protected alcohol.
Oxidative Deprotection of an MTM Ether using DDQ
This protocol highlights the mild conditions under which the MTM group can be selectively cleaved.
Objective: To cleave an MTM ether using DDQ.
Materials:
-
MTM-protected alcohol
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water or pH 7 phosphate buffer
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the MTM-protected alcohol (1.0 eq) in a mixture of dichloromethane and water (typically 18:1 v/v).
-
Cool the solution to 0 °C.
-
Add DDQ (1.1-1.5 eq) to the solution. The reaction mixture will typically turn a dark color.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the deprotected alcohol.[3]
Caption: General workflow for the oxidative deprotection of an MTM ether.
Conclusion: The Strategic Choice for Modern Synthesis
The 4-Methoxy-2,3,6-trimethylbenzyl (MTM) protecting group represents a significant advancement in the strategic protection of hydroxyl groups. Its enhanced electron-rich character translates to a remarkable lability under mild acidic and oxidative conditions, offering a clear advantage over the more traditional benzyl and p-methoxybenzyl groups. This feature is particularly valuable in the synthesis of complex and sensitive molecules where harsh deprotection conditions could lead to degradation or undesired side reactions.
The ability to cleave the MTM group selectively in the presence of other protecting groups, including the less substituted benzyl ethers, makes it an excellent choice for intricate synthetic routes requiring a high degree of orthogonality. While the benzyl group remains a robust and reliable choice for many applications, the MTM group provides a powerful and nuanced tool for the modern synthetic chemist, enabling the efficient and elegant construction of complex molecular architectures.
References
-
Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PMC - NIH. [Online] [Link]
- p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, Vol. 48, No. 1, 1998.
-
p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Kiessling Lab. [Online] [Link]
-
PMB Protecting Group: PMB Protection & Deprotection Mechanism –. Total Synthesis. [Online] [Link]
-
Sequential removal of the benzyl-type protecting groups PMB and NAP by oxidative cleavage using CAN and DDQ. ResearchGate. [Online] [Link]
-
Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. UCLA – Chemistry and Biochemistry. [Online] [Link]
-
Metal-catalyzed activation of ethers via C–O bond cleavage. RECERCAT. [Online] [Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. [Online] [Link]
-
Synthesis of m-methoxybenzyl alcohol. PrepChem.com. [Online] [Link]
Sources
Unambiguous Molecular Confirmation: A Comparative Guide to the Structural Validation of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol by X-ray Crystallography
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research. It is the bedrock upon which structure-activity relationships (SAR) are built and intellectual property is secured. For the novel compound 4-Methoxy-2,3,6-trimethylbenzyl alcohol, a potential intermediate in the synthesis of complex therapeutic agents, unambiguous structural validation is not merely a procedural step but a critical determinant of its utility.
This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore the experimental intricacies of this technique, from crystal growth to final structure refinement, and contrast its capabilities with other widely used spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This analysis is designed to offer researchers, scientists, and drug development professionals the insights required to make informed decisions on analytical strategies for novel small molecules.
The Imperative of Definitive Structural Validation
The journey of a chemical entity from synthesis to application is fraught with potential ambiguities. Spectroscopic methods like NMR and MS provide invaluable information about a molecule's connectivity and composition.[1] However, these techniques often fall short of providing the absolute spatial arrangement of atoms, particularly in cases of complex stereochemistry or unexpected molecular conformations. X-ray crystallography stands alone in its ability to provide a direct, high-resolution, three-dimensional model of a molecule as it exists in the solid state. This unequivocal structural evidence is paramount for regulatory submissions, patent applications, and ensuring the reproducibility of scientific findings.
A Comparative Overview of Analytical Techniques
The structural characterization of a novel compound is typically a multi-faceted approach, with each technique providing a unique piece of the puzzle.[2] For this compound, a combination of methods would be employed, but X-ray crystallography provides the ultimate confirmation.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, absolute stereochemistry. | Unambiguous and definitive structural determination. | Requires a suitable single crystal, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical environment of nuclei (¹H, ¹³C), connectivity through bonds (COSY, HMBC), spatial proximity (NOESY).[3] | Excellent for determining the carbon-hydrogen framework in solution. | Does not directly provide bond lengths or angles; interpretation can be complex for molecules with overlapping signals.[4] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS).[1] | High sensitivity, provides molecular formula. | Provides no information on atomic connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, C-O). | Fast and simple method for functional group identification. | Provides limited information on the overall molecular structure. |
The X-ray Crystallography Workflow for this compound
The process of determining a crystal structure can be broken down into several key stages. The causality behind each experimental choice is crucial for obtaining a high-quality structure.
Caption: A flowchart illustrating the key stages in determining the crystal structure of a small molecule.
Step-by-Step Experimental Protocol
1. Synthesis and Purification:
-
Synthesis: this compound can be synthesized via the reduction of 4-methoxy-2,3,6-trimethylbenzaldehyde. The aldehyde precursor is a known compound used in the synthesis of acitretin.[5] The reduction can be achieved using a mild reducing agent such as sodium borohydride in an alcoholic solvent like methanol or ethanol.[6]
-
Purification: The crude product must be purified to the highest possible degree to facilitate crystallization. Flash column chromatography on silica gel is a standard method for purifying compounds of this nature.[7] A gradient of ethyl acetate in hexanes would likely provide good separation. The purity should be confirmed by NMR spectroscopy and mass spectrometry.
2. Crystal Growth:
This is often the most challenging and empirical step. The goal is to encourage the slow formation of a single, well-ordered crystal.
-
Solvent Selection: A range of solvents should be screened. For this compound, solvents such as hexane, ethyl acetate, dichloromethane, and methanol, or mixtures thereof, would be appropriate starting points.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.
-
3. Data Collection and Processing:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
X-ray Diffraction: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Data Processing: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz and polarization effects). This results in a file containing a list of unique reflections and their intensities.
4. Structure Solution and Refinement:
-
Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. For small molecules, direct methods or Patterson methods are typically successful in locating the positions of the heavier atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. This involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.
-
Validation: The final refined structure is validated using a variety of metrics to ensure its quality and chemical reasonableness. This includes checking bond lengths and angles against standard values and analyzing the residual electron density map for any unassigned peaks.
Comparative Data Presentation
While a specific crystal structure for this compound is not publicly available, we can anticipate the type of precise data it would yield and compare it to the more inferential data from other techniques.
Table 1: Comparison of Structural Data Obtainable from Different Techniques
| Parameter | X-ray Crystallography (Hypothetical Data) | NMR Spectroscopy (Inferred) | Mass Spectrometry (Observed) |
| Molecular Formula | C₁₁H₁₆O₂ | Consistent with C₁₁H₁₆O₂ | C₁₁H₁₆O₂ (from HRMS) |
| Molecular Weight | 180.25 | Consistent with 180.25 | 180.24 |
| Connectivity | Directly observed | Inferred from ¹H-¹³C HMBC and COSY | Not determined |
| C-C Bond Lengths (Aromatic) | e.g., 1.385(2) - 1.401(2) Å | Not determined | Not determined |
| C-O Bond Length (Methoxy) | e.g., 1.365(2) Å | Not determined | Not determined |
| C-O Bond Length (Alcohol) | e.g., 1.428(2) Å | Not determined | Not determined |
| Torsion Angle (C-C-C-O) | e.g., 85.3(2)° | Inferred from NOESY (qualitative) | Not determined |
| Absolute Stereochemistry | Determinable (if chiral and using anomalous dispersion) | Not determinable without chiral auxiliaries | Not determined |
Logical Framework for Comprehensive Structural Validation
A robust structural validation strategy leverages the strengths of multiple analytical techniques in a logical sequence.
Caption: The logical flow for validating a novel chemical structure, culminating in X-ray crystallography.
Conclusion and Recommendations
For a novel molecule like this compound, a suite of analytical techniques is necessary for comprehensive characterization. While NMR and mass spectrometry are indispensable for proposing a structure and confirming its molecular formula and connectivity, they provide an incomplete picture.[8] Single-crystal X-ray crystallography is the gold standard, offering an unparalleled level of detail and certainty. It provides the precise and accurate three-dimensional arrangement of atoms, which is critical for understanding the molecule's properties and interactions.
For researchers and professionals in drug development, it is recommended that X-ray crystallographic analysis be pursued for all key intermediates and final active pharmaceutical ingredients whenever feasible. The investment in obtaining a crystal structure can prevent costly downstream failures and provides the strongest possible foundation for further research and development.
References
- BenchChem. (n.d.). Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl bromide.
- Fuloria, N. K., et al. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International.
- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.
- Fuloria, N. K. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. SciSpace.
- Zhejiang Zhongxin Fluoride Materials Co Ltd. (2012). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Eureka | Patsnap.
- ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?
- Špirtan, M., et al. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. PubMed Central.
- Zhejiang Zhongxin Fluoride Materials Co Ltd. (2012). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. CN102731269B.
- BenchChem. (n.d.). Use of 4-Methoxy-2,3,6-trimethylbenzyl bromide in the synthesis of acitretin.
- Sari, Y., et al. (2016). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. ResearchGate.
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- 2. Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for the Efficient Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl alcohol
For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective production of key intermediates is paramount. 4-Methoxy-2,3,6-trimethylbenzyl alcohol is a valuable building block, and its synthesis, primarily through the reduction of 4-Methoxy-2,3,6-trimethylbenzaldehyde, offers a variety of catalytic pathways. This guide provides a comparative analysis of common catalytic systems for this transformation, supported by experimental insights and protocols to aid in the selection of the most suitable method for your specific needs.
Introduction to the Synthetic Challenge
The primary route to this compound is the reduction of the corresponding aldehyde, 4-Methoxy-2,3,6-trimethylbenzaldehyde. The core challenge lies in selecting a catalyst that offers high yield, selectivity, and operational simplicity, while also considering factors such as cost, safety, and scalability. This guide will focus on a comparative study of three major classes of catalysts: hydride reducing agents, and catalytic hydrogenation.
Catalytic Systems for Aldehyde Reduction
The choice of catalyst dictates the reaction conditions, selectivity, and overall efficiency of the synthesis. Below is a detailed comparison of commonly employed catalytic systems for the reduction of aromatic aldehydes.
Hydride Reducing Agents: Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄)
Hydride reagents are a mainstay in organic synthesis for the reduction of carbonyl compounds. Their reactivity and selectivity are key differentiators.
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent, NaBH₄ is particularly effective for the reduction of aldehydes and ketones.[1][2] Its operational simplicity and safety profile make it a popular choice in many laboratory settings. The reduction is typically carried out in protic solvents like methanol or ethanol.[2] The chemoselectivity of NaBH₄ is a significant advantage, as it generally does not reduce other functional groups like esters, amides, or carboxylic acids.[2]
-
Lithium Aluminum Hydride (LiAlH₄): A much more powerful and less selective reducing agent than NaBH₄, LiAlH₄ will readily reduce aldehydes, ketones, esters, carboxylic acids, amides, and nitriles.[3][4] Its high reactivity necessitates the use of anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (THF) and careful handling due to its violent reaction with water.[5] While highly effective, its lack of selectivity can be a drawback in the presence of other reducible functional groups.[4]
Catalytic Hydrogenation: Heterogeneous Catalysts
Catalytic hydrogenation offers a greener and often more scalable alternative to hydride reagents, utilizing molecular hydrogen (H₂) in the presence of a metal catalyst.
-
Palladium on Carbon (Pd/C): A versatile and widely used hydrogenation catalyst, Pd/C is effective for the reduction of a variety of functional groups, including aldehydes.[6][7] The reaction is typically carried out under a hydrogen atmosphere, with the pressure and temperature being adjustable parameters to control the reaction rate and selectivity.
-
Raney Nickel: This sponge-like nickel catalyst is a cost-effective and highly active catalyst for the hydrogenation of a broad range of functional groups, including aldehydes.[8][9][10] It is often used in industrial processes due to its high activity and relatively low cost. However, it is pyrophoric when dry and must be handled as a slurry in water or a suitable solvent.[8]
-
Ruthenium-based Catalysts: Ruthenium complexes have emerged as highly efficient and selective catalysts for the hydrogenation of aldehydes.[11][12] They can operate under mild conditions and exhibit excellent chemoselectivity, allowing for the reduction of aldehydes in the presence of other sensitive functional groups.[3][11]
Comparative Performance Analysis
The following table summarizes the key performance indicators for each catalytic system in the context of reducing aromatic aldehydes, providing a basis for comparison.
| Catalyst System | Typical Yield | Selectivity | Reaction Conditions | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | High to Excellent | Excellent for aldehydes over other functional groups | Mild (room temperature), protic solvents (MeOH, EtOH) | Operationally simple, safe to handle, high chemoselectivity | Stoichiometric reagent, may require workup to remove boron salts |
| Lithium Aluminum Hydride (LiAlH₄) | Excellent | Low (reduces many functional groups) | Anhydrous, aprotic solvents (ether, THF), often requires cooling | Highly reactive and effective for a wide range of substrates | Highly reactive with water, pyrophoric, less selective, requires careful handling |
| Palladium on Carbon (Pd/C) / H₂ | High to Excellent | Good to Excellent | Variable (H₂ pressure, temperature), various solvents | Catalytic, high atom economy, easily separated from product | Requires H₂ gas and pressure equipment, potential for over-reduction |
| Raney Nickel / H₂ | High to Excellent | Good | Variable (H₂ pressure, temperature), various solvents | High activity, cost-effective | Pyrophoric when dry, requires careful handling, may not be as selective as noble metal catalysts |
| Ruthenium Catalysts / H₂ | Excellent | Excellent | Mild (often low H₂ pressure and temperature) | High activity and selectivity, good functional group tolerance | Higher cost compared to other base metal catalysts |
Experimental Protocols
Below are representative experimental protocols for the synthesis of this compound using different catalytic systems. These are intended as a starting point and may require optimization for specific laboratory conditions.
Protocol 1: Reduction with Sodium Borohydride (NaBH₄)
-
Dissolve 4-Methoxy-2,3,6-trimethylbenzaldehyde (1.0 eq) in methanol (10 volumes).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify by flash column chromatography if necessary.
Protocol 2: Catalytic Hydrogenation with Pd/C
-
To a solution of 4-Methoxy-2,3,6-trimethylbenzaldehyde (1.0 eq) in ethanol (15 volumes) in a suitable pressure vessel, add 10% Pd/C (1-5 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas (1-10 atm) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography as needed.
Visualization of the Synthetic Pathway and Workflow
To further clarify the process, the following diagrams illustrate the general reaction pathway and a typical experimental workflow.
Caption: General reaction pathway for the synthesis of this compound.
Caption: A generalized experimental workflow for the synthesis of this compound.
Conclusion and Recommendations
The selection of a catalyst for the synthesis of this compound is a critical decision that impacts the efficiency, selectivity, and scalability of the process.
-
For small-scale laboratory synthesis where high chemoselectivity and ease of use are priorities, Sodium Borohydride (NaBH₄) is an excellent choice. Its mild reaction conditions and high yields for aldehyde reduction make it a reliable and convenient option.
-
For larger-scale production or when seeking a more environmentally friendly process, catalytic hydrogenation with Palladium on Carbon (Pd/C) is highly recommended. This method offers high atom economy, and the catalyst can be recovered and reused.
-
Lithium Aluminum Hydride (LiAlH₄) should be reserved for situations where its high reactivity is necessary and other functional groups are absent, or when a very powerful reducing agent is required.
-
Ruthenium-based catalysts represent a state-of-the-art option for achieving high selectivity and efficiency under mild conditions, particularly valuable in complex syntheses where functional group tolerance is critical.
Ultimately, the optimal catalyst will depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups in the starting material. It is always recommended to perform small-scale optimization experiments to determine the best conditions for your specific application.
References
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- 11. BJOC - Chemoselective reduction of aldehydes by ruthenium trichloride and resin-bound formates [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Analytical Purity Assessment of 4-Methoxy-2,3,6-trimethylbenzyl alcohol
Introduction: The Imperative of Purity in Synthesis
4-Methoxy-2,3,6-trimethylbenzyl alcohol is a key intermediate in the synthesis of complex molecules, particularly in the development of pharmaceuticals and specialty chemicals. Its highly substituted aromatic ring and reactive benzyl alcohol moiety make it a valuable building block. However, the very reactivity that makes it useful also presents challenges in its synthesis and purification. The presence of even minor impurities, such as residual starting materials, isomeric byproducts, or solvents, can have profound consequences on subsequent reaction yields, introduce unwanted side products, and complicate downstream purification efforts.[1][2]
For researchers in drug development, ensuring the purity of such a starting material is not merely a matter of good practice; it is a foundational requirement for generating reliable, reproducible data. This guide provides a comprehensive, multi-faceted analytical strategy for assessing the purity of this compound from different commercial suppliers. We will move beyond a simple percentage purity value and delve into building a complete purity profile, demonstrating why an orthogonal, multi-technique approach is the only self-validating system for qualifying critical reagents.
The Orthogonal Analytical Workflow: A Strategy for Confidence
No single analytical technique is sufficient to declare a chemical "pure." Each method has inherent biases and blind spots. A volatile impurity might be missed by HPLC, while a non-volatile, structurally similar isomer might co-elute in GC. Therefore, we employ an orthogonal approach, where each technique provides a different and complementary perspective on the sample's composition. This strategy ensures that the weaknesses of one method are covered by the strengths of another, leading to a highly trustworthy and comprehensive purity assessment.
Caption: Orthogonal workflow for comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Rationale
HPLC is the workhorse for purity determination of non-volatile organic compounds. By separating the sample mixture based on its components' differential partitioning between a stationary and a mobile phase, we can quantify the main component against any impurities that have a UV chromophore.[3] We use a reverse-phase C18 column, which is ideal for separating moderately polar aromatic compounds like our target alcohol. The inclusion of a small amount of acid in the mobile phase ensures that any acidic or basic impurities have a consistent ionization state, leading to sharper, more reproducible peaks.[4]
Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of 65% Acetonitrile and 35% Water (with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 278 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve ~10 mg of the sample from each supplier in 10 mL of the mobile phase to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
Comparative Data: HPLC Purity Assessment
| Supplier | Retention Time (min) | Area % (Main Peak) | Impurity 1 (Area %) | Impurity 2 (Area %) |
| Supplier A | 5.42 | 99.85% | 0.15% (at 4.1 min) | Not Detected |
| Supplier B | 5.41 | 98.90% | 0.85% (at 5.9 min) | 0.25% (at 2.3 min) |
| Supplier C | 5.43 | > 99.9% | Not Detected | Not Detected |
Analysis: Supplier C appears to be the purest by HPLC. Supplier A shows a small, earlier-eluting (more polar) impurity. Supplier B has two significant impurities, one of which is less polar than the main compound, suggesting a related but structurally different byproduct.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale
GC-MS is indispensable for identifying and quantifying volatile and semi-volatile impurities that might be present in the sample, such as residual solvents from synthesis or purification.[5][6] It also serves as an excellent confirmatory technique for the main compound's identity via its mass spectrum. By vaporizing the sample and separating its components in a gaseous state, we can detect impurities that might not be visible or well-resolved in HPLC. The mass spectrometer provides the molecular weight and fragmentation pattern of each eluting peak, which is crucial for tentative identification of unknown impurities.[7]
Experimental Protocol: GC-MS
-
Instrumentation: Standard GC-MS system with an Electron Ionization (EI) source.
-
Column: HP-5ms or equivalent non-polar capillary column (30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Prepare a 1 mg/mL solution of each sample in Dichloromethane.
Comparative Data: GC-MS Impurity Profiling
| Supplier | Main Peak Identity | Volatile Impurity 1 | Volatile Impurity 2 |
| Supplier A | Confirmed (MW 180) | Not Detected | Not Detected |
| Supplier B | Confirmed (MW 180) | Not Detected | Not Detected |
| Supplier C | Confirmed (MW 180) | Dichloromethane (0.08%) | Toluene (0.03%) |
Analysis: The GC-MS data reveals a critical detail missed by HPLC: Supplier C's material, while chromatographically pure regarding related structures, contains residual solvents. This is a crucial finding, as solvents can be reaction poisons or regulatory concerns. Suppliers A and B are free from volatile impurities.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Rationale
NMR is the definitive technique for structural elucidation.[4] While HPLC and GC provide purity based on chromatographic separation, ¹H NMR provides a direct look at the chemical structure. Every chemically distinct proton in the molecule gives a signal, and the signal's integration (area) is directly proportional to the number of protons it represents. This allows for the identification and, in some cases, quantification of impurities that have unique proton signals, providing a powerful cross-validation of the chromatographic data.
Caption: Logic for impurity structure confirmation.
Experimental Protocol: ¹H NMR
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Dissolve approximately 5-10 mg of each sample in 0.7 mL of CDCl₃.
-
Data Acquisition: Acquire spectra with a sufficient number of scans for a high signal-to-noise ratio.
-
Referencing: Chemical shifts are referenced to the residual solvent peak (δ 7.26 ppm).
Comparative Data: ¹H NMR Spectral Analysis
| Supplier | Structural Confirmation | Observable Impurities |
| Supplier A | Structure consistent with this compound. | Aromatic singlet at δ 6.7 ppm and methoxy singlet at δ 3.75 ppm, consistent with ~0.1-0.2% of 4-Methoxy-2,3,6-trimethylphenol (likely a precursor). |
| Supplier B | Structure consistent. | Small signals in the aldehyde region (δ ~9.8 ppm) and additional complex aromatic signals, suggesting multiple related impurities. Integrates to ~1%. |
| Supplier C | Structure consistent. | Clean baseline, no organic impurities detected above the noise level. |
Analysis: NMR confirms the HPLC data for Suppliers A and B. The impurity in A's sample is identified as a likely precursor. The data for Supplier B suggests a more complex impurity profile, corroborating the HPLC findings. Supplier C's sample appears very clean from an organic impurity standpoint, reinforcing the HPLC result but not contradicting the GC-MS finding (as common deuterated solvents often contain trace protonated solvent signals that would obscure this analysis).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale
FT-IR is a rapid and straightforward technique used primarily for identity confirmation. It verifies the presence of key functional groups within the molecule.[8] For our target compound, we expect to see a broad O-H stretch for the alcohol, C-H stretches for the alkyl and aromatic groups, C-O stretching for the alcohol and ether, and characteristic C=C stretches from the aromatic ring.[9] While not a quantitative method for minor impurities, a significant deviation in the FT-IR spectrum would immediately signal a gross structural error or a major impurity.
Experimental Protocol: FT-IR
-
Instrumentation: Standard FT-IR spectrometer.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR (Attenuated Total Reflectance) crystal or prepare a KBr pellet.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Comparative Data: FT-IR Functional Group Analysis
| Supplier | O-H Stretch (Broad) | Aromatic C-H Stretch | C-O Stretch |
| Supplier A | ~3350 cm⁻¹ | ~3010 cm⁻¹ | ~1210 cm⁻¹, ~1050 cm⁻¹ |
| Supplier B | ~3345 cm⁻¹ | ~3012 cm⁻¹ | ~1211 cm⁻¹, ~1049 cm⁻¹ |
| Supplier C | ~3352 cm⁻¹ | ~3009 cm⁻¹ | ~1210 cm⁻¹, ~1051 cm⁻¹ |
Analysis: All three samples show the characteristic absorptions expected for this compound, confirming the core molecular structure is correct across all suppliers.
Synthesis and Final Recommendation
By integrating the data from our orthogonal analyses, we can now make an informed, evidence-based decision.
-
Supplier A: High purity (99.85%) with a single, identified impurity (~0.15% precursor). This material may be acceptable for many applications, as the impurity is known and present at a low level.
-
Supplier B: Lower purity (~98.9%) with multiple, unidentified but related impurities. The presence of several byproducts makes this material higher risk for sensitive applications and would require further characterization before use.
-
Supplier C: Highest organic purity (>99.9%) but contains detectable levels of residual solvents (Dichloromethane and Toluene). For applications where trace solvents are detrimental (e.g., catalysis, cell-based assays), this material would be unsuitable without further purification. For general organic synthesis, it may be the best choice.
References
-
SIELC Technologies. Separation of 3-(Benzyloxy)-4-methoxybenzyl alcohol on Newcrom R1 HPLC column. [Link]
-
Ministry of the Environment, Government of Japan. Analytical Methods. [Link]
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Biological Magnetic Resonance Bank. BMRB entry bmse000407 - Benzyl Alcohol. [Link]
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SpectraBase. Benzyl alcohol - Optional[1H NMR] - Chemical Shifts. [Link]
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ORGANIC SPECTROSCOPY INTERNATIONAL. NMR spectrum of benzyl alcohol. [Link]
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SpectraBase. 4-Methoxybenzyl alcohol - Optional[FTIR] - Spectrum. [Link]
-
The Royal Society of Chemistry. Supplementary Information: Ruthenium catalyzed hydrogenation of esters to alcohols. [Link]
-
Rasayan Journal of Chemistry. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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MDPI. Characterization of Flavor Compounds in Distilled Spirits: Developing a Versatile Analytical Method Suitable for Micro-Distilleries. [Link]
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Analytice. 4-Methoxybenzyl alcohol - analysis. [Link]
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ACS Publications. Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. [Link]
-
Agilent. Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
ResearchGate. Determination Of Some Volatile Compounds In Alcoholic Beverage By Headspace Solid-Phase Microextraction Gas Chromatography - Mass Spectrometry. [Link]
-
Patsnap. Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. [Link]
-
PMC (PubMed Central). Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]
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Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
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NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]
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Introduction: The Significance of Kinetic Profiling in Synthesizing 4-Methoxy-2,3,6-trimethylbenzyl alcohol
An In-Depth Comparative Guide to the Kinetic Analysis of 4-Methoxy-2,3,6-trimethylbenzyl alcohol Formation
This compound is a crucial intermediate in organic synthesis. Its derivatives, such as 4-Methoxy-2,3,6-trimethylbenzyl bromide, are employed to introduce the 4-methoxy-2,3,6-trimethylbenzyl (MTM) protecting group, which is valued for its stability and specific deprotection conditions in the multi-step synthesis of complex molecules like pharmaceuticals.[1] A thorough understanding of the reaction kinetics for the formation of this alcohol is paramount for optimizing reaction conditions, maximizing yield and selectivity, and ensuring the economic viability and safety of the process.
This guide provides a comparative kinetic analysis of two common synthetic pathways for producing this compound: the Grignard reaction and the reduction of a corresponding benzaldehyde. By presenting detailed experimental protocols, explaining the causality behind methodological choices, and comparing performance data, this document serves as a practical resource for researchers aiming to control and optimize this important synthesis.
Method 1: Synthesis via Grignard Reaction
The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, making it a staple in organic synthesis for creating alcohols from carbonyl compounds and alkyl halides.[2][3] In this approach, an organomagnesium halide (Grignard reagent) is first prepared from 5-bromo-1,2,4-trimethyl-3-methoxybenzene, which then acts as a nucleophile, attacking an electrophilic carbonyl source like formaldehyde to yield the desired benzyl alcohol.
Reaction Pathway & Mechanism
The synthesis proceeds in two main stages:
-
Formation of the Grignard Reagent: 5-bromo-1,2,4-trimethyl-3-methoxybenzene reacts with magnesium metal in an anhydrous ether solvent. The magnesium inserts into the carbon-bromine bond to form 4-methoxy-2,3,6-trimethylphenylmagnesium bromide.
-
Nucleophilic Addition: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of formaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield this compound.
Experimental Protocol: Kinetic Study of Grignard Synthesis
This protocol is designed to monitor the consumption of the Grignard reagent over time, which corresponds to the formation of the product.
Materials:
-
5-bromo-1,2,4-trimethyl-3-methoxybenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Paraformaldehyde or formaldehyde gas
-
Anhydrous N,N-Dimethylformamide (DMF)[1]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware (flame-dried)
-
Thermostatted reaction vessel with magnetic stirrer
Procedure:
-
Reagent Preparation: Prepare a stock solution of the Grignard reagent, 4-methoxy-2,3,6-trimethylphenylmagnesium bromide, under an inert atmosphere (e.g., argon or nitrogen) in anhydrous THF. Determine its concentration accurately via titration.
-
Reaction Setup: In a thermostatted reaction vessel, prepare a solution of paraformaldehyde in anhydrous THF.
-
Initiation and Sampling: Initiate the reaction by rapidly adding the Grignard reagent solution to the formaldehyde solution at a constant temperature (e.g., 0 °C). This is time zero (t=0).
-
At predetermined time intervals (e.g., 2, 5, 10, 20, 40 minutes), withdraw a precise aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a cold, saturated aqueous NH₄Cl solution. This protonates the alkoxide and destroys any unreacted Grignard reagent.
-
Sample Preparation for Analysis: Extract the quenched aliquot with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and dilute to a known volume with the HPLC mobile phase.
-
HPLC Analysis: Inject the prepared sample into the HPLC system. Use a suitable mobile phase (e.g., acetonitrile/water gradient) to separate the product, this compound, from any remaining starting materials or byproducts.[4][5] Monitor the absorbance at an appropriate wavelength (e.g., 275 nm).
-
Data Analysis: Construct a calibration curve using standards of the pure product. Use this curve to determine the concentration of the alcohol in each quenched sample. Plot the concentration of this compound versus time. Analyze this plot to determine the initial reaction rate, the reaction order, and the rate constant (k₁).
Workflow Visualization: Grignard Synthesis Kinetics
Caption: Workflow for the kinetic analysis of Grignard-based synthesis.
Method 2: Synthesis via Reduction of 4-Methoxy-2,3,6-trimethylbenzaldehyde
An alternative and often milder route to benzyl alcohols is the reduction of the corresponding benzaldehyde. This method avoids the highly reactive and moisture-sensitive Grignard reagents. Common reducing agents like sodium borohydride (NaBH₄) are selective for aldehydes and ketones, offering a clean and efficient transformation.[6]
Reaction Pathway & Mechanism
The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent (e.g., NaBH₄) to the carbonyl carbon of 4-Methoxy-2,3,6-trimethylbenzaldehyde. This forms an intermediate alkoxide, which is subsequently protonated by the solvent (typically an alcohol like ethanol or methanol) during the reaction or by an aqueous workup to yield the final product, this compound.
Experimental Protocol: Kinetic Study of Aldehyde Reduction
This protocol is designed to monitor the disappearance of the starting aldehyde, which is directly proportional to the formation of the alcohol product.
Materials:
-
4-Methoxy-2,3,6-trimethylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol or Methanol (analytical grade)
-
Deionized water
-
Dilute Hydrochloric Acid (HCl)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system[4]
-
Thermostatted reaction vessel with magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve a known amount of 4-Methoxy-2,3,6-trimethylbenzaldehyde in ethanol in a thermostatted reaction vessel to create a solution of known concentration.
-
Initiation and Sampling: Prepare a fresh solution of NaBH₄ in cold ethanol. Initiate the reaction by adding the NaBH₄ solution to the aldehyde solution with vigorous stirring (t=0).
-
Timed Aliquots: At regular time intervals, withdraw a precise aliquot from the reaction mixture.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing a small amount of dilute HCl. This neutralizes the excess NaBH₄ and stops the reaction.
-
Sample Preparation for Analysis: Dilute the quenched sample with a suitable solvent, such as dichloromethane, to a known volume. Add an internal standard if necessary for accurate quantification.
-
GC-MS Analysis: Inject the prepared sample into the GC-MS system. Use a temperature program that effectively separates the starting aldehyde from the product alcohol.[4] The mass spectrometer will confirm the identity of the peaks.
-
Data Analysis: Create calibration curves for both the starting material and the product using an internal standard method. Calculate the concentration of the aldehyde and alcohol at each time point. Plot the natural logarithm of the aldehyde concentration (ln[Aldehyde]) versus time. For a pseudo-first-order reaction (using excess NaBH₄), the slope of this line will be equal to -k₂, where k₂ is the pseudo-first-order rate constant.
Workflow Visualization: Aldehyde Reduction Kinetics
Caption: Workflow for the kinetic analysis of aldehyde reduction synthesis.
Comparative Performance Analysis
The choice between the Grignard and reduction pathways depends on several factors, including precursor availability, desired reaction speed, and tolerance for side products. The following table provides an objective comparison based on key kinetic and practical parameters.
| Performance Parameter | Method 1: Grignard Reaction | Method 2: Aldehyde Reduction | Rationale & Causality |
| Reaction Rate | Typically moderate to fast; dependent on reagent solubility and temperature. | Generally very fast, often complete within minutes to an hour at room temperature. | The hydride attack from NaBH₄ is a very rapid and efficient process. Grignard reactions can be limited by the heterogeneous nature of the magnesium metal and reagent solvation. |
| Rate Constant | k₁ | k₂ (pseudo-first-order) | The absolute values depend on concentration, temperature, and solvent, but generally, k₂ > k₁ under comparable conditions. |
| Side Reactions | Potential for Wurtz coupling (dimerization of the aryl halide) and reaction with atmospheric CO₂ or H₂O. | Minimal side reactions. Over-reduction is not possible. Potential for acetal formation if the acid quench is performed in an alcohol solvent. | Grignard reagents are extremely strong bases and nucleophiles, making them less selective and highly sensitive to protic impurities.[2][3] NaBH₄ is a much milder and more selective reducing agent. |
| Experimental Complexity | High. Requires strictly anhydrous conditions and an inert atmosphere. Reagent concentration must be determined by titration. | Low to moderate. Does not require an inert atmosphere, although anhydrous solvents improve results. Reagents are stable and easy to handle. | The high reactivity of the organomagnesium compound necessitates rigorous exclusion of air and moisture.[3] |
| Reagent Safety & Handling | Diethyl ether is highly flammable. Grignard reagents are pyrophoric. The aryl bromide precursor can be a lachrymator. | NaBH₄ reacts with water to produce flammable hydrogen gas. Aldehydes can be irritants. Ethanol is flammable. | Both methods involve flammable solvents, but the reagents for the reduction method are generally safer for benchtop synthesis. |
| Monitoring Technique | HPLC is preferred as the product is non-volatile and the Grignard reagent is destroyed during quenching.[5] | GC-MS is ideal as both the aldehyde and alcohol are sufficiently volatile and can be easily separated and identified.[4] | The choice of analytical technique is dictated by the physical properties of the analytes and the complexity of the reaction mixture. |
Conclusion and Recommendations
Both the Grignard reaction and the reduction of a benzaldehyde offer viable pathways to this compound, each with distinct kinetic profiles and practical considerations.
-
The Aldehyde Reduction Method is kinetically faster and experimentally simpler. It is the recommended approach for rapid synthesis, high yields, and operational safety, provided the precursor, 4-Methoxy-2,3,6-trimethylbenzaldehyde, is readily available. Its clean reaction profile simplifies purification and analysis.
-
The Grignard Synthesis Method is a more foundational and versatile technique that builds the molecule from a simpler aryl halide. While kinetically slower and more demanding in its execution, it is an essential tool when the corresponding aldehyde is not accessible. A thorough kinetic analysis of this pathway is crucial for minimizing side-product formation and optimizing the yield by carefully controlling reaction time and temperature.
For researchers in drug development and process chemistry, the choice of synthetic route will ultimately be governed by a balance of speed, cost of starting materials, scalability, and safety. The kinetic protocols detailed in this guide provide a robust framework for making an informed decision and for optimizing the chosen synthesis to achieve the desired outcomes with precision and control.
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A Comparative Guide to the Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl alcohol: An Economic and Environmental Impact Analysis
Introduction
4-Methoxy-2,3,6-trimethylbenzyl alcohol, a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients, demands efficient and sustainable production methods. This guide provides an in-depth comparative analysis of two distinct synthetic routes to this valuable compound. By examining both the economic viability and the environmental footprint of each pathway, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.
Our analysis will delve into the intricacies of a formylation-reduction pathway and a Grignard reaction-based approach. We will dissect each step, scrutinizing reagent costs, reaction yields, and the generation of waste streams. Furthermore, we will apply established green chemistry metrics to quantify the environmental impact, offering a holistic view of the sustainability of each route.
Route 1: The Formylation-Reduction Pathway
This route commences with the readily available 2,3,5-trimethylphenol, which is first methylated to form 1-methoxy-2,4,5-trimethylbenzene. Subsequent formylation via the Vilsmeier-Haack reaction yields the key intermediate, 4-methoxy-2,3,6-trimethylbenzaldehyde. The final step involves the reduction of this aldehyde to the target alcohol.
Workflow Diagram: Formylation-Reduction Pathway
Caption: Synthetic workflow for the Formylation-Reduction Pathway.
Experimental Protocols
Step 1: Synthesis of 1-Methoxy-2,4,5-trimethylbenzene
-
To a stirred solution of 2,3,5-trimethylphenol (1.0 eq) in a suitable solvent such as acetone, add potassium carbonate (1.5 eq).
-
Add dimethyl sulfate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation to obtain 1-methoxy-2,4,5-trimethylbenzene.
Step 2: Synthesis of 4-Methoxy-2,3,6-trimethylbenzaldehyde via Vilsmeier-Haack Reaction
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place freshly distilled phosphorus oxychloride (POCl3, 1.5 eq).
-
Cool the flask in an ice-salt bath and add N,N-dimethylformamide (DMF, 3.0 eq) dropwise with stirring.
-
After the addition is complete, add a solution of 1-methoxy-2,4,5-trimethylbenzene (1.0 eq) in DMF dropwise.
-
Allow the reaction mixture to come to room temperature and then heat on a water bath for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting aldehyde by vacuum distillation or crystallization.[1][2][3][4][5]
Step 3: Reduction of 4-Methoxy-2,3,6-trimethylbenzaldehyde
-
Dissolve 4-methoxy-2,3,6-trimethylbenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath and add sodium borohydride (NaBH4, 0.5 eq) portion-wise with stirring.[6][7][8][9]
-
After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, carefully add water to quench the excess NaBH4.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
-
Purify the product by column chromatography or recrystallization.[10]
Route 2: The Grignard Reaction Pathway
This alternative route utilizes a Grignard reagent, prepared from a suitable halogenated precursor, which then reacts with a formylating agent to produce the target alcohol. A plausible starting material is durene (1,2,4,5-tetramethylbenzene), which can be brominated to yield 4-bromo-1,2,5-trimethyl-3-(bromomethyl)benzene. Subsequent reaction with a methoxide source followed by Grignard reagent formation and reaction with formaldehyde would lead to the desired product. However, a more direct approach involves the synthesis of 4-bromo-1-methoxy-2,3,6-trimethylbenzene as a key intermediate.
Workflow Diagram: Grignard Reaction Pathway
Caption: Synthetic workflow for the Grignard Reaction Pathway.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-1-methoxy-2,3,6-trimethylbenzene
-
Dissolve 1-methoxy-2,4,5-trimethylbenzene (1.0 eq) in a suitable solvent like carbon tetrachloride or dichloromethane.
-
Add N-bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide.
-
Reflux the mixture and monitor the reaction progress by GC or TLC.
-
After completion, cool the reaction mixture, filter off the succinimide, and wash the filtrate with a sodium thiosulfate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or recrystallization.
Step 2: Preparation of the Grignard Reagent
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 4-bromo-1-methoxy-2,3,6-trimethylbenzene (1.0 eq) in anhydrous diethyl ether or THF dropwise to initiate the reaction.
-
Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[11][12]
Step 3: Reaction with Formaldehyde
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Pass a stream of dry formaldehyde gas (generated by heating paraformaldehyde) through the Grignard solution with vigorous stirring. Alternatively, add a solution of paraformaldehyde in anhydrous THF.
-
After the addition, stir the mixture at room temperature for a few hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Purify by column chromatography on silica gel to afford this compound.
Economic and Environmental Impact Analysis
A comprehensive comparison of the two synthetic routes requires an evaluation of both their economic feasibility and environmental impact. This is achieved by analyzing the cost of raw materials and reagents, and by applying key green chemistry metrics.
Cost Analysis
The following table provides an estimated cost comparison for the key reagents required for each synthetic route. Prices are based on bulk quantities from various chemical suppliers and are subject to market fluctuations.
| Reagent | Route 1 (Formylation-Reduction) | Route 2 (Grignard Reaction) | Estimated Cost (USD/kg) |
| 2,3,5-Trimethylphenol | ✓ | 450 - 860[13][14][15] | |
| Dimethyl sulfate | ✓ | Varies | |
| Phosphorus oxychloride | ✓ | Varies | |
| N,N-Dimethylformamide (DMF) | ✓ | 11 - 252[16][17][18][19] | |
| Sodium borohydride | ✓ | 1900 - 2250 (INR/kg)[7] | |
| Durene | ✓ | 50 - 65[20][21] | |
| N-Bromosuccinimide | ✓ | Varies | |
| Magnesium turnings | ✓ | Varies | |
| Formaldehyde | ✓ | Varies |
Analysis:
-
Route 1: The starting material, 2,3,5-trimethylphenol, is relatively expensive. The use of dimethyl sulfate, a toxic and regulated substance, adds to the cost and handling complexity. The Vilsmeier-Haack reagents, POCl3 and DMF, are common industrial chemicals but contribute to the overall cost. Sodium borohydride is a moderately priced reducing agent.
-
Route 2: Starting from durene is economically advantageous due to its lower cost. However, the multi-step process to the key bromo-intermediate adds complexity and cost. The Grignard reaction itself requires anhydrous conditions and careful handling, which can increase operational costs.
Environmental Impact Assessment
Green chemistry metrics provide a quantitative framework for evaluating the environmental performance of chemical processes.
| Metric | Route 1 (Formylation-Reduction) | Route 2 (Grignard Reaction) |
| Atom Economy | Moderate | Moderate to Low |
| E-Factor | High | High |
| Process Mass Intensity (PMI) | High | Very High |
| Solvent & Reagent Hazards | High (Dimethyl sulfate, POCl3, DMF) | High (Bromine, Ether/THF) |
| Waste Generation | Significant (Phosphorus waste, organic solvents) | Significant (Magnesium salts, organic solvents) |
Analysis:
-
Atom Economy: Both routes suffer from moderate to low atom economy, a common issue in multi-step syntheses involving stoichiometric reagents. The Vilsmeier-Haack and Grignard reactions, in particular, generate significant inorganic byproducts.
-
E-Factor and PMI: Both routes are expected to have high E-factors and PMIs, indicating a large amount of waste generated per kilogram of product. This is primarily due to the extensive use of solvents for reactions and purifications, as well as the formation of stoichiometric byproducts.
-
Hazards: Route 1 involves highly toxic and corrosive reagents like dimethyl sulfate and phosphorus oxychloride. DMF is also a substance of very high concern. Route 2 utilizes bromine or NBS, which are hazardous, and requires the use of flammable and peroxide-forming ethers for the Grignard reaction. Grignard reactions are notoriously sensitive to water and can generate significant heat, posing safety risks.[22][23][24]
-
Waste Streams: The Vilsmeier-Haack reaction in Route 1 generates phosphorus-containing waste, which requires special treatment.[25][26] The Grignard reaction in Route 2 produces magnesium salt waste. Both routes generate substantial organic solvent waste that needs to be managed through recycling or incineration.
Conclusion and Recommendations
Both the formylation-reduction pathway and the Grignard reaction pathway present viable, albeit imperfect, routes to this compound.
-
Route 1 (Formylation-Reduction) offers a more direct approach from a commercially available, albeit more expensive, starting material. The reactions are generally well-established. However, the use of highly toxic and hazardous reagents is a significant drawback from both a safety and environmental perspective.
-
Route 2 (Grignard Reaction) starts from a more economical raw material, durene. However, the synthesis of the necessary halogenated intermediate adds steps and complexity. The Grignard reaction itself requires stringent anhydrous conditions and careful handling, which can be challenging on a large scale.
Recommendations for Future Development:
For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including scale, cost constraints, and available infrastructure for handling hazardous materials.
From a green chemistry perspective, both routes have considerable room for improvement. Future research should focus on:
-
Catalytic Alternatives: Developing catalytic formylation methods to replace the stoichiometric Vilsmeier-Haack reaction would significantly improve the atom economy and reduce waste in Route 1.
-
Greener Solvents: Investigating the use of more benign solvents in both routes would reduce their environmental impact.
-
Flow Chemistry: Implementing continuous flow processes could enhance safety, particularly for the highly exothermic Grignard reaction, and improve process control.
-
Biocatalysis: Exploring enzymatic or whole-cell biocatalytic routes for the reduction step in Route 1 or even for the direct hydroxylation of a suitable precursor could offer a much more sustainable alternative.
By prioritizing these areas of research, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible, aligning with the evolving standards of modern chemical manufacturing.
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol and Its Positional Isomers
Abstract
The unambiguous identification of closely related structural isomers is a critical challenge in synthetic chemistry, drug development, and quality control. Positional isomers, such as those of substituted benzyl alcohols, often exhibit similar physical properties, making their differentiation by simple methods like melting point or thin-layer chromatography unreliable. This guide provides a comprehensive comparison of 4-Methoxy-2,3,6-trimethylbenzyl alcohol and its key structural isomers through the lens of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). By delving into the principles behind the spectral differences, this document serves as a practical reference for researchers, offering the rationale behind experimental choices and a framework for identifying these and other complex aromatic isomers.
Introduction: The Challenge of Isomeric Purity
This compound is a highly substituted aromatic alcohol. Its synthesis, or the synthesis of related compounds like acitretin for which its aldehyde precursor is a key starting material, can potentially yield a variety of positional isomers[1]. The precise arrangement of the methoxy, methyl, and alcohol functionalities on the benzene ring is paramount, as even minor structural changes can drastically alter a molecule's biological activity, reactivity, and safety profile.
Spectroscopic techniques provide a powerful arsenal for elucidating molecular structure. By probing the magnetic environments of nuclei (NMR), the vibrational modes of chemical bonds (IR), and the mass-to-charge ratio of molecular fragments (MS), we can generate a unique fingerprint for a given molecule. This guide will focus on a comparative analysis, using readily available data from simpler, well-documented isomers to illustrate the principles that govern the spectral characteristics of the more complex target molecule. We will primarily compare 4-methoxybenzyl alcohol, 3-methoxybenzyl alcohol, 2-methoxybenzyl alcohol, and 2,4,6-trimethylbenzyl alcohol to dissect the influence of substituent position on the resulting spectra.
Experimental Methodologies: A Self-Validating Workflow
The integrity of spectroscopic data hinges on meticulous and reproducible experimental protocols. The following sections detail the standard operating procedures for NMR, IR, and MS analysis, grounded in principles that ensure data accuracy and reliability.
General Experimental Workflow
The logical flow from sample preparation to data analysis is crucial for efficient and accurate characterization.
Caption: General workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its minimal interference in the proton spectrum[2]. A small amount of tetramethylsilane (TMS) is added as an internal standard, which provides a reference signal defined as 0.00 ppm, ensuring the accuracy and comparability of chemical shifts across different experiments[2].
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. Higher field strengths provide better signal dispersion, which is essential for resolving complex splitting patterns in substituted aromatic compounds.
-
¹H NMR Acquisition : Proton NMR spectra are typically acquired with 16-32 scans to achieve a good signal-to-noise ratio. A standard spectral width of -2 to 12 ppm is used, with a relaxation delay of 1-2 seconds between pulses to allow for full magnetization recovery, ensuring accurate signal integration.
-
¹³C NMR Acquisition : Carbon-13 NMR requires a greater number of scans (typically >1024) due to the low natural abundance of the ¹³C isotope (~1.1%). Proton decoupling is employed to simplify the spectrum to a series of single lines and to enhance the signal via the Nuclear Overhauser Effect (NOE).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For liquid samples, a single drop is applied directly to the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Solid samples are clamped firmly onto the crystal to ensure good contact. This ATR method is rapid and requires minimal sample preparation compared to traditional KBr pellets or salt plates[3].
-
Instrumentation : Spectra are recorded on an FT-IR spectrometer.
-
Data Acquisition : The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor[3].
Mass Spectrometry (MS)
-
Sample Preparation : For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is dissolved in a volatile solvent like dichloromethane or methanol to a concentration of ~1 mg/mL. For direct infusion, a more dilute solution (~10-100 µg/mL) is used.
-
Instrumentation : Electron Ionization (EI) is a common method for GC-MS, typically using an ionization energy of 70 eV. This high energy induces reproducible fragmentation, creating a "fingerprint" mass spectrum for the compound.
-
Data Analysis : The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺), corresponding to the molecular weight of the compound, is identified. The fragmentation pattern provides crucial clues about the molecule's structure[4][5].
Comparative Spectroscopic Analysis
The key to distinguishing isomers lies in understanding how the placement of substituents alters the electronic environment and symmetry of the molecule.
Molecular Structures for Comparison
Caption: Predicted key fragmentation pathways for the target molecule.
Conclusion
The differentiation of this compound from its positional isomers is a task best accomplished by a synergistic use of modern spectroscopic techniques.
-
¹H NMR stands out as the most definitive method. The multiplicity and chemical shifts of the aromatic protons provide an unambiguous fingerprint of the substitution pattern.
-
¹³C NMR corroborates the ¹H NMR data, with the number of unique aromatic signals directly reflecting the molecule's symmetry.
-
IR Spectroscopy is primarily used to confirm the presence of the required alcohol and ether functional groups.
-
Mass Spectrometry is essential for determining the molecular weight, confirming the correct elemental formula, and can provide some structural clues through fragmentation, although it is less effective than NMR at distinguishing positional isomers.
For the definitive identification of this compound, a researcher should expect to see a ¹H NMR spectrum with a single aromatic proton, three distinct methyl singlets, and the characteristic methoxy and benzylic alcohol signals. The molecular ion peak at m/z 180 in the mass spectrum would confirm the molecular weight. By applying the principles and comparative data outlined in this guide, scientists can confidently elucidate the structure of complex substituted aromatic compounds.
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PubChem (n.d.). 3-Methoxybenzyl alcohol. Available at: [Link]
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PubChem (n.d.). 2-Methoxybenzyl alcohol. Available at: [Link]
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NIST (n.d.). 3-Methoxybenzyl alcohol. In NIST Chemistry WebBook. Available at: [Link]
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HMDB (n.d.). 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). Available at: [Link]
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NIST (n.d.). 4-Methoxybenzyl alcohol, TMS derivative. In NIST Chemistry WebBook. Available at: [Link]
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NIST (n.d.). 3-Hydroxy-4-methoxybenzyl alcohol. In NIST Chemistry WebBook. Available at: [Link]
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NIST (n.d.). O-Methoxy-α-methylbenzyl alcohol. In NIST Chemistry WebBook. Available at: [Link]
-
PubChem (n.d.). 3-Hydroxy-4-methoxybenzyl alcohol. Available at: [Link]
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IOP Publishing (2017). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Available at: [Link]
-
SpectraBase (n.d.). 4-Methoxybenzyl alcohol - MS (GC) Spectrum. Available at: [Link]
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NIST (n.d.). 3-Methoxybenzyl alcohol. In NIST Chemistry WebBook. Available at: [Link]
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The Organic Chemistry Tutor (2020, August 11). Mass Spectrometry of Alcohols. YouTube. Available at: [Link]
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Chemistry LibreTexts (2020, July 7). 11.12: Spectroscopy of Alcohols and Phenols. Available at: [Link]
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NIST (n.d.). 3-Methylbenzyl alcohol. In NIST Chemistry WebBook. Available at: [Link]
-
NIST (n.d.). 4-Hydroxy-3-methoxybenzyl alcohol. In NIST Chemistry WebBook. Available at: [Link]
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A Senior Application Scientist's Guide to Tocopherol Synthesis: A Comparative Yield Analysis of Benzyl Alcohol Derivatives in Chroman Ring Formation
For researchers, scientists, and drug development professionals, the synthesis of tocopherols, the family of compounds known as Vitamin E, is a cornerstone of antioxidant chemistry. The biological significance of the tocopherol scaffold, particularly α-tocopherol, drives continuous innovation in its synthetic routes. While the industrial synthesis of α-tocopherol is well-established, academic and research settings often explore novel methodologies to enhance efficiency, stereoselectivity, and yield. A critical step in many tocopherol syntheses is the formation of the chroman ring, which can be achieved through various condensation and cyclization strategies.
This guide provides an in-depth comparative analysis of the yields in tocopherol synthesis, with a specific focus on the hypothetical use of different benzyl alcohol derivatives as precursors to the phytyl side chain or in model studies for chroman ring formation. While the direct large-scale synthesis of tocopherol does not typically proceed via a simple coupling of a benzyl alcohol derivative with a hydroquinone, understanding the reactivity of substituted benzyl alcohols in related condensations and etherifications provides valuable insights into the factors governing the yield of the crucial chroman-forming step. We will explore the mechanistic underpinnings of these reactions, present comparative data from analogous transformations, and provide detailed experimental protocols.
The Cornerstone of Tocopherol Synthesis: Chroman Ring Formation
The synthesis of the tocopherol framework fundamentally relies on the condensation of a hydroquinone moiety with a C20 isoprenoid side chain, followed by cyclization to form the characteristic chroman ring. The most industrially relevant method for producing (all-rac)-α-tocopherol involves the reaction of trimethylhydroquinone (TMHQ) with isophytol.
This guide will focus on a key reaction type that is analogous to the chroman ring formation: the acid-catalyzed condensation of a hydroquinone with an alcohol. By examining the behavior of various benzyl alcohol derivatives in such reactions, we can infer how electronic and steric factors might influence the yield of tocopherol synthesis if such derivatives were used as simplified models or precursors for the phytyl side chain.
Comparative Yield Analysis: The Influence of Benzyl Alcohol Derivatives
The reactivity of the benzylic alcohol is paramount in the acid-catalyzed condensation with a hydroquinone. The electronic nature of the substituents on the aromatic ring of the benzyl alcohol derivative can significantly impact the stability of the intermediate carbocation, thereby influencing the reaction rate and overall yield.
| Benzyl Alcohol Derivative | Substituent | Electronic Effect | Expected Impact on Reactivity | Representative Yield (%) in Analogous Reactions |
| Benzyl Alcohol | -H | Neutral | Baseline | 91 (Acetylation)[1] |
| 4-Methylbenzyl Alcohol | -CH₃ | Electron-donating | Increased | >95 (Halogenation)[2] |
| 4-Methoxybenzyl Alcohol | -OCH₃ | Strongly Electron-donating | Significantly Increased | High (General observation) |
| 4-Chlorobenzyl Alcohol | -Cl | Electron-withdrawing | Decreased | >95 (Halogenation, though reaction conditions are key)[2] |
| 4-Nitrobenzyl Alcohol | -NO₂ | Strongly Electron-withdrawing | Significantly Decreased | Lower yields expected in acid-catalyzed condensations |
| 2-Methylbenzyl Alcohol | -CH₃ (ortho) | Electron-donating | Increased reactivity, but potential for steric hindrance | 77 (Coupling Reaction)[3] |
Causality Behind Experimental Choices:
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) and methoxy (-OCH₃) groups increase the electron density of the aromatic ring. This stabilizes the benzylic carbocation intermediate formed under acidic conditions, thereby accelerating the rate of nucleophilic attack by the hydroquinone and generally leading to higher yields.
-
Electron-Withdrawing Groups (EWGs): Substituents like chloro (-Cl) and nitro (-NO₂) groups decrease the electron density of the aromatic ring. This destabilizes the benzylic carbocation, making its formation less favorable and thus slowing down the reaction, which can lead to lower yields or require harsher reaction conditions.
-
Steric Hindrance: As seen with ortho-substituted derivatives like 2-methylbenzyl alcohol, bulky groups near the reaction center can impede the approach of the nucleophile (the hydroquinone), potentially leading to lower yields despite favorable electronic effects.[3]
Visualizing the Synthesis and Experimental Workflow
Caption: Generalized reaction pathway for the synthesis of α-tocopherol.
Caption: Standard experimental workflow for tocopherol synthesis.
Detailed Experimental Protocol: Synthesis of (all-rac)-α-Tocopherol
This protocol is a representative example of the synthesis of (all-rac)-α-tocopherol from trimethylhydroquinone and isophytol.
Materials:
-
Trimethylhydroquinone (TMHQ)
-
Isophytol
-
Anhydrous Toluene
-
Lewis Acid Catalyst (e.g., Zinc Chloride, Boron Trifluoride Etherate) or Brønsted Acid (e.g., p-Toluenesulfonic Acid)
-
Anhydrous Sodium Sulfate
-
Hexane
-
Ethyl Acetate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trimethylhydroquinone (1.0 eq) and isophytol (1.0-1.2 eq) in anhydrous toluene.
-
Catalyst Addition: Add the acid catalyst (0.1-0.5 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 110-120°C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield pure (all-rac)-α-tocopherol.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Trustworthiness Through Self-Validation: The success of this protocol is validated at several stages. The monitoring of the reaction by TLC or GC confirms the consumption of starting materials and the formation of the product. The final characterization by NMR and MS provides definitive structural confirmation and purity assessment of the synthesized α-tocopherol.
Conclusion
While a direct comparative yield analysis of tocopherol synthesis using a wide array of benzyl alcohol derivatives is not a standard industrial or academic approach, the principles governing the reactivity of these derivatives in analogous acid-catalyzed condensations are highly relevant. Electron-donating groups on the benzyl ring are expected to enhance the yield of chroman formation by stabilizing the key carbocation intermediate, whereas electron-withdrawing groups would likely have a detrimental effect. Steric hindrance also plays a crucial role and can override electronic effects. The provided protocol for the synthesis of (all-rac)-α-tocopherol serves as a robust and validated method for researchers in the field. By understanding the fundamental principles outlined in this guide, scientists can make more informed decisions in the design and optimization of synthetic routes to tocopherols and related chroman structures.
References
-
Knight, D. W., & Xu, Q. (2016). A New Tactic for Tocopherol Synthesis Using Intramolecular Benzyne Trapping by an Alcohol. HETEROCYCLES, 93(2), 647. [Link]
-
Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions. (2022). ChemistrySelect, 7(32). [Link]
-
Comparison of protocols for the acylation of phenol and benzyl alcohol. (2014). ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol
As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and environmentally conscious management of the chemical reagents we employ. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Methoxy-2,3,6-trimethylbenzyl alcohol (CAS No. 54344-93-3), ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined here are grounded in established safety principles and are designed to integrate seamlessly into your laboratory's existing Environmental Health & Safety (EH&S) framework.
Part 1: Hazard Identification and Essential Safety Precautions
Understanding the inherent risks of a compound is the foundational step in its safe management. While specific toxicological data for this compound is limited, a thorough hazard assessment can be made by examining data from close structural analogs, such as 4-Methoxybenzyl alcohol. This analysis informs the necessary precautions for handling and disposal.
Based on available Safety Data Sheets (SDS) for analogous compounds, this compound should be handled as a substance that can cause skin and serious eye irritation.[1][2][3] Some analogs may also cause allergic skin reactions and are considered harmful to aquatic life.[2][4] Therefore, all handling and disposal operations must be predicated on minimizing exposure and preventing environmental release.
Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)
| Hazard Classification | GHS Pictogram | Precautionary Statement | Required PPE | Rationale |
| Skin Irritation |
ngcontent-ng-c3124257658="" class="ng-star-inserted"> | H315: Causes skin irritation.[1][2] | Nitrile Gloves, Lab Coat | Prevents direct contact with skin, which can lead to irritation or dermatitis. |
| Eye Irritation | H319: Causes serious eye irritation.[1][2] | Safety Glasses with Side Shields or Goggles | Protects eyes from splashes or contact with dust, which can cause serious damage. | |
| Aquatic Hazard | No Pictogram | H402: Harmful to aquatic life.[2] | N/A | This classification mandates that the chemical must not enter drains or waterways. |
Part 2: On-Site Waste Management: From Generation to Collection
Proper disposal begins the moment the chemical is deemed a waste product. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation.[5][6] Adherence to institutional and federal guidelines during accumulation is not just a regulatory requirement but a critical safety measure.
All laboratories generating hazardous waste must establish a designated SAA.[7] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Location: Choose a secondary containment tray within a fume hood or a designated cabinet away from heat sources and incompatible materials.
-
Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes, this limit is one quart.[6] Once this limit is reached, the waste must be moved out by EH&S within three days.
The integrity of the waste container is paramount to preventing leaks and spills.
-
Compatibility: Use a chemically compatible container, typically the original manufacturer's bottle or a new container made of similar material (e.g., amber glass or polyethylene).[7] Never use foodstuff containers like jars for hazardous waste.[7]
-
Condition: Ensure the container and its cap are in excellent condition, with no cracks or deterioration.[7]
-
Headroom: Leave at least 10% or one inch of headroom in the container to allow for vapor expansion.[7]
Proper labeling is a critical control that ensures safe handling and compliant disposal. Every waste container must be labeled immediately upon the first addition of waste.
Your container must have a hazardous waste tag that includes:
-
The words "Hazardous Waste" .[7]
-
The full, unabbreviated chemical name: "this compound" .
-
The specific hazards associated with the waste (e.g., "Skin Irritant," "Eye Irritant").[5]
-
The name and location (building, room number) of the generating laboratory.[7]
Part 3: Disposal Procedures Workflow
The disposal path for this compound is determined by its quantity and form. Under no circumstances should this chemical be disposed of down the drain or by evaporation in a fume hood.[7][8]
A container that held this compound is not considered "empty" until it has been properly decontaminated.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or acetone).
-
Collect Rinseate: The rinseate from this procedure must be collected and disposed of as hazardous waste.[8] Transfer the rinseate into your designated hazardous waste container. The rationale here is that the solvent will contain dissolved residue of the chemical, making it a hazardous waste itself.
-
Deface Label: Completely deface or remove the original manufacturer's label from the rinsed container.
-
Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of as regular laboratory glass or plastic waste. Remove the cap before disposal.[8]
Bulk quantities of unused, expired, or waste this compound must be disposed of through your institution's hazardous waste program.
-
Containerize: Ensure the waste is stored in a properly labeled and sealed container as described in Part 2.
-
Request Pickup: Contact your institution's Environmental Health & Safety (EH&S) or equivalent department to schedule a hazardous waste pickup.[6] Do not transport hazardous waste yourself.[8]
-
Documentation: Complete any required waste profile sheets or pickup request forms provided by EH&S. This documentation is essential for tracking the waste from the "cradle to the grave" as required by law.
The following diagram illustrates the decision-making process for proper disposal.
Caption: Decision workflow for handling waste containing this compound.
Part 4: Emergency Procedures for Spills and Exposures
Accidents can happen, and a prepared response is key to mitigating risk.
For small spills (less than 100 mL) within a fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Wear a lab coat, nitrile gloves, and safety goggles.
-
Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.[1]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. Place the cleaning materials into the hazardous waste container.
-
Dispose: Seal and label the container and manage it as hazardous waste.
For large spills, evacuate the area and contact your institution's emergency EH&S number immediately.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[2][4] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Give the person a glass of water and seek immediate medical attention.[9]
By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of knowledge does not come at the expense of our well-being or that of our planet.
References
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- CymitQuimica. (2023, July 4). 4-(Methoxymethyl)-2,3,5,6-tetrafluorobenzyl alcohol Safety Data Sheet.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Ohio Environmental Protection Agency. (n.d.). Managing Hazardous Waste Generated in Laboratories.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- MedChemExpress. (2024, November 18). 4-Methoxybenzyl alcohol Safety Data Sheet.
- CDH Fine Chemical. (n.d.). 4-Methoxy Benzyl Alcohol Material Safety Data Sheet.
- LGC Standards. (n.d.). This compound-d3.
- CLEARSYNTH. (n.d.). This compound-d3.
- Fisher Scientific. (2025, December 19). 4-Methoxybenzyl alcohol Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). 4-methoxybenzyl alcohol Safety Data Sheet.
- Sigma-Aldrich. (2025, July 15). 3-Methoxy-3-methylbutan-1-ol Safety Data Sheet.
- ChemicalBook. (2023, April 23). This compound.
- Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). This compound.
- TCI Chemicals. (2025, December 5). 4-Hydroxy-3-methoxy-α-methylbenzyl Alcohol Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 4-Methoxy-α-methylbenzyl alcohol 99%.
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- 2. sigmaaldrich.com [sigmaaldrich.com]
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- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
